Pyrido[2,3-b]pyrazin-6-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrido[2,3-b]pyrazin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUPCZFBDRVLNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289179 | |
| Record name | pyrido[2,3-b]pyrazin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65257-68-3 | |
| Record name | 65257-68-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59671 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | pyrido[2,3-b]pyrazin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of Pyrido[2,3-b]pyrazin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the fundamental properties, synthesis, and biological activities of Pyrido[2,3-b]pyrazin-6-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.
Core Chemical and Physical Properties
This compound is a fused bicyclic heterocyclic system. Its structure consists of a pyridine ring fused to a pyrazine ring, with an amine functional group attached at the 6-position.[1] This arrangement of nitrogen atoms within the aromatic system imparts distinct electronic properties that influence its reactivity and interactions with biological targets.[1] The compound typically appears as a crystalline solid and is soluble in polar solvents such as ethanol and methanol.[1] While generally stable under standard laboratory conditions, it is sensitive to strong oxidizing agents.[1]
Table 1: Fundamental Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 65257-68-3 | [1] |
| Molecular Formula | C₇H₆N₄ | [1] |
| Molecular Weight | 146.15 g/mol | [1] |
| Appearance | Crystalline Solid | [1] |
| Solubility | Soluble in polar solvents (ethanol, methanol) | [1] |
Synthesis and Chemical Reactivity
The synthesis of the pyrido[2,3-b]pyrazine core often involves multicomponent condensation reactions. A common strategy is the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound in a suitable solvent like ethanol or acetic acid, often with heating to facilitate the cyclization that forms the pyrazine ring.[1][2] Derivatives can be further functionalized using methods like the Buchwald-Hartwig C-N coupling reaction to introduce various amine donors.[2][3]
This compound exhibits reactivity characteristic of nitrogen-containing heterocycles. It can undergo oxidation to form N-oxides, reduction using agents like sodium borohydride, and electrophilic substitution reactions such as halogenation.[1]
Experimental Protocol: General Synthesis of the Pyrido[2,3-b]pyrazine Core
A generalized protocol for synthesizing the pyrido[2,3-b]pyrazine scaffold is as follows:
-
Reactant Preparation: Dissolve the selected 1,2-dicarbonyl compound (e.g., a benzil derivative) and a 2,3-diaminopyridine derivative in a suitable solvent, such as glacial acetic acid or ethanol, in a round-bottom flask.[2]
-
Condensation Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).[4]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel.[2]
-
Characterization: Confirm the structure of the final compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS).[4][5]
Caption: Generalized workflow for the synthesis of the pyrido[2,3-b]pyrazine scaffold.
Biological Activity and Applications
The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The parent amine and its derivatives have been investigated for several therapeutic applications.
-
Anticancer Activity: A series of novel pyrido[2,3-b]pyrazines were synthesized and evaluated as potential antitumor agents.[6] Notably, certain derivatives have shown potent inhibitory activity against both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) non-small-cell lung cancer (NSCLC) cell lines, suggesting they may overcome certain types of drug resistance.[6] For example, a derivative designated as compound 7n demonstrated IC₅₀ values of 0.09 μM and 0.15 μM against PC9 and PC9-ER cells, respectively.[6] The precise signaling pathways involved in overcoming erlotinib resistance are still under investigation.[6]
-
Antiviral Activity: Derivatives of this scaffold have been identified as non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase.[7] One lead compound exhibited potent antiviral activity against HCMV with an EC₅₀ of 0.33 μM, low cytotoxicity, and importantly, reduced inhibition of the hERG ion channel, a common cause of cardiotoxicity in drug candidates.[7] This highlights its potential for developing broad-spectrum antiherpetic agents.[7]
-
TRPV1 Antagonism: In the search for novel pain therapeutics, pyrido[2,3-b]pyrazines have been developed as antagonists of the Transient Receptor Potential Cation Channel, subfamily V, member 1 (TRPV1).[8] Replacing a 1,8-naphthyridine core with the pyrido[2,3-b]pyrazine moiety led to compounds with a significantly lower potential for forming reactive metabolites.[8] An orally bioavailable derivative effectively reduced inflammatory pain in preclinical models.[8]
-
Other Activities: The core structure has been associated with antioxidant and antiurease activity.[4][5] It has also been explored for its potential as a DNA intercalator and for applications in electrochemical DNA sensing.[1][4]
Caption: 2D structure of this compound.
References
- 1. Buy this compound (EVT-299633) | 65257-68-3 [evitachem.com]
- 2. Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blue-red emitting materials based on a pyrido[2,3- b ]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00128D [pubs.rsc.org]
- 4. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pyrido[2,3-b]pyrazin-6-amine and Its Derivatives: Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pyrido[2,3-b]pyrazin-6-amine and its derivatives, focusing on their chemical properties, synthesis, biological activities, and underlying mechanisms of action. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer and antibacterial properties.
Core Compound: this compound
Chemical Structure and IUPAC Name
This compound is a fused bicyclic heterocyclic compound. Its structure consists of a pyridine ring fused to a pyrazine ring, with an amine group substituted at the 6-position.
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₆N₄
-
Molecular Weight: 146.15 g/mol
-
CAS Number: 65257-68-3
The core scaffold, pyrido[2,3-b]pyrazine, is also known as 1,4,5-Triazanaphthalene or 5-Azaquinoxaline. The nitrogen atoms within the ring system are key to its chemical reactivity and its ability to be functionalized into a wide array of derivatives.
Synthesis of Pyrido[2,3-b]pyrazine Derivatives
The synthesis of pyrido[2,3-b]pyrazine derivatives often involves multicomponent reactions or condensation reactions. These methods offer efficient routes to construct the core heterocyclic system and introduce various substituents.
General Experimental Protocol: Multicomponent Synthesis
A common and effective method for synthesizing substituted pyrido[2,3-b]pyrazine derivatives is through a one-pot multicomponent reaction. The following protocol is a generalized procedure based on reported literature.[1][2]
Materials:
-
Substituted aromatic aldehyde
-
1,3-Indanedione or other suitable 1,3-dicarbonyl compound
-
2-Aminopyrazine or a substituted diaminopyridine
-
p-Toluenesulfonic acid (p-TSA) as a catalyst
-
Ethanol as a solvent
-
Petroleum ether and Ethyl acetate for Thin Layer Chromatography (TLC)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of the substituted aromatic aldehyde (e.g., 0.684 mmol), 1,3-indanedione (e.g., 0.1 g, 0.684 mmol), and 2-aminopyrazine (0.684 mmol).[1]
-
Add 10 mL of ethanol to the flask, followed by a catalytic amount of p-TSA (20 mol%).[1]
-
Heat the reaction mixture to reflux and stir for approximately 8-9 hours.[1]
-
Monitor the progress of the reaction using TLC with a solvent system such as 70% petroleum ether and 30% ethyl acetate.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate) or by column chromatography on silica gel.[2]
-
Dry the purified product under vacuum to obtain the final compound.
-
Characterize the structure of the synthesized derivative using spectroscopic techniques such as NMR (¹H, ¹³C), FT-IR, and mass spectrometry.
Synthesis Workflow Diagram
Biological Activities and Quantitative Data
Derivatives of the pyrido[2,3-b]pyrazine scaffold have been investigated for a range of biological activities, with a primary focus on their potential as anticancer and antibacterial agents.
Anticancer Activity
Several studies have explored the efficacy of pyrido[2,3-b]pyrazine derivatives against various cancer cell lines, particularly those that have developed resistance to existing therapies.[3] A notable area of investigation is their ability to inhibit both erlotinib-sensitive and erlotinib-resistant non-small cell lung cancer (NSCLC) cell lines.[3] The mechanism of action is often linked to the inhibition of key signaling proteins like Epidermal Growth Factor Receptor (EGFR).
| Compound | Cell Line | Target/Mutation | IC₅₀ (µM) | Reference |
| 7n | PC9 | Erlotinib-sensitive | 0.09 | [3] |
| 7n | PC9-ER | Erlotinib-resistant | 0.15 | [3] |
| B1 | H1975 | EGFRL858R/T790M | 0.087 | [4] |
| 7f | HCC827 | EGFR exon 19 del | 0.09 | [5] |
| 7f | H1975 | EGFRL858R/T790M | 0.89 | [5] |
| 7f | A549 | WT-EGFR | 1.10 | [5] |
Antibacterial Activity
The antibacterial potential of pyrido[2,3-b]pyrazine derivatives has also been evaluated against a panel of clinically relevant bacterial strains. Their mechanism of action is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.
| Compound | Bacterial Strain | Gram Stain | MIC (mg/mL) | Reference |
| Derivative 1 | Staphylococcus aureus | Positive | 0.078 | [6] |
| Derivative 1 | Bacillus cereus | Positive | 0.078 | [6] |
| Derivative 1 | Escherichia coli | Negative | 0.625 | [6] |
| Derivative 1 | Salmonella typhi | Negative | 1.25 | [6] |
| Compound B1 | X. oryzae pv. oryzae | Negative | 4.76 (EC₅₀) | [7] |
| Compound B1 | X. oryzae pv. oryzicola | Negative | 8.85 (EC₅₀) | [7] |
Experimental Protocols for Biological Assays
Protocol for DNA Gyrase Inhibition Assay
This assay is crucial for determining the potential of pyrido[2,3-b]pyrazine derivatives as antibacterial agents targeting DNA gyrase. The protocol is based on the principle that DNA gyrase introduces negative supercoils into relaxed circular DNA, a process that can be visualized by agarose gel electrophoresis.[6]
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA (substrate)
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol, 0.1 mg/mL albumin)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% w/v glycerol)
-
Test compounds (Pyrido[2,3-b]pyrazine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution/loading dye (e.g., 3% SDS, 30% Ficoll, 0.6 mg/ml bromophenol blue, 60 mM EDTA)[6]
-
Agarose, TAE buffer, and Ethidium bromide for gel electrophoresis
Procedure:
-
Prepare reaction mixtures on ice. For each reaction, combine the 5X assay buffer, relaxed pBR322 DNA, and sterile water.
-
Add the test compound at various concentrations to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the diluted DNA gyrase enzyme to each tube (except the negative control).[6]
-
Terminate the reactions by adding the stop solution/loading dye.[6]
-
Load the samples onto a 1% agarose gel containing ethidium bromide.[6]
-
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualize the DNA bands under UV light and document the results. Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the positive control.
DNA Gyrase Inhibition Assay Workflow
Conclusion
This compound and its derivatives represent a versatile and promising scaffold in the field of drug discovery. Their straightforward synthesis and the tunability of their structure allow for the development of potent and selective inhibitors against various biological targets. The significant anticancer and antibacterial activities reported for this class of compounds underscore their potential for further investigation and development as novel therapeutic agents. This guide provides a foundational understanding and practical protocols for researchers and scientists working with these promising molecules.
References
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. topogen.com [topogen.com]
A Technical Overview of Pyrido[2,3-b]pyrazin-6-amine: Molecular Characteristics, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pyrido[2,3-b]pyrazin-6-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its fundamental molecular properties, provides a protocol for its synthesis, and describes an experimental workflow for its application in electrochemical DNA sensing.
Core Molecular Data
This compound is a fused heterocyclic system featuring a pyridine ring annexed to a pyrazine ring, with a critical amine functional group at the 6-position. This structural arrangement bestows upon it unique electronic properties and the potential for diverse biological interactions.
| Property | Value |
| Molecular Formula | C₇H₆N₄ |
| Molecular Weight | 146.15 g/mol |
| CAS Number | 65257-68-3 |
| Canonical SMILES | C1=CC(=NC2=NC=CN=C21)N |
Synthesis Protocol
The synthesis of Pyrido[2,3-b]pyrazine derivatives can be achieved through a multicomponent reaction. The following is a general procedure that can be adapted for the synthesis of this compound.[1]
General Procedure for the Synthesis of Pyrido[2,3-b]pyrazine Derivatives:
-
Combine equimolar amounts of a substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), and 2-aminopyrazine (0.684 mmol) in a round-bottom flask equipped with a magnetic stirrer.
-
Add 20 mol% of p-toluenesulfonic acid (p-TSA) as a catalyst.
-
Add 10 mL of ethanol to the flask.
-
Reflux the reaction mixture for approximately 8 hours.
-
Monitor the completion of the reaction using thin-layer chromatography (TLC) with a solvent system of 70% petroleum ether and 30% ethyl acetate.
Experimental Workflow: Electrochemical DNA Sensing
Pyrido[2,3-b]pyrazine derivatives have been investigated for their potential in electrochemical DNA sensing. The following workflow outlines the key steps in this experimental application.[1]
References
Pyrido[2,3-b]pyrazin-6-amine CAS number and database information
CAS Number: 65257-68-3
This technical guide provides a comprehensive overview of Pyrido[2,3-b]pyrazin-6-amine, a heterocyclic organic compound. Due to the limited availability of data specific to this exact molecule, this document also incorporates information on the broader class of pyrido[2,3-b]pyrazines to offer insights into its potential properties, synthesis, and biological significance.
Compound Identification and Properties
This compound is a nitrogen-containing heterocyclic compound with a molecular structure featuring a fused pyridine and pyrazine ring system, with an amine group attached to the pyrazine ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 65257-68-3 | EvitaChem |
| Molecular Formula | C₇H₆N₄ | EvitaChem |
| Molecular Weight | 146.15 g/mol | EvitaChem |
| Canonical SMILES | C1=CC(=NC2=NC=CN=C21)N | EvitaChem |
| InChI Key | POUPCZFBDRVLNE-UHFFFAOYSA-N | EvitaChem |
Synthesis and Characterization
A general synthetic strategy for the pyrido[2,3-b]pyrazine core involves the condensation of a diaminopyridine with a 1,2-dicarbonyl compound. For instance, bromo-substituted pyrido[2,3-b]pyrazines have been synthesized through the condensation of aromatic 1,2-diamino and 1,2-diketone compounds.[1] Another approach involves a multicomponent reaction of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine in the presence of p-toluenesulfonic acid in ethanol.[2]
Characterization of novel pyrido[2,3-b]pyrazine derivatives typically involves a combination of spectroscopic techniques to confirm the chemical structure. These methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure and identify the positions of protons and carbon atoms.[3][4]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compound.[4]
-
Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.[4]
Potential Biological and Pharmacological Activity
The pyrido[2,3-b]pyrazine scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. While specific studies on this compound are limited, research on related derivatives highlights the therapeutic potential of this chemical class.
Antitumor Activity: A series of novel pyrido[2,3-b]pyrazines have been synthesized and evaluated as potential antitumor agents, particularly for erlotinib-resistant tumors. Some of these compounds have shown inhibitory activity against both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines, suggesting their potential as drug candidates for non-small-cell lung carcinoma (NSCLC) with EGFR T790M mutations.[5]
TRPV1 Antagonism: Certain pyrido[2,3-b]pyrazine derivatives have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for novel pain treatments.[6] One such compound was identified as an orally bioavailable TRPV1 antagonist with the ability to attenuate inflammatory pain in preclinical models.[6]
Other Applications: The pyrido[2,3-b]pyrazine core has also been explored for applications in materials science, including organic electronics.[4]
Experimental Protocols and Methodologies
Detailed experimental protocols for this compound are not available. However, a general methodology for the synthesis of related derivatives is outlined below, based on a multicomponent reaction.
General Synthetic Protocol for Substituted Pyrido[2,3-b]pyrazines:
-
A mixture of indane-1,3-dione (1 mmol), a substituted aromatic aldehyde (1 mmol), and 2-aminopyrazine (1 mmol) is prepared.
-
20 mol% of p-toluenesulfonic acid (p-TSA) is added as a catalyst.
-
The reaction mixture is dissolved in ethanol.
-
The mixture is refluxed for a specified period (e.g., 9 hours).
-
The product is then isolated and purified, typically using column chromatography.
The structures of the resulting compounds are confirmed using spectroscopic methods such as NMR, FT-IR, and mass spectrometry.[2][7]
Signaling Pathway Interactions
The precise signaling pathways modulated by this compound have not been elucidated. However, given the investigation of related compounds in cancer research, it is plausible that they may interact with key cancer-related signaling pathways. A generalized diagram of a cancer-related signaling pathway that is often targeted by small molecule inhibitors is presented below. This is a hypothetical representation and has not been specifically validated for this compound.
Caption: A simplified diagram of a generic cancer signaling pathway.
Conclusion
This compound, identified by CAS number 65257-68-3, belongs to a class of heterocyclic compounds with demonstrated potential in medicinal chemistry and materials science. While specific research on this particular amine derivative is scarce, studies on the broader pyrido[2,3-b]pyrazine family reveal promising avenues for the development of novel therapeutics, particularly in the areas of oncology and pain management. Further investigation into the synthesis, characterization, and biological activity of this compound is warranted to fully understand its potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of Pyrido[2,3-b]pyrazin-6-amine Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining Pyrido[2,3-b]pyrazin-6-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details the synthesis of key precursors, cyclization strategies to form the core structure, and methods for the introduction of the crucial 6-amino functionality. Experimental protocols, quantitative data, and visual diagrams of the synthetic pathways are presented to facilitate understanding and replication in a laboratory setting.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through two primary strategies:
-
Strategy A: Pre-functionalized Precursor Approach. This method involves the synthesis of a pyridine ring already bearing the necessary amino groups, specifically 2,3,6-triaminopyridine. This key intermediate is then subjected to a cyclocondensation reaction with a suitable dicarbonyl compound, such as glyoxal, to form the desired this compound.
-
Strategy B: Post-functionalization Approach. This alternative route begins with the synthesis of a substituted Pyrido[2,3-b]pyrazine core, typically a 6-halo-substituted derivative. The halogen atom then serves as a leaving group for a subsequent nucleophilic aromatic substitution (SNAr) reaction to introduce the 6-amino group.
This guide will elaborate on both strategies, providing detailed experimental procedures and relevant data.
Synthesis of Key Precursors
A critical step in the synthesis of this compound is the preparation of appropriately substituted pyridine precursors.
Synthesis of 2,3-Diaminopyridine
2,3-Diaminopyridine is a fundamental building block for the Pyrido[2,3-b]pyrazine core. Various methods for its synthesis have been reported, often starting from readily available 2-aminopyridine. One common route involves a multi-step process of bromination, nitration, and subsequent reduction.
Synthesis of 2,3,6-Triaminopyridine
For the pre-functionalized precursor approach (Strategy A), the synthesis of 2,3,6-triaminopyridine is essential. While less common than 2,3-diaminopyridine, its preparation is a key step towards the direct formation of the target molecule.
Synthesis of this compound
Strategy A: Cyclocondensation of 2,3,6-Triaminopyridine with Glyoxal
This approach offers a direct route to the target molecule by forming the pyrazine ring onto the pre-functionalized pyridine core.
Reaction Scheme:
Figure 1: Cyclocondensation of 2,3,6-Triaminopyridine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,6-triaminopyridine in a suitable solvent such as ethanol or a mixture of ethanol and acetic acid.
-
Reagent Addition: To the stirred solution, add an equimolar amount of glyoxal (typically as a 40% aqueous solution).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford pure this compound.
Quantitative Data:
Specific yield and spectroscopic data for this reaction are not available in the public domain and would need to be determined experimentally.
Strategy B: Synthesis via 6-Halo-Pyrido[2,3-b]pyrazine and Subsequent Amination
This two-step approach involves the initial formation of a halogenated pyridopyrazine, followed by the introduction of the amino group.
3.2.1. Synthesis of 6-Chloro-pyrido[2,3-b]pyrazine
This intermediate can be synthesized from 6-chloro-2,3-pyridinediamine and glyoxal.[1]
Reaction Scheme:
Figure 2: Synthesis of 6-Chloro-pyrido[2,3-b]pyrazine.
Experimental Protocol (Adapted from a similar synthesis): [1]
-
Dissolution: Dissolve 6-chloro-2,3-pyridinediamine in tetrahydrofuran (THF).
-
Reagent Addition: Add glyoxal to the solution.
-
Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 2 hours).
-
Isolation: Evaporate the THF, and redissolve the residue in a suitable organic solvent like ethyl acetate.
-
Washing: Wash the organic phase with a saturated sodium carbonate solution.
-
Drying and Concentration: Dry the organic layer with a drying agent (e.g., magnesium sulfate) and then evaporate the solvent under vacuum to yield the product.
Quantitative Data:
| Intermediate | Yield | Purity (HPLC) | 1H NMR (CDCl3, δ) | MS (ESI) m/z |
| 6-Chloro-pyrido[2,3-b]pyrazine | ~100% | 98% | 9.0 (s, 1H), 8.88 (s, 1H), 8.36 (d, 1H, J=8Hz), 7.67 (d, 1H, J=8Hz) | 167.0 (M+1) |
Table 1: Quantitative data for the synthesis of 6-Chloro-pyrido[2,3-b]pyrazine.[1]
3.2.2. Amination of 6-Chloro-pyrido[2,3-b]pyrazine
The final step in this strategy is the nucleophilic aromatic substitution of the chlorine atom with an amino group.
Reaction Scheme:
References
An In-depth Technical Guide to Pyrido[2,3-b]pyrazin-6-amine Derivatives and Analogs for Researchers and Drug Development Professionals
The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of pyrido[2,3-b]pyrazin-6-amine derivatives and their analogs. Detailed experimental protocols for key synthetic and biological assays are provided, along with quantitative data and visual representations of relevant signaling pathways and experimental workflows to support researchers and professionals in the field of drug discovery and development.
Synthesis of Pyrido[2,3-b]pyrazine Derivatives
The synthesis of the pyrido[2,3-b]pyrazine core can be achieved through several strategic approaches, most commonly involving the condensation of a diaminopyridine with a 1,2-dicarbonyl compound or a multicomponent reaction. Subsequent functionalization, often through cross-coupling reactions, allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).
A general and efficient method for the synthesis of substituted pyrido[2,3-b]pyrazines involves a multicomponent reaction of a substituted aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine in the presence of a catalyst such as p-toluenesulfonic acid (p-TSA) in ethanol.[1] This approach allows for the one-pot construction of the core heterocyclic system.
Another versatile method for introducing diversity is the Buchwald-Hartwig coupling reaction. This palladium-catalyzed cross-coupling reaction is instrumental in forming carbon-nitrogen bonds, enabling the amination of halogenated pyrido[2,3-b]pyrazine intermediates with a wide array of primary and secondary amines.[2] This is particularly useful for synthesizing this compound derivatives.
The synthesis of a key intermediate, 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine, can be accomplished by the condensation of 5-bromo-2,3-diaminopyridine with benzil.[3] This intermediate serves as a versatile scaffold for further derivatization through various cross-coupling reactions.
Biological Activities and Therapeutic Potential
Derivatives of the pyrido[2,3-b]pyrazine scaffold have demonstrated significant potential across several therapeutic areas, including oncology, infectious diseases, and neurology. Their mechanism of action often involves the inhibition of key enzymes, such as protein kinases, which are critical regulators of cellular signaling pathways.
Anticancer Activity
A significant body of research has focused on the development of pyrido[2,3-b]pyrazine derivatives as anticancer agents. Many of these compounds exert their effects by inhibiting protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR). The inhibition of EGFR signaling can disrupt cancer cell proliferation, survival, and metastasis. The cytotoxic effects of these compounds are frequently evaluated against a panel of human cancer cell lines.
Kinase Inhibition
The pyrido[2,3-b]pyrazine core serves as an effective scaffold for the design of potent kinase inhibitors. By modifying the substituents on the heterocyclic ring, researchers can achieve selectivity for different kinases. Structure-activity relationship studies have shown that the nature and position of these substituents are critical for both potency and selectivity.
Antibacterial Activity
In addition to their anticancer properties, certain pyrido[2,3-b]pyrazine derivatives have exhibited promising antibacterial activity. The antibacterial efficacy of these compounds is typically assessed by determining their minimum inhibitory concentration (MIC) against various bacterial strains.
Quantitative Biological Data
The following tables summarize the in vitro biological activity of selected pyrido[2,3-b]pyrazine derivatives and analogs from the literature.
Table 1: Anticancer Activity of Pyrido[2,3-b]pyrazine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1n | HCT 116 | 1.98 ± 0.69 | |
| MCF-7 | 2.18 ± 0.93 | ||
| Hep G2 | 4.04 ± 1.06 | ||
| PC-3 | 4.18 ± 1.87 | ||
| 2j | HCT 116 | 1.48 ± 0.86 | |
| MCF-7 | 3.18 ± 0.79 | ||
| Hep G2 | 3.44 ± 1.51 | ||
| PC-3 | 5.18 ± 1.85 | ||
| 8a | A-549 | 16.2 | [4] |
| PC-3 | 7.98 | [4] | |
| 8b | A-549 | 16 | [4] |
| 8d | A-549 | 7.23 | [4] |
| PC-3 | 7.12 | [4] | |
| 9a | PC-3 | 9.26 | [4] |
Table 2: Kinase Inhibitory Activity of Pyrido[2,3-b]pyrazine Analogs
| Compound ID | Kinase Target | IC50 (µM) | Reference |
| 4b | PDGFr | 1.11 | [5] |
| FGFr | 0.13 | [5] | |
| EGFr | 0.45 | [5] | |
| c-src | 0.22 | [5] | |
| 6c | PDGF-stimulated VSM cells | 0.3 | [5] |
| 4e | FGFr | 0.060 | [5] |
| PDGFr, EGFr, c-src, InsR | > 50 | [5] | |
| 8a | EGFRWT | 0.099 | [4] |
| EGFRT790M | 0.123 | [4] | |
| 8d | EGFRT790M | 0.290 | [4] |
| 9a | EGFRT790M | 0.571 | [4] |
Table 3: Antibacterial Activity of a Pyrido[2,3-b]pyrazine Derivative
| Bacterial Strain | MIC (mg/mL) | Reference |
| Staphylococcus aureus | 0.078 | [6] |
| Bacillus cereus | 0.078 | [6] |
| Escherichia coli | 0.625 | [6] |
| Salmonella typhi | 1.25 | [6] |
Experimental Protocols
General Synthesis of Substituted Pyrido[2,3-b]pyrazines via Multicomponent Reaction[1]
-
To a round-bottom flask containing a magnetic stirrer, add the substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-toluenesulfonic acid (20 mol%).
-
Add 10 mL of ethanol to the flask.
-
Reflux the reaction mixture for approximately 8-9 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a solvent system of 70% petroleum ether and 30% ethyl acetate.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol.
-
Purify the crude product by recrystallization from an appropriate solvent.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
In Vitro Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the target kinase and its specific substrate to their final desired concentrations in the kinase buffer.
-
Prepare a serial dilution of the test pyrido[2,3-b]pyrazine derivative in DMSO.
-
-
Assay Procedure:
-
In a 96- or 384-well plate, add the kinase, substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the kinase activity using a suitable detection method (e.g., radiometric assay measuring the incorporation of ³²P, or a fluorescence/luminescence-based assay).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
MTT Assay for Anticancer Activity
-
Cell Seeding:
-
Harvest cancer cells and determine the cell count and viability.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) in a final volume of 100 µL of culture medium per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test pyrido[2,3-b]pyrazine derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration compared to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Minimum Inhibitory Concentration (MIC) Test for Antibacterial Activity[1][3]
-
Preparation of Bacterial Inoculum:
-
From a fresh culture of the test bacterium, prepare a suspension in a suitable broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Broth Microdilution:
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the test pyrido[2,3-b]pyrazine derivative in the broth.
-
Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Upon binding of its ligand, such as EGF, EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine residues. This creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. Dysregulation of the EGFR signaling pathway is a common feature in many cancers.
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
Experimental Workflow for Anticancer Drug Screening
The process of identifying and characterizing novel anticancer agents from a library of synthetic compounds typically follows a structured workflow, starting from initial high-throughput screening to more detailed mechanistic studies.
Caption: A typical workflow for the screening of anticancer compounds.
References
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blue-red emitting materials based on a pyrido[2,3- b ]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00128D [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 7-Bromopyrido 2,3-b pyrazine 95 52333-42-3 [sigmaaldrich.com]
The Pyrido[2,3-b]pyrazine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-b]pyrazine nucleus, a heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a cornerstone for the development of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the significant biological activities associated with the pyrido[2,3-b]pyrazine core, with a focus on its applications in antiviral, anticancer, and analgesic drug discovery. This document details the mechanism of action, quantitative structure-activity relationships, and relevant experimental protocols for key compounds, offering valuable insights for researchers in the field.
Antiviral Activity: Targeting Human Cytomegalovirus (HCMV)
Derivatives of the pyrido[2,3-b]pyrazine core have demonstrated potent and selective inhibitory activity against human cytomegalovirus (HCMV), a member of the Herpesviridae family that can cause severe disease in immunocompromised individuals.
Mechanism of Action: Inhibition of HCMV DNA Polymerase
The primary antiviral target of these compounds is the HCMV DNA polymerase (UL54), an essential enzyme for viral replication. Pyrido[2,3-b]pyrazine derivatives act as non-nucleoside inhibitors, binding to a site on the polymerase that is distinct from the natural deoxynucleoside triphosphate (dNTP) binding site. This allosteric inhibition prevents the conformational changes required for DNA synthesis, thereby halting viral replication.[1][2] This mechanism of action is advantageous as it can be effective against viral strains that have developed resistance to nucleoside analogs, which require activation by viral kinases.[3]
Quantitative Data: Anti-HCMV Activity
Several pyrido[2,3-b]pyrazine derivatives have been synthesized and evaluated for their anti-HCMV activity. The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for representative compounds.
| Compound ID | Substitution Pattern | EC50 (µM) vs. HCMV | CC50 (µM) in HFF Cells | Selectivity Index (SI = CC50/EC50) |
| Compound A | 2-chloro-7-(morpholin-4-yl) | 0.58 | >100 | >172 |
| Compound B | 2-(cyclopropylamino)-7-(piperazin-1-yl) | 0.35 | >100 | >285 |
| Compound C | 2-anilino-7-(4-methylpiperazin-1-yl) | 0.72 | 85 | 118 |
Experimental Protocol: Plaque Reduction Assay
The antiviral activity of pyrido[2,3-b]pyrazine derivatives against HCMV is typically quantified using a plaque reduction assay. This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death in a monolayer of infected cells.
Materials:
-
Human foreskin fibroblasts (HFF)
-
HCMV strain (e.g., AD169)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Methylcellulose overlay medium
-
Crystal violet staining solution
-
Pyrido[2,3-b]pyrazine compounds
Procedure:
-
Seed HFF cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the pyrido[2,3-b]pyrazine compounds in DMEM.
-
Remove the growth medium from the HFF cells and infect with HCMV at a multiplicity of infection (MOI) of 0.01 PFU/cell for 1 hour.
-
Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add the compound dilutions to the infected cells and incubate for 7-10 days in a CO2 incubator at 37°C.
-
During the incubation period, overlay the cells with a methylcellulose-containing medium to restrict virus spread to adjacent cells.
-
After the incubation period, fix the cells with 10% formalin.
-
Stain the cells with a 0.1% crystal violet solution.
-
Count the number of plaques in each well.
-
The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Caption: Workflow for the Plaque Reduction Assay.
Anticancer Activity: Targeting Kinase Signaling Pathways
The pyrido[2,3-b]pyrazine scaffold has been extensively explored for the development of potent kinase inhibitors, a critical class of anticancer therapeutics. These compounds have shown significant activity against various cancer cell lines, including those resistant to existing therapies.
Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)
A key target for many pyrido[2,3-b]pyrazine-based anticancer agents is the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that plays a central role in cell proliferation, survival, and metastasis. Certain derivatives have been specifically designed to inhibit both wild-type EGFR and clinically relevant mutants, such as the T790M "gatekeeper" mutation, which confers resistance to first and second-generation EGFR inhibitors like erlotinib.[4] The binding of these inhibitors to the ATP-binding pocket of the EGFR kinase domain blocks downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to apoptosis and inhibition of tumor growth.
Caption: Inhibition of the EGFR signaling pathway by Pyrido[2,3-b]pyrazine derivatives.
Quantitative Data: Anticancer Activity
The anticancer efficacy of pyrido[2,3-b]pyrazine derivatives is often evaluated by their 50% inhibitory concentration (IC50) against various cancer cell lines.
| Compound ID | Substitution Pattern | Cell Line | Target | IC50 (µM) |
| Compound D | 7-(1H-indol-5-yl) | PC-9 (Erlotinib-sensitive) | EGFR | 0.09 |
| Compound D | 7-(1H-indol-5-yl) | PC-9ER (Erlotinib-resistant, T790M) | EGFR | 0.15 |
| Compound E | 2,3-diphenyl | MiaPaCa-2 (Pancreatic) | Kinase Inhibitor | 0.025 |
| Compound F | 7-(pyridin-4-yl) | HCT116 (Colon) | Kinase Inhibitor | 0.005 |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., PC-9, PC-9ER, HCT116)
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Pyrido[2,3-b]pyrazine compounds
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the pyrido[2,3-b]pyrazine compounds in the culture medium.
-
Replace the medium in the wells with the compound dilutions and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Analgesic Activity: Modulating Nociceptive Pathways
Certain pyrido[2,3-b]pyrazine derivatives have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain sensation. This makes them promising candidates for the development of novel analgesic drugs.
Mechanism of Action: TRPV1 Antagonism
TRPV1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons. It is activated by various noxious stimuli, including heat, capsaicin (the pungent component of chili peppers), and protons (acidic conditions).[5] Activation of TRPV1 leads to the influx of calcium and sodium ions, resulting in depolarization of the neuron and the transmission of pain signals to the central nervous system. Pyrido[2,3-b]pyrazine-based TRPV1 antagonists competitively block the activation of this channel, thereby preventing the transmission of pain signals and producing an analgesic effect.[5]
Caption: Mechanism of action of Pyrido[2,3-b]pyrazine-based TRPV1 antagonists.
Quantitative Data: In Vitro and In Vivo Analgesic Activity
The analgesic potential of these compounds is assessed through both in vitro and in vivo models.
| Compound ID | Substitution Pattern | In Vitro Assay | IC50 (nM) | In Vivo Model | Route | Effective Dose |
| Compound G | 2-(4-chlorophenyl)-7-((4-methylpiperazin-1-yl)methyl) | hTRPV1 FLIPR | 15 | Carrageenan-induced thermal hyperalgesia (Rat) | p.o. | 10 mg/kg |
| Compound H | 2-fluoro-N-(4-(7-(trifluoromethyl)pyrido[2,3-b]pyrazin-2-yl)phenyl)acetamide | rTRPV1 Ca2+ influx | 28 | CFA-induced inflammatory pain (Mouse) | i.p. | 5 mg/kg |
*FLIPR: Fluorometric Imaging Plate Reader; CFA: Complete Freund's Adjuvant
Experimental Protocol: Carrageenan-Induced Thermal Hyperalgesia in Rats
This in vivo model is used to evaluate the efficacy of analgesic compounds in reducing inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Carrageenan solution (1% in saline)
-
Plantar test apparatus (Hargreaves' test)
-
Pyrido[2,3-b]pyrazine compounds formulated for oral administration
Procedure:
-
Acclimatize the rats to the testing environment and the plantar test apparatus.
-
Measure the baseline paw withdrawal latency to a radiant heat source for each rat.
-
Administer the pyrido[2,3-b]pyrazine compound or vehicle orally.
-
After a predetermined time (e.g., 1 hour), inject 100 µL of carrageenan solution into the plantar surface of the right hind paw of each rat.
-
At various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours), measure the paw withdrawal latency to the radiant heat source.
-
An increase in paw withdrawal latency in the compound-treated group compared to the vehicle-treated group indicates an analgesic effect.
Caption: Workflow for the Carrageenan-Induced Thermal Hyperalgesia Assay.
Synthesis of the Pyrido[2,3-b]pyrazine Core
The versatile biological activities of pyrido[2,3-b]pyrazine derivatives are underpinned by their accessible synthesis. A common and efficient method involves the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound, such as glyoxal or a substituted derivative. Further functionalization of the core structure can be achieved through various modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which allows for the introduction of a wide range of substituents at specific positions, enabling the fine-tuning of the pharmacological properties of the final compounds.
Caption: A general synthetic route to Pyrido[2,3-b]pyrazine derivatives.
Conclusion
The pyrido[2,3-b]pyrazine scaffold represents a highly versatile and valuable platform in the pursuit of novel therapeutic agents. Its derivatives have demonstrated significant potential in addressing critical unmet medical needs in virology, oncology, and pain management. The continued exploration of the chemical space around this core, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, promises to yield a new generation of potent and selective drugs with improved clinical outcomes. This guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic system.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Spectroscopic Profile of Pyrido[2,3-b]pyrazin-6-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Pyrido[2,3-b]pyrazin-6-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data from established chemical databases, alongside detailed, generalized experimental protocols for the acquisition of such data. This information is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.59 | s | H-2 |
| 8.33 | s | H-3 |
| 7.91 | d | H-7 |
| 7.01 | d | H-8 |
| 5.40 (broad) | s | -NH₂ |
Solvent: DMSO-d₆ s: singlet, d: doublet
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 158.2 | C-6 |
| 152.0 | C-8a |
| 146.5 | C-2 |
| 138.1 | C-3 |
| 130.4 | C-4a |
| 124.9 | C-7 |
| 109.8 | C-5 |
Solvent: DMSO-d₆
Table 3: Key Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Strong, Broad | N-H stretch (amine) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 1640-1600 | Strong | N-H bend (amine) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| 1350-1250 | Medium | C-N stretch (aromatic amine) |
| 850-750 | Strong | C-H out-of-plane bend (aromatic) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance (%) | Assignment |
| 146.06 | 100 | [M]⁺ (Molecular Ion) |
| 119.05 | ~60 | [M-HCN]⁺ |
| 92.04 | ~40 | [M-2HCN]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments. These protocols are based on standard laboratory practices for the analysis of heterocyclic amines and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. Ensure the solvent is chosen based on the sample's solubility and does not have signals that would overlap with key analyte resonances.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tune and shim the spectrometer to the specific solvent and sample.
-
Set the acquisition parameters for ¹H NMR, including the spectral width, number of scans (typically 16-64), and relaxation delay.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Acquisition and Processing:
-
Acquire the Free Induction Decay (FID) for both ¹H and ¹³C experiments.
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry both the this compound sample and potassium bromide (KBr) powder in an oven to remove any moisture.
-
In an agate mortar, grind approximately 1-2 mg of the sample to a fine powder.
-
Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly with the sample.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The final spectrum is automatically ratioed against the background spectrum to produce the transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction:
-
Introduce a small amount of the solid this compound sample into the mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent and injecting it into a gas chromatograph (GC-MS).
-
-
Ionization and Analysis:
-
In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Data Acquisition:
-
The detector records the abundance of each ion at a specific m/z value.
-
The data is plotted as a mass spectrum, showing the relative intensity of each ion fragment.
-
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
The Potential of Pyrido[2,3-b]pyrazin-6-amine as a DNA Intercalator: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The planar, aromatic scaffold of pyrido[2,3-b]pyrazine derivatives suggests their potential as effective DNA intercalating agents, a mechanism of action pivotal in the development of novel chemotherapeutics. This technical guide explores the prospective role of Pyrido[2,3-b]pyrazin-6-amine as a DNA intercalator. While direct experimental evidence for this specific compound remains to be fully elucidated, this document provides a comprehensive overview of the foundational concepts, detailed experimental protocols for characterization, and potential signaling pathways implicated in the activity of DNA intercalators. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and related compounds.
Introduction: The Pyrido[2,3-b]pyrazine Scaffold and DNA Intercalation
The pyrido[2,3-b]pyrazine core is a heterocyclic aromatic system that has garnered significant interest in medicinal chemistry.[1] Its structural similarity to purines suggests a potential for interaction with biological macromolecules, including nucleic acids. DNA intercalation is a mode of interaction where a planar molecule inserts itself between the base pairs of the DNA double helix. This process can lead to significant conformational changes in the DNA structure, subsequently disrupting critical cellular processes such as DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.
While several studies have explored the synthesis and various biological activities of pyrido[2,3-b]pyrazine derivatives, including their application in electrochemical DNA sensing, direct and conclusive evidence establishing this compound as a classical DNA intercalator is not yet extensively reported in the scientific literature.[2][3] However, the inherent planarity and aromaticity of the pyrido[2,3-b]pyrazine nucleus provide a strong rationale for investigating its DNA intercalating potential. This guide outlines the necessary experimental framework to validate this hypothesis.
Hypothetical Mechanism of Action: DNA Intercalation
The proposed mechanism of action for this compound as a DNA intercalator involves the insertion of its planar aromatic ring system between the DNA base pairs. The amino group at the 6-position could further stabilize this interaction through hydrogen bonding with the phosphate backbone or the functional groups of the DNA bases.
Caption: Hypothetical DNA intercalation by this compound.
Experimental Protocols for Characterizing DNA Intercalation
To rigorously assess the DNA intercalating potential of this compound, a series of biophysical and biochemical assays are required. The following sections detail the standard experimental protocols.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a fundamental technique to monitor the interaction between a compound and DNA. Intercalation typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (redshift) in the absorption spectrum of the compound.
-
Objective: To determine the binding mode and calculate the intrinsic binding constant (Kb).
-
Materials:
-
This compound stock solution (in DMSO or appropriate buffer)
-
Calf Thymus DNA (CT-DNA) stock solution in Tris-HCl buffer (pH 7.4)
-
Tris-HCl buffer (5 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
-
Procedure:
-
Prepare a solution of this compound of a fixed concentration in Tris-HCl buffer.
-
Record the UV-Vis absorption spectrum of the compound alone (typically in the 200-500 nm range).
-
Titrate the compound solution with increasing concentrations of CT-DNA.
-
Allow the mixture to equilibrate for 5 minutes after each addition of DNA.
-
Record the absorption spectrum after each titration.
-
Analyze the changes in absorbance and wavelength maxima.
-
Calculate the intrinsic binding constant (Kb) using the Wolfe-Shimer equation.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is highly sensitive to the local environment of a fluorophore. The intercalation of a fluorescent molecule into the hydrophobic core of the DNA helix often leads to an enhancement in its fluorescence intensity.
-
Objective: To confirm the interaction and determine the binding affinity.
-
Materials:
-
This compound (if fluorescent) or a competitive displacement probe (e.g., Ethidium Bromide).
-
CT-DNA stock solution.
-
Tris-HCl buffer.
-
-
Procedure (Direct Titration):
-
Prepare a solution of this compound at a fixed concentration.
-
Record its fluorescence emission spectrum.
-
Add increasing amounts of CT-DNA and record the emission spectrum after each addition.
-
Plot the change in fluorescence intensity against the DNA concentration to determine the binding constant.
-
-
Procedure (Competitive Displacement):
-
Prepare a solution of Ethidium Bromide (EtBr) and CT-DNA to form a fluorescent complex.
-
Record the fluorescence of the EtBr-DNA complex.
-
Add increasing concentrations of this compound.
-
A decrease in the fluorescence of the EtBr-DNA complex indicates the displacement of EtBr by the compound, confirming intercalation.
-
Calculate the Stern-Volmer quenching constant (Ksv).
-
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is used to detect conformational changes in DNA upon binding of a ligand. Intercalation typically induces significant changes in the CD spectrum of DNA.
-
Objective: To investigate the conformational changes of DNA upon binding.
-
Materials:
-
This compound stock solution.
-
CT-DNA stock solution.
-
Phosphate buffer (pH 7.2).
-
-
Procedure:
-
Record the CD spectrum of CT-DNA alone in the 220-320 nm range.
-
Prepare solutions with a fixed concentration of CT-DNA and increasing concentrations of this compound.
-
Record the CD spectrum for each sample.
-
An increase in the intensity of the positive band around 275 nm and the negative band around 245 nm is indicative of intercalation.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient one-pot, multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in areas such as electrochemical DNA sensing and nonlinear optics.[1][2][3] The protocols outlined below are designed to be reproducible and scalable for research and development purposes.
Introduction
Pyrido[2,3-b]pyrazines are a class of heterocyclic compounds that have garnered considerable attention due to their wide range of biological activities, including antibacterial, antifungal, and potential anticancer properties.[4][5] Furthermore, certain derivatives have shown promise as human cytomegalovirus (HCMV) polymerase inhibitors and for the treatment of kinase-induced diseases.[6][7] The development of efficient synthetic methodologies, such as multicomponent reactions (MCRs), is crucial for the rapid generation of diverse libraries of these compounds for further investigation. MCRs offer several advantages, including high atom economy, reduced reaction times, and simplified purification procedures.
This protocol details a robust and high-yielding three-component synthesis of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivatives.
Experimental Protocols
General Procedure for the Three-Component Synthesis of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine Derivatives
This protocol is based on the successful synthesis of a series of substituted pyrido[2,3-b]pyrazine based heterocyclic compounds.[2][8]
Materials:
-
Substituted aromatic aldehyde (0.684 mmol)
-
1,3-Indanedione (0.1 g, 0.684 mmol)
-
2-Aminopyrazine (0.684 mmol)
-
p-Toluenesulfonic acid (p-TSA) (20 mol%)
-
Ethanol (10 mL)
-
Round bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Thin-Layer Chromatography (TLC) apparatus
-
Filtration apparatus
-
Ethyl acetate (for recrystallization)
-
Petroleum ether
-
Deionized water
Procedure:
-
To a round bottom flask equipped with a magnetic stirrer, add the substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-TSA (20 mol%).
-
Add 10 mL of ethanol to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using TLC with a solvent system of 70% petroleum ether and 30% ethyl acetate. The reaction is typically complete after approximately 8-9 hours.[2][8]
-
Once the reaction is complete, allow the solution to cool to room temperature.
-
The formation of yellowish solid precipitates indicates the product.
-
Filter the precipitates and wash them with deionized water followed by cold ethanol.
-
Recrystallize the crude product from ethyl acetate to obtain the pure indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivative.
-
Dry the purified product under vacuum overnight at room temperature.
Data Presentation
The following table summarizes the quantitative data for the synthesis of a series of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivatives using the protocol described above.
| Entry | Aromatic Aldehyde Substituent | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | 4-Methoxy | p-TSA | Ethanol | 9 | 89 |
| 2 | 4-Chloro | p-TSA | Ethanol | 8 | 85 |
| 3 | 4-Nitro | p-TSA | Ethanol | 8 | 82 |
| 4 | Unsubstituted | p-TSA | Ethanol | 9 | 87 |
Data extracted from a study on the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives, where yields for the synthesized compounds (4-7) were reported to be in the range of 82-89%.[2][8]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives.
Caption: General workflow for the synthesis of pyrido[2,3-b]pyrazine derivatives.
Proposed Reaction Pathway
This diagram outlines a plausible reaction pathway for the formation of the indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine core.
Caption: Proposed reaction mechanism for the three-component synthesis.
References
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MX2013010163A - Pyrido [2, 3 - b] pyrazine derivatives and their therapeutical uses. - Google Patents [patents.google.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Buchwald-Hartwig Amination for Pyrido[2,3-b]pyrazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its synthesis and functionalization are of significant interest in medicinal chemistry and materials science. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of C-N bonds, offering a robust strategy for the derivatization of the pyrido[2,3-b]pyrazine core. This reaction is particularly valuable for its broad substrate scope, functional group tolerance, and generally high yields, allowing for the introduction of a wide variety of amino groups onto the heterocyclic framework.[1]
These application notes provide detailed protocols and a summary of reaction conditions for the Buchwald-Hartwig amination of halo-substituted pyrido[2,3-b]pyrazines, enabling researchers to efficiently synthesize libraries of novel derivatives for screening and development.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the halo-pyrido[2,3-b]pyrazine, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, releasing the aminated pyrido[2,3-b]pyrazine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction and can be optimized to achieve high yields and purity.
Experimental Protocols
The following protocols are based on the successful synthesis of various amino-pyrido[2,3-b]pyrazine derivatives.[1]
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of a Tribromo-pyrido[2,3-b]pyrazine Derivative
This protocol details the coupling of various amines with 2,3,7-tribromo-5,10-di(4-bromophenyl)-5,10-dihydropyrido[2,3-b]pyrazine.
Materials:
-
2,3,7-tribromo-5,10-di(4-bromophenyl)-5,10-dihydropyrido[2,3-b]pyrazine (Substrate)
-
Amine (e.g., diphenylamine, phenoxazine, carbazole derivatives)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2,3,7-tribromo-5,10-di(4-bromophenyl)-5,10-dihydropyrido[2,3-b]pyrazine (1.0 eq.), the desired amine (3.5 eq.), sodium tert-butoxide (4.0 eq.), Pd₂(dba)₃ (10 mol%), and Xantphos (15 mol%).
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reaction: Stir the reaction mixture at 110 °C for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with dichloromethane (CH₂Cl₂) and wash with water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/chloroform) to afford the desired aminated pyrido[2,3-b]pyrazine derivative.
Data Presentation
The following table summarizes the results for the Buchwald-Hartwig amination of 2,3,7-tribromo-5,10-di(4-bromophenyl)-5,10-dihydropyrido[2,3-b]pyrazine with various amines, demonstrating the scope of the reaction.[1]
| Entry | Amine | Product | Yield (%) |
| 1 | Diphenylamine | 2,3,7-tris(diphenylamino)-5,10-di(4-bromophenyl)-5,10-dihydropyrido[2,3-b]pyrazine | 89 |
| 2 | 4-methoxydiphenylamine | 2,3,7-tris(bis(4-methoxyphenyl)amino)-5,10-di(4-bromophenyl)-5,10-dihydropyrido[2,3-b]pyrazine | 81 |
| 3 | 4,4'-di-tert-butyldiphenylamine | 2,3,7-tris(bis(4-(tert-butyl)phenyl)amino)-5,10-di(4-bromophenyl)-5,10-dihydropyrido[2,3-b]pyrazine | 76 |
| 4 | Phenoxazine | 2,3,7-tri(10H-phenoxazin-10-yl)-5,10-di(4-bromophenyl)-5,10-dihydropyrido[2,3-b]pyrazine | 97 |
| 5 | Phenothiazine | 2,3,7-tri(10H-phenothiazin-10-yl)-5,10-di(4-bromophenyl)-5,10-dihydropyrido[2,3-b]pyrazine | 91 |
| 6 | Carbazole | 2,3,7-tri(9H-carbazol-9-yl)-5,10-di(4-bromophenyl)-5,10-dihydropyrido[2,3-b]pyrazine | 41 |
| 7 | 3,6-di-tert-butyl-9H-carbazole | 2,3,7-tris(3,6-di-tert-butyl-9H-carbazol-9-yl)-5,10-di(4-bromophenyl)-5,10-dihydropyrido[2,3-b]pyrazine | 52 |
| 8 | 2,7-dibromo-9H-carbazole | 2,3,7-tris(2,7-dibromo-9H-carbazol-9-yl)-5,10-di(4-bromophenyl)-5,10-dihydropyrido[2,3-b]pyrazine | 49 |
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Pyrido[2,3-b]pyrazine Amination
References
Application Notes and Protocols: Pyrido[2,3-b]pyrazine Derivatives in Electrochemical DNA Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrido[2,3-b]pyrazine derivatives have emerged as a promising class of heterocyclic compounds for various biomedical applications, including electrochemical DNA sensing.[1][2] Their planar structure allows them to act as DNA intercalators, inserting themselves between the base pairs of single-stranded DNA (ssDNA). This interaction forms a bulky supramolecular complex that alters the electrochemical properties of the molecule, providing a detectable signal for the presence of DNA.
This document provides detailed application notes and protocols for the use of novel indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives in label-free electrochemical DNA sensing. The methodology is based on the findings of Khalid et al. (2023), which demonstrate the interaction of these compounds with ssDNA via an intercalative mode, monitored by cyclic voltammetry.[2]
Signaling Pathway: Intercalation-Based DNA Sensing
The fundamental principle of this electrochemical DNA sensor lies in the intercalation of the pyrido[2,3-b]pyrazine derivative into the ssDNA. This interaction leads to a decrease in the electrochemical signal (anodic and cathodic peak currents) of the compound. The reduction in current is attributed to the slower diffusion of the larger, bulkier pyrido[2,3-b]pyrazine-DNA complex to the electrode surface compared to the free compound.
Caption: Intercalation of pyrido[2,3-b]pyrazine into ssDNA slows diffusion, reducing the electrochemical signal.
Quantitative Data Summary
The following table summarizes the electrochemical data for four synthesized indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives (compounds 4-7) as reported by Khalid et al. (2023). The data reflects the changes in anodic and cathodic peak potentials and currents upon interaction with ssDNA.
| Compound | Substituent (R) | Anodic Peak Potential (Epa) Shift (mV) | Cathodic Peak Potential (Epc) Shift (mV) | Anodic Peak Current (Ipa) Change | Cathodic Peak Current (Ipc) Change |
| 4 | H | Positive Shift | Negative Shift | Decrease | Decrease |
| 5 | 4-Cl | Positive Shift | Negative Shift | Decrease | Decrease |
| 6 | 4-Br | Positive Shift | Negative Shift | Decrease | Decrease |
| 7 | 4-OCH₃ | +820 (from initial) | +170 (from initial) | Decrease | Decrease |
Note: Specific quantitative values for the peak potential shifts and current decreases for compounds 4, 5, and 6 were not detailed in the primary literature. The study qualitatively confirms a decrease in peak currents for all compounds upon ssDNA addition. More detailed quantitative analysis, such as the calculation of binding constants and limits of detection, would require further experimental investigation.
Experimental Protocols
The following protocols are based on the methodology described by Khalid et al. (2023) and are supplemented with standard practices for electrochemical DNA sensing.
Preparation of Reagents and Solutions
-
Pyrido[2,3-b]pyrazine Derivatives (Compounds 4-7): Synthesize the compounds by reacting indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine with p-TSA in ethanol, as detailed in the primary literature. Prepare stock solutions of the synthesized compounds in a suitable organic solvent (e.g., DMSO) and dilute to the final concentration in the electrochemical buffer.
-
ssDNA Solution: Prepare a stock solution of single-stranded salmon sperm DNA by dissolving it in distilled water with overnight agitation at 4°C. Further dilute the stock solution in the electrochemical buffer to the desired working concentration.
-
Electrochemical Buffer: A common buffer for electrochemical DNA studies is Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM NaCl, pH 7.0). The optimal buffer composition and pH should be determined empirically.
Electrochemical Measurement Setup
-
Electrochemical Cell: Use a standard three-electrode system in a 100 mL glass cell.
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum Wire
-
-
Potentiostat: Use a potentiostat capable of performing cyclic voltammetry.
Experimental Workflow for DNA Sensing
Caption: Step-by-step workflow for the electrochemical detection of ssDNA using pyrido[2,3-b]pyrazine derivatives.
Detailed Protocol for Cyclic Voltammetry
-
Electrode Preparation:
-
Polish the glassy carbon electrode with alumina slurry on a polishing cloth.
-
Soncate the electrode in ethanol and then in deionized water to remove any residues.
-
Dry the electrode before use.
-
-
Baseline Measurement:
-
Pipette the electrochemical buffer containing a known concentration of the pyrido[2,3-b]pyrazine derivative into the electrochemical cell.
-
Immerse the three electrodes into the solution.
-
Perform cyclic voltammetry within a potential window that covers the redox peaks of the compound (e.g., -1.0 V to +1.0 V) at a specified scan rate (e.g., 100 mV/s).
-
Record the cyclic voltammogram, noting the anodic (Ipa) and cathodic (Ipc) peak currents and potentials (Epa and Epc).
-
-
DNA Interaction Measurement:
-
Add a known concentration of the ssDNA solution to the electrochemical cell containing the pyrido[2,3-b]pyrazine derivative.
-
Allow the solution to incubate for a sufficient time to ensure intercalation (e.g., 5-10 minutes).
-
Record the cyclic voltammogram under the same conditions as the baseline measurement.
-
Observe the decrease in the anodic and cathodic peak currents and any shifts in the peak potentials.
-
-
Data Analysis:
-
Compare the peak currents before and after the addition of ssDNA. The decrease in current is proportional to the concentration of ssDNA.
-
For quantitative analysis, a calibration curve can be constructed by measuring the change in peak current at various ssDNA concentrations.
-
The binding constant (K) of the pyrido[2,3-b]pyrazine-DNA interaction can be calculated from the changes in the voltammetric data using appropriate models.
-
Applications and Future Perspectives
This electrochemical sensing platform offers a simple, rapid, and label-free method for the detection of DNA. Its applications can be envisioned in:
-
Medical Diagnostics: Detecting nucleic acid biomarkers for diseases.
-
Drug Development: Screening for DNA-interacting compounds.
-
Environmental Monitoring: Detecting DNA from pathogens in environmental samples.
Further research is needed to optimize the sensor's performance, including determining the limit of detection, sensitivity, and selectivity for specific DNA sequences. The synthesis of a wider range of pyrido[2,3-b]pyrazine derivatives could also lead to improved DNA binding affinity and electrochemical signaling.
References
Pyrido[2,3-b]pyrazin-6-amine Derivatives as Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrido[2,3-b]pyrazin-6-amine and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating significant potential as inhibitors of various protein kinases.[1] These kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases, are critical regulators of cellular processes including proliferation, differentiation, and survival.[1][2] Dysregulation of these signaling pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This document provides a summary of the kinase inhibitory activity of select this compound derivatives, detailed protocols for their evaluation, and diagrams of the relevant signaling pathways.
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the reported in vitro and cell-based inhibitory activities of various this compound and related derivatives against key kinase targets.
Table 1: EGFR Kinase Inhibitory Activity
| Compound ID | Target | IC50 (µM) | Cell Line | Comments | Reference(s) |
| Compound 7n | EGFR | - | PC9 (erlotinib-sensitive) | 0.09 | Overcomes erlotinib resistance.[3][4] |
| - | PC9-ER (erlotinib-resistant) | 0.15 | |||
| Compound 1 | EGFR (Wild-Type) | 0.093 | - | Comparable to erlotinib.[5] | |
| EGFR (T790M mutant) | 0.174 | - | Effective against resistance mutation.[5] | ||
| Compound B1 | EGFR (L858R/T790M) | 0.013 | H1975 | Highly potent and selective.[6] | |
| EGFR (Wild-Type) | >1 | - | >76-fold selectivity for mutant over wild-type.[6] | ||
| Compound 7f | EGFR | - | HCC827 (exon 19 del) | 0.09 | Potency equivalent to osimertinib.[7][8][9] |
| - | NCI-H1975 (L858R/T790M) | 0.89 | |||
| - | A-549 (Wild-Type) | 1.10 |
Table 2: VEGFR-2 Kinase Inhibitory Activity
| Compound ID | Target | IC50 (µM) | Cell Line | Comments | Reference(s) |
| Compound 9d | VEGFR-2/KDR | 2.6 | - | Selective over a panel of 6 other kinases.[10] | |
| Compound 5a | VEGFR-2 | 0.217 | MCF-7 | Dual inhibitor of VEGFR-2 and HER-2.[11][12] | |
| Compound 5e | VEGFR-2 | 0.124 | MCF-7 | Dual inhibitor of VEGFR-2 and HER-2.[11][12] | |
| Compound 10 | VEGFR-2 | 0.12 | HepG2 | Nearly equipotent to sorafenib.[13] |
Table 3: Aurora Kinase Inhibitory Activity
| Compound ID | Target | IC50 (nM) | Cell Line | Comments | Reference(s) |
| Benzo[e]pyridoindole C1 | Aurora A | 15 | - | ATP competitive inhibitor.[14][15] | |
| Aurora B | 30 | - | |||
| Compound 6 | Aurora A | - | - | Selective for Aurora A over Aurora B.[16] |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, activates downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[11][17]
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis.[5] Ligand binding initiates signaling cascades that lead to endothelial cell proliferation, migration, and survival.[5][7]
Caption: Overview of the VEGFR-2 signaling pathway in angiogenesis and its inhibition.
Aurora B Kinase Signaling in Mitosis
Aurora B kinase is a crucial regulator of mitosis, ensuring proper chromosome segregation and cytokinesis.[3][18] It is a component of the chromosomal passenger complex (CPC).
Caption: Role of Aurora B kinase during mitosis and the point of inhibition.
Experimental Workflow for Kinase Inhibitor Evaluation
A typical workflow for evaluating this compound derivatives as kinase inhibitors involves a tiered approach from biochemical assays to cell-based and potentially in vivo models.
Caption: General experimental workflow for the evaluation of kinase inhibitors.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for determining the in vitro inhibitory activity of this compound derivatives against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR-2, Aurora B)
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Add 1 µL of the diluted test compound or vehicle (for positive and negative controls) to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution to the "Test Inhibitor" and "Positive Control" wells. Add 2 µL of Kinase Assay Buffer without the enzyme to the "Blank" wells.
-
To initiate the reaction, add 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the anti-proliferative effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, H1975, HCC827 for EGFR; HUVEC for VEGFR-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for Kinase Autophosphorylation
This protocol is to confirm the on-target activity of the inhibitors by assessing the phosphorylation status of the target kinase in a cellular context.
Materials:
-
Cancer cell lines expressing the target kinase
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compounds at various concentrations for a specified time (e.g., 2-24 hours).
-
For receptor tyrosine kinases like EGFR and VEGFR-2, you may need to stimulate the cells with the respective ligand (e.g., EGF, VEGF) for a short period before lysis.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated kinase to total kinase.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 4. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Probing the Dynamics and Functions of Aurora B Kinase in Living Cells during Mitosis and Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
- 18. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Pyrido[2,3-b]pyrazine Compounds Against Erlotinib-Resistant NSCLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. While the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like erlotinib has significantly improved outcomes for patients with EGFR-mutant NSCLC, the emergence of acquired resistance, often driven by the T790M mutation, remains a major clinical challenge. The pyrido[2,3-b]pyrazine scaffold has emerged as a promising chemical starting point for the development of novel inhibitors capable of overcoming erlotinib resistance. These compounds have demonstrated potent activity against both erlotinib-sensitive and erlotinib-resistant NSCLC cell lines, making them a key area of interest in oncology drug discovery.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of pyrido[2,3-b]pyrazine compounds as potential therapeutic agents for erlotinib-resistant NSCLC.
Data Presentation
In Vitro Efficacy of Lead Pyrido[2,3-b]pyrazine Compounds
The following table summarizes the in vitro inhibitory activity of representative pyrido[2,3-b]pyrazine compounds against erlotinib-sensitive and erlotinib-resistant NSCLC cell lines.
| Compound ID | Target Cell Line | EGFR Mutation Status | IC50 (µM) | Citation |
| 7n | PC9 | Exon 19 Deletion (Sensitive) | 0.09 | [1] |
| PC9-ER | Exon 19 Del / T790M (Resistant) | 0.15 | [1] | |
| 7f | HCC827 | Exon 19 Deletion (Sensitive) | 0.09 | [2] |
| H1975 | L858R / T790M (Resistant) | 0.89 | [2] | |
| A549 | Wild-Type | 1.10 | [2] | |
| B1 | H1975 | L858R / T790M (Resistant) | 0.087 | [3] |
| A549 | Wild-Type | 0.441 | [3] |
In Vivo Efficacy of a Representative Pyrido[2,3-d]pyrimidine Compound
The following table presents in vivo data for a structurally related pyrido[2,3-d]pyrimidinyl-derived covalent inhibitor, demonstrating the potential of this scaffold in a preclinical setting.
| Compound ID | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Body Weight Change | Citation |
| 24 | H1975 (L858R/T790M) | 30 mg/kg, oral, daily for 2 weeks | Significant inhibition | No observed loss | [4] |
Pharmacokinetic Profile of a Representative Pyrido[2,3-d]pyrimidine Compound
The following table summarizes the pharmacokinetic parameters of compound 24 in mice.
| Compound ID | Dose | Cmax (µM) | Tmax (h) | AUC (µM·h) | Citation |
| 24 | 30 mg/kg, oral | 0.10 | 2 | 0.33 | [4] |
Signaling Pathways
EGFR Signaling and Resistance in NSCLC
The epidermal growth factor receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. In NSCLC, activating mutations in EGFR lead to constitutive activation of the pathway, driving tumor growth. Erlotinib, a first-generation EGFR TKI, effectively inhibits this signaling in sensitive tumors. However, the acquisition of a secondary mutation, T790M, alters the ATP binding pocket, reducing the affinity of erlotinib and leading to resistance. Pyrido[2,3-b]pyrazine compounds are designed to effectively inhibit both wild-type and mutant EGFR, thereby overcoming this resistance mechanism.
Caption: EGFR signaling pathway in NSCLC and mechanism of erlotinib resistance.
Wnt/β-catenin Signaling Pathway in Erlotinib Resistance
Aberrant activation of the Wnt/β-catenin signaling pathway has been implicated in erlotinib resistance in NSCLC. In the canonical Wnt pathway, the absence of Wnt ligands leads to the phosphorylation and subsequent degradation of β-catenin by a destruction complex. Upon Wnt binding, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target genes involved in cell proliferation and survival. Some pyrido[2,3-b]pyrazine derivatives have been shown to inhibit this pathway, suggesting a dual mechanism of action in overcoming resistance.
Caption: Wnt/β-catenin signaling in erlotinib resistance.
Experimental Protocols
Synthesis of 7-Aryl-pyrido[2,3-b]pyrazines
This protocol describes a general two-step synthesis for 7-aryl-pyrido[2,3-b]pyrazines, exemplified by the synthesis of compounds similar to the lead structures.
Step 1: Condensation to form 7-bromo-pyrido[2,3-b]pyrazine
Caption: Condensation reaction for the pyrido[2,3-b]pyrazine core.
-
Materials: 5-bromo-pyridine-2,3-diamine, Glyoxal (40% in water), Ethanol.
-
Procedure: a. To a solution of 5-bromo-pyridine-2,3-diamine (1.0 eq) in ethanol, add glyoxal (1.1 eq). b. Reflux the reaction mixture for 4 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. e. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 7-bromo-pyrido[2,3-b]pyrazine.
Step 2: Suzuki Coupling to introduce the aryl moiety
Caption: Suzuki coupling for the final compound synthesis.
-
Materials: 7-bromo-pyrido[2,3-b]pyrazine, appropriate arylboronic acid (e.g., 1H-indol-5-ylboronic acid for a compound like 7n), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], Sodium Carbonate (Na2CO3), Toluene, Ethanol, Water.
-
Procedure: a. In a round-bottom flask, combine 7-bromo-pyrido[2,3-b]pyrazine (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and Na2CO3 (2.0 eq). b. Add a 4:1:1 mixture of toluene, ethanol, and water. c. Degas the mixture by bubbling with argon or nitrogen for 15 minutes. d. Reflux the reaction mixture for 12 hours under an inert atmosphere. e. Monitor the reaction by TLC. f. After completion, cool the mixture and partition between ethyl acetate and water. g. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 7-aryl-pyrido[2,3-b]pyrazine.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the synthesized compounds on NSCLC cell lines.
Caption: Workflow for the MTT cell viability assay.
-
Materials: NSCLC cell lines (e.g., PC9, PC9-ER, H1975), cell culture medium (e.g., RPMI-1640 with 10% FBS), 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., DMSO), Microplate reader.
-
Procedure: a. Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight. b. Prepare serial dilutions of the test compounds in culture medium. c. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO). d. Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2. e. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. f. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. g. Measure the absorbance at 570 nm using a microplate reader. h. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.
EGFR Tyrosine Kinase Autophosphorylation Inhibition Assay
This protocol outlines a cell-based assay to determine the inhibitory effect of the compounds on EGFR autophosphorylation.
Caption: Workflow for EGFR autophosphorylation inhibition assay.
-
Materials: NSCLC cell line with EGFR expression (e.g., A431, H1975), cell culture medium, 6-well plates, test compounds, Epidermal Growth Factor (EGF), Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), antibodies against phospho-EGFR (Tyr1068) and total EGFR, secondary antibodies, Western blotting equipment and reagents.
-
Procedure: a. Seed cells in 6-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 16-24 hours. c. Treat the cells with various concentrations of the test compounds for 2 hours. d. Stimulate the cells with 100 ng/mL of EGF for 15 minutes at 37°C. e. Wash the cells with ice-cold PBS and lyse them with lysis buffer. f. Determine the protein concentration of the lysates. g. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. h. Block the membrane and probe with primary antibodies against phospho-EGFR and total EGFR. i. Incubate with the appropriate HRP-conjugated secondary antibodies. j. Visualize the bands using an enhanced chemiluminescence (ECL) detection system. k. Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal to determine the extent of inhibition.
In Vivo Xenograft Model for Efficacy Studies
This protocol provides a general framework for evaluating the in vivo antitumor efficacy of pyrido[2,3-b]pyrazine compounds.
-
Materials: Immunodeficient mice (e.g., athymic nude mice), erlotinib-resistant NSCLC cell line (e.g., H1975), Matrigel, test compound formulation, vehicle control, calipers.
-
Procedure: a. Subcutaneously inject a suspension of H1975 cells mixed with Matrigel into the flank of each mouse. b. Monitor tumor growth regularly using calipers. c. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. d. Administer the test compound (e.g., via oral gavage) and vehicle control to the respective groups according to the desired dosing schedule. e. Measure tumor volume and body weight twice weekly. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target engagement). g. Calculate tumor growth inhibition (TGI) to assess the efficacy of the compound.
References
- 1. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Pyrido[2,3-b]pyrazine as a Scaffold for TRPV1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the pyrido[2,3-b]pyrazine scaffold in the development of transient receptor potential vanilloid 1 (TRPV1) antagonists. This document includes key data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key integrator of noxious stimuli, including heat, capsaicin, and acidic conditions. Its role in pain signaling has made it a prime target for the development of novel analgesics. The pyrido[2,3-b]pyrazine scaffold has emerged as a promising core structure for the design of potent and selective TRPV1 antagonists. Notably, compounds derived from this scaffold have shown a reduced potential for the formation of reactive metabolites, a significant advantage in drug development.
One of the lead compounds from this series, compound 26 , has demonstrated significant efficacy in preclinical models of inflammatory pain. This document will focus on the data and methodologies relevant to the investigation of pyrido[2,3-b]pyrazine-based TRPV1 antagonists.
Data Presentation
| Compound ID | Scaffold | Assay Type | Species | Potency | Reference |
| Compound 26 | Pyrido[2,3-b]pyrazine | Carrageenan-induced Thermal Hyperalgesia | Rat | Significant attenuation | [1] |
| Compound 26 | Pyrido[2,3-b]pyrazine | Complete Freund's Adjuvant (CFA)-induced Chronic Inflammatory Pain | Rat | Dose-dependent reduction | [1] |
| BCTP | Pyrido[2,3-d]pyrimidine | Capsaicin-induced Ca2+ influx (hTRPV1) | Human | IC50 = 65.4 nM | [2] |
| BCTP | Pyrido[2,3-d]pyrimidine | Low pH-induced Ca2+ influx (hTRPV1) | Human | IC50 = 26.4 nM | [2] |
| AMG 517 | Benzothiazole | Not Specified | Human | - | [2] |
| Compound 50 | 1,2,4-Oxadiazole | Capsaicin-induced Ca2+ influx (hTRPV1) | Human | IC50 = 2.13 µM | [3] |
Signaling Pathways and Experimental Workflows
TRPV1 Signaling Pathway
The following diagram illustrates the activation of the TRPV1 channel by various stimuli and the subsequent downstream signaling cascade that leads to the sensation of pain. Pyrido[2,3-b]pyrazine antagonists act by blocking the channel, thereby preventing ion influx and inhibiting the signaling pathway.
Caption: TRPV1 signaling pathway and point of antagonist intervention.
Experimental Workflow for Screening TRPV1 Antagonists
This diagram outlines a typical workflow for the screening and validation of novel pyrido[2,3-b]pyrazine-based TRPV1 antagonists.
Caption: Workflow for discovery of TRPV1 antagonists.
Logical Relationship of the Pyrido[2,3-b]pyrazine Scaffold
This diagram illustrates the logical progression from the chemical scaffold to the desired therapeutic effect.
Caption: From chemical scaffold to therapeutic effect.
Experimental Protocols
Synthesis of a Representative Pyrido[2,3-b]pyrazine TRPV1 Antagonist (Compound 26 Analogue)
While a detailed, step-by-step protocol for the synthesis of compound 26 is not publicly available, the following represents a general and plausible synthetic route based on the reaction scheme provided in the primary literature and common organic synthesis methodologies.[1]
Reaction Scheme:
Step 1: Synthesis of 7-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrido[2,3-b]pyrazine-2-carboxamide
-
Materials:
-
2,7-dichloropyrido[2,3-b]pyrazine
-
4-(trifluoromethyl)pyridin-2-amine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Solvent (e.g., 1,4-dioxane)
-
Carbon monoxide (CO) gas
-
-
Procedure:
-
To a dry reaction vessel, add 2,7-dichloropyrido[2,3-b]pyrazine, 4-(trifluoromethyl)pyridin-2-amine, palladium catalyst, and ligand.
-
Add the base and anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Purge the reaction vessel with carbon monoxide gas and maintain a CO atmosphere (typically using a balloon).
-
Heat the reaction mixture to the appropriate temperature (e.g., 100-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired carboxamide.
-
In Vitro Evaluation of TRPV1 Antagonist Activity: FLIPR Calcium Influx Assay
This protocol describes a high-throughput method to assess the antagonist activity of test compounds on TRPV1 channels expressed in a stable cell line using a Fluorometric Imaging Plate Reader (FLIPR).
-
Materials:
-
HEK293 cells stably expressing human TRPV1 (hTRPV1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
TRPV1 agonist (e.g., capsaicin)
-
Test compounds (pyrido[2,3-b]pyrazine derivatives)
-
384-well black-walled, clear-bottom assay plates
-
-
Procedure:
-
Cell Plating: Seed the hTRPV1-HEK293 cells into 384-well plates at a suitable density and incubate overnight to allow for cell attachment.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in the assay buffer. Remove the culture medium from the cell plates and add the loading buffer to each well. Incubate the plates for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compounds in the assay buffer. Add the compound solutions to the cell plate and incubate for 15-30 minutes at room temperature.
-
Agonist Addition and Fluorescence Reading: Place the assay plate into the FLIPR instrument. Initiate the fluorescence reading and, after establishing a baseline, add a pre-determined concentration of capsaicin (e.g., EC80) to all wells to stimulate the TRPV1 channels.
-
Data Analysis: Monitor the change in fluorescence intensity over time. The antagonist effect of the test compounds is determined by their ability to inhibit the capsaicin-induced increase in intracellular calcium. Calculate IC50 values from the dose-response curves.
-
In Vivo Evaluation of Analgesic Efficacy: Carrageenan-Induced Thermal Hyperalgesia in Rats
This protocol details an in vivo model of inflammatory pain to assess the analgesic efficacy of pyrido[2,3-b]pyrazine TRPV1 antagonists.[4][5]
-
Animals:
-
Male Sprague-Dawley rats (200-250 g)
-
-
Materials:
-
Lambda-carrageenan solution (e.g., 1% in sterile saline)
-
Test compound (formulated in a suitable vehicle)
-
Vehicle control
-
Plantar test apparatus (Hargreaves apparatus)
-
-
Procedure:
-
Acclimatization: Acclimatize the rats to the experimental setup, including the plantar test apparatus, for several days before the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus for each rat. Place the rat in a plexiglass chamber on a glass floor and apply a radiant heat source to the plantar surface of the hind paw. Record the time taken for the rat to withdraw its paw.
-
Compound Administration: Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage).
-
Induction of Inflammation: At a specified time after compound administration, inject a small volume (e.g., 100 µL) of carrageenan solution into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.
-
Post-Carrageenan Measurement: At various time points after the carrageenan injection (e.g., 2, 3, and 4 hours), measure the paw withdrawal latency to the thermal stimulus as described in the baseline measurement.
-
Data Analysis: The analgesic effect of the test compound is determined by its ability to reverse the carrageenan-induced decrease in paw withdrawal latency (i.e., reduce thermal hyperalgesia). Compare the withdrawal latencies of the compound-treated group to the vehicle-treated group.
-
Conclusion
The pyrido[2,3-b]pyrazine scaffold represents a valuable starting point for the development of novel TRPV1 antagonists for the treatment of pain. The lead compounds from this series have demonstrated promising in vivo efficacy and a favorable safety profile regarding the formation of reactive metabolites. The experimental protocols provided herein offer a framework for the synthesis, in vitro screening, and in vivo validation of new analogues based on this promising scaffold. Further optimization of this chemical series may lead to the discovery of potent and safe clinical candidates for the management of a variety of pain states.
References
- 1. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-tert-Butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one, a classic polymodal inhibitor of transient receptor potential vanilloid type 1 with a reduced liability for hyperthermia, is analgesic and ameliorates visceral hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and analgesic effects of paeonol in carrageenan-evoked thermal hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antioxidant and Antiurease Activity of Pyridopyrazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the in vitro antioxidant and antiurease activities of pyridopyrazine derivatives and related nitrogen-containing heterocyclic compounds. The following sections detail the quantitative data for the biological activities of representative compounds, provide step-by-step experimental protocols for key assays, and illustrate the experimental workflows using diagrams.
Data Presentation
The antioxidant and antiurease activities of various pyridine-containing compounds are summarized below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzymatic activity or radical scavenging capacity.
Table 1: Antiurease Activity of Pyridylpiperazine and Imidazopyridine Derivatives
| Compound ID | Structure/Substitution | Urease Type | IC50 (µM) | Reference Standard (Thiourea) IC50 (µM) |
| 5a | 1-(3-nitropyridin-2-yl)piperazine derivative | Jack Bean | 3.58 ± 0.84 | 23.2 ± 11.0 |
| 5b | Aryl group with Cl at meta-position | Jack Bean | 2.0 ± 0.73 | 23.2 ± 11.0 |
| 5c | Aryl group with Cl at meta-position | Jack Bean | 2.13 ± 0.82 | 23.2 ± 11.0 |
| 5i | Aryl group with NO2 at meta-position | Jack Bean | 2.56 ± 0.55 | 23.2 ± 11.0 |
| 7e | Aryl group with substitution | Jack Bean | 2.24 ± 1.63 | 23.2 ± 11.0 |
| 7i | Methyl substituent at ortho-position of aryl group | Jack Bean | 5.65 ± 0.40 | 23.2 ± 11.0 |
| 7k | Methoxy substituent at ortho-position of aryl group | Jack Bean | 5.95 ± 0.43 | 23.2 ± 11.0 |
| 4g | Imidazopyridine-based oxazole | Not Specified | 9.41 ± 1.19 | 21.37 ± 1.76 |
| 4h | Imidazopyridine-based oxazole | Not Specified | 10.45 ± 2.57 | 21.37 ± 1.76 |
| 4i | Imidazopyridine-based oxazole | Not Specified | 5.68 ± 1.66 | 21.37 ± 1.76 |
| 4o | Imidazopyridine-based oxazole | Not Specified | 7.11 ± 1.24 | 21.37 ± 1.76 |
Note: The inhibitory potential of pyridylpiperazine derivatives was determined using the indophenol method.[1][2]
Table 2: Antioxidant Activity of Pyridine Derivatives (DPPH Radical Scavenging Assay)
| Compound ID | Structure/Substitution | IC50 (µg/mL) | Reference Standard (Ascorbic Acid) IC50 (µg/mL) |
| 6a | 3-(2-alkylamino-4-aminothiazol-5-oyl)pyridine | 79 | Not specified, compared to Butylated hydroxyanisole |
| 6b | 3-(2-alkylamino-4-aminothiazol-5-oyl)pyridine | 92 | Not specified, compared to Butylated hydroxyanisole |
| 3l | 5-aminopyrazole derivative | 18.77 | 4.28 |
Note: The antioxidant activity was evaluated based on the ability of the compounds to scavenge the DPPH radical.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate assessment of the biological activities of pyridopyrazine derivatives.
Antioxidant Activity Assays
A comprehensive evaluation of antioxidant potential is typically achieved by employing multiple assays with different mechanisms of action.
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically.[5][6]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (pyridopyrazine derivatives)
-
Reference standard (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Preparation of Test and Standard Solutions: Prepare stock solutions of the test compounds and the reference standard in a suitable solvent (e.g., DMSO, methanol). From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of the DPPH solution to each well.
-
Add a small volume (e.g., 10-20 µL) of the different concentrations of the test compounds or the reference standard to the respective wells.
-
For the blank, add the solvent used for dissolving the samples instead of the test compound.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of each well at a wavelength of 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100
-
Abs_control is the absorbance of the DPPH solution without the test compound.
-
Abs_sample is the absorbance of the DPPH solution with the test compound.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compounds and the reference standard. The IC50 value is the concentration of the compound that causes 50% inhibition of the DPPH radical.
This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant.[7]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds
-
Reference standard (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
On the day of the assay, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test and Standard Solutions: Prepare a series of dilutions of the test compounds and the reference standard.
-
Assay Procedure:
-
Add a large volume (e.g., 180-190 µL) of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add a small volume (e.g., 10-20 µL) of the different concentrations of the test compounds or the reference standard.
-
Include a blank containing the solvent and the ABTS•+ solution.
-
Incubate the plate at room temperature in the dark for a specified time (e.g., 6-30 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of ABTS radical scavenging activity using the same formula as for the DPPH assay.
-
IC50 Determination: Determine the IC50 value from the dose-response curve.
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test compounds
-
Reference standard (e.g., Ferrous sulfate (FeSO₄))
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Test and Standard Solutions: Prepare a series of dilutions of the test compounds and a ferrous sulfate standard curve.
-
Assay Procedure:
-
Add a specific volume (e.g., 150 µL) of the FRAP reagent to each well of a 96-well microplate.
-
Add a small volume (e.g., 20 µL) of the test compounds or the ferrous sulfate standards.
-
Mix well and incubate at 37°C for a defined time (e.g., 4 minutes).
-
-
Measurement: Measure the absorbance at a wavelength of 593 nm.
-
Calculation: The antioxidant capacity of the samples is determined by comparing their absorbance with the standard curve of ferrous sulfate. The results are expressed as µM of ferrous equivalent.
Antiurease Activity Assay
This is a widely used colorimetric method to determine the inhibitory effect of compounds on urease activity. The assay measures the amount of ammonia produced from the hydrolysis of urea by urease. The ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol, which is quantified spectrophotometrically.[1][8]
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Test compounds (pyridopyrazine derivatives)
-
Reference inhibitor (e.g., Thiourea)
-
Phenol reagent (e.g., 5% w/v phenol and 0.025% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 2.5% w/v sodium hydroxide and 0.21% w/v sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a solution of Jack bean urease in phosphate buffer.
-
Prepare a solution of urea in phosphate buffer.
-
Prepare stock solutions of the test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO). Prepare a series of dilutions.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume (e.g., 25 µL) of the test compound solution or reference inhibitor solution to the respective wells.
-
Add the urease enzyme solution (e.g., 25 µL) to all wells except the blank.
-
Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the urea solution (e.g., 50 µL) to all wells.
-
Incubate the plate again at 37°C for a specific time (e.g., 30 minutes).
-
-
Color Development:
-
Stop the reaction and initiate color development by adding the phenol reagent (e.g., 50 µL) and the alkali reagent (e.g., 50 µL) to each well.
-
Incubate the plate for a further period (e.g., 10 minutes) at 37°C for color development.
-
-
Measurement: Measure the absorbance at a wavelength of around 625 nm using a microplate reader.
-
Calculation: The percentage of urease inhibition is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100
-
Abs_control is the absorbance of the control (enzyme + substrate without inhibitor).
-
Abs_sample is the absorbance of the sample (enzyme + substrate + inhibitor).
-
-
IC50 Determination: Determine the IC50 value from a plot of percentage inhibition versus inhibitor concentration.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the antioxidant and antiurease assays.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the In Vitro Urease Inhibition Assay.
References
- 1. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Pyrido[2,3-b]pyrazine Derivatives in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrido[2,3-b]pyrazine derivatives have emerged as a versatile class of organic materials with significant potential in the field of organic electronics. Their rigid, electron-deficient heterocyclic core, combined with the tunability of their electronic properties through synthetic modification, makes them promising candidates for a range of applications, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs).
These application notes provide a comprehensive overview of the use of pyrido[2,3-b]pyrazine derivatives in organic electronic devices. Detailed protocols for the synthesis of a representative derivative, the fabrication of various devices, and the characterization of their performance are presented.
Synthesis of Pyrido[2,3-b]pyrazine Derivatives
A common and effective method for synthesizing functionalized pyrido[2,3-b]pyrazine derivatives is through a multicomponent reaction. This approach allows for the efficient construction of the core structure with various substituents in a single step.
Protocol 1: Multicomponent Synthesis of a Pyrido[2,3-b]pyrazine Derivative
This protocol describes the synthesis of a representative pyrido[2,3-b]pyrazine derivative via a one-pot reaction involving an aromatic aldehyde, 2-aminopyrazine, and an active methylene compound, catalyzed by an acid.[1]
Materials:
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
2-aminopyrazine
-
Indane-1,3-dione
-
p-Toluenesulfonic acid (p-TSA)
-
Ethanol
-
Standard laboratory glassware for organic synthesis
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography apparatus (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the substituted aromatic aldehyde (1 mmol), 2-aminopyrazine (1 mmol), and indane-1,3-dione (1 mmol) in ethanol (20 mL).
-
Catalyst Addition: Add p-TSA (20 mol%) to the reaction mixture.
-
Reaction: Stir the mixture at reflux for 9 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Filter the precipitate and wash it with cold ethanol. Further purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure pyrido[2,3-b]pyrazine derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and FT-IR spectroscopy.
Application in Organic Light-Emitting Diodes (OLEDs)
Pyrido[2,3-b]pyrazine derivatives, particularly those exhibiting Thermally Activated Delayed Fluorescence (TADF), are highly promising as emitter materials in high-efficiency OLEDs. Their electronic structure allows for efficient harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency.
Quantitative Data: Performance of a Pyrido[2,3-b]pyrazine-based TADF-OLED
| Parameter | Value | Reference |
| Emitter Material | Pyrido[2,3-b]pyrazine derivative | General |
| Device Architecture | ITO/Hole Injection Layer/Hole Transport Layer/Emissive Layer (Host:Emitter)/Electron Transport Layer/Electron Injection Layer/Al | [2] |
| Emissive Layer (EML) | Host material doped with pyrido[2,3-b]pyrazine derivative | [2] |
| Emission Color | Yellow | N/A |
| Maximum External Quantum Efficiency (EQE) | 20.0% | N/A |
| Turn-on Voltage | ~3.0 V | N/A |
Protocol 2: Fabrication of a Solution-Processed OLED
This protocol outlines the fabrication of a multilayer OLED using a pyrido[2,3-b]pyrazine derivative as the TADF emitter in a solution-processed emissive layer.[2][3]
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material solution
-
Host material for the emissive layer
-
Pyrido[2,3-b]pyrazine emitter
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (Al) for the cathode
-
Solvents for dissolving organic materials
-
Spin coater
-
High-vacuum thermal evaporator
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to improve the work function of the ITO.
-
-
Deposition of the Hole Injection Layer (HIL):
-
Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate.
-
Anneal the substrate on a hot plate (e.g., at 150°C for 15 minutes) to remove residual solvent.
-
-
Deposition of the Hole Transport Layer (HTL):
-
Prepare a solution of the HTL material in a suitable organic solvent.
-
Spin-coat the HTL solution on top of the HIL. The typical thickness is 20-60 nm.
-
Anneal the substrate to remove the solvent.
-
-
Deposition of the Emissive Layer (EML):
-
Prepare a solution of the host material and the pyrido[2,3-b]pyrazine emitter in a suitable solvent. The doping concentration of the emitter is typically 1-20 wt%.
-
Spin-coat the EML solution onto the HTL. The typical thickness is 20-40 nm.
-
Anneal the substrate.
-
-
Deposition of the Electron Transport and Injection Layers:
-
Transfer the substrates to a high-vacuum thermal evaporator.
-
Sequentially deposit the ETL (e.g., 20-50 nm of TPBi) and a thin EIL (e.g., 0.5-1 nm of LiF).
-
-
Deposition of the Cathode:
-
In the same vacuum chamber, deposit a layer of aluminum (typically 100 nm) to serve as the cathode.
-
-
Encapsulation and Characterization:
-
Encapsulate the device to protect it from moisture and oxygen.
-
Characterize the device by measuring its current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency.
-
Application in Organic Field-Effect Transistors (OFETs)
The planar structure and potential for ordered molecular packing make pyrido[2,3-b]pyrazine derivatives interesting candidates for the active layer in OFETs. Their performance is highly dependent on the thin-film morphology and the interface with the dielectric and electrodes.
Quantitative Data: Representative OFET Performance
Data for OFETs based on pyrido[2,3-b]pyrazine derivatives is an emerging area of research. The following table provides expected performance parameters based on similar organic semiconductors.
| Parameter | Expected Range |
| Device Architecture | Bottom-Gate, Bottom-Contact (BGBC) or Top-Gate, Bottom-Contact (TGBC) |
| Charge Carrier Mobility (µ) | 10⁻³ - 1 cm²/Vs |
| On/Off Current Ratio | > 10⁵ |
| Threshold Voltage (Vth) | -10 to +10 V |
Protocol 3: Fabrication of a Solution-Processed OFET
This protocol details the fabrication of a bottom-gate, top-contact (BGTC) OFET using a solution-processed pyrido[2,3-b]pyrazine derivative as the semiconductor layer.[4][5]
Materials:
-
Highly doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as gate and dielectric)
-
Pyrido[2,3-b]pyrazine derivative
-
Organic solvent for the semiconductor (e.g., chlorobenzene, dichlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Substrate cleaning solvents (acetone, isopropyl alcohol)
-
Spin coater
-
Thermal evaporator with a shadow mask
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO₂ substrate by sonicating in acetone and isopropyl alcohol.
-
Dry the substrate with a nitrogen stream.
-
Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the semiconductor film quality.
-
-
Deposition of the Semiconductor Layer:
-
Prepare a solution of the pyrido[2,3-b]pyrazine derivative in a suitable organic solvent.
-
Spin-coat the semiconductor solution onto the SiO₂ substrate.
-
Anneal the film at an optimized temperature to promote crystalline ordering and remove residual solvent.
-
-
Deposition of Source and Drain Electrodes:
-
Place a shadow mask with the desired channel length and width on top of the semiconductor layer.
-
Transfer the substrate to a thermal evaporator.
-
Deposit a thin layer of gold (typically 50 nm) through the shadow mask to define the source and drain electrodes.
-
-
Characterization:
-
Characterize the OFET by measuring its output and transfer characteristics using a semiconductor parameter analyzer in a probe station.
-
From these characteristics, extract key performance parameters such as charge carrier mobility, on/off ratio, and threshold voltage.
-
Application in Organic Solar Cells (OSCs)
The electron-accepting nature of the pyrido[2,3-b]pyrazine core makes these derivatives suitable as acceptor materials or as part of a donor-acceptor copolymer in bulk heterojunction (BHJ) organic solar cells.
Quantitative Data: Representative OSC Performance
Performance data for OSCs based on pyrido[2,3-b]pyrazine derivatives is an active area of investigation. The following table provides expected performance metrics based on related pyrazine-based materials.
| Parameter | Expected Range | Reference |
| Device Architecture | Conventional (ITO/HTL/Active Layer/ETL/Cathode) | [6] |
| Active Layer | Blend of a donor polymer and a pyrido[2,3-b]pyrazine derivative (acceptor) | [6] |
| Power Conversion Efficiency (PCE) | 3 - 7% | N/A |
| Open-Circuit Voltage (Voc) | 0.6 - 0.9 V | N/A |
| Short-Circuit Current Density (Jsc) | 8 - 15 mA/cm² | N/A |
| Fill Factor (FF) | 0.5 - 0.7 | N/A |
Protocol 4: Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol describes the fabrication of a conventional BHJ solar cell using a blend of a polymer donor and a pyrido[2,3-b]pyrazine derivative as the active layer.[6][7]
Materials:
-
ITO-coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., PEDOT:PSS)
-
Donor polymer (e.g., P3HT, PTB7)
-
Pyrido[2,3-b]pyrazine derivative (acceptor)
-
Organic solvent for the active layer (e.g., chlorobenzene, o-dichlorobenzene)
-
Electron Transport Layer (ETL) material (e.g., Ca, LiF)
-
Aluminum (Al) for the cathode
-
Spin coater
-
Glovebox with an integrated thermal evaporator
-
Solar simulator
Procedure:
-
Substrate Cleaning: Follow the same procedure as in Protocol 2.
-
Deposition of the Hole Transport Layer (HTL): Follow the same procedure as in Protocol 2.
-
Deposition of the Active Layer:
-
Prepare a blend solution of the donor polymer and the pyrido[2,3-b]pyrazine acceptor in a suitable organic solvent. The weight ratio of donor to acceptor needs to be optimized.
-
Spin-coat the active layer blend onto the HTL. The thickness is typically around 100 nm.
-
Anneal the substrate to optimize the morphology of the active layer.
-
-
Deposition of the Electron Transport Layer and Cathode:
-
Transfer the substrates into a glovebox with an integrated thermal evaporator.
-
Deposit a thin ETL (e.g., 20 nm of Ca) followed by a thicker layer of Al (100 nm) to form the cathode.
-
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics of the solar cell under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
-
From the J-V curve, determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
-
Characterization of Materials and Devices
Protocol 5: Photophysical and Electrochemical Characterization
A. Photoluminescence Quantum Yield (PLQY) Measurement:
The PLQY of thin films is a crucial parameter for OLED emitters and can be measured using an integrating sphere.[8][9]
-
Prepare a thin film of the pyrido[2,3-b]pyrazine derivative on a quartz substrate.
-
Place the sample inside an integrating sphere coupled to a spectrofluorometer.
-
Measure the emission spectrum of the sample when excited by a laser or a xenon lamp.
-
Measure the spectrum of the excitation source with the sample out of the beam path.
-
The PLQY is calculated by comparing the integrated intensity of the emitted photons to the integrated intensity of the absorbed photons.
B. Cyclic Voltammetry (CV):
CV is used to determine the HOMO and LUMO energy levels of the organic materials.[10][11][12]
-
Set up a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Prepare a solution of the pyrido[2,3-b]pyrazine derivative in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen).
-
Perform the CV measurement by sweeping the potential and recording the resulting current.
-
Determine the onset oxidation and reduction potentials from the voltammogram.
-
Calculate the HOMO and LUMO energy levels relative to the vacuum level using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
Visualizations
Caption: Workflow for the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives.
Caption: Step-by-step workflow for the fabrication of a solution-processed OLED.
Caption: Logical relationships in the characterization of organic electronic devices.
References
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 4. ossila.com [ossila.com]
- 5. ossila.com [ossila.com]
- 6. mdpi.com [mdpi.com]
- 7. Printing Fabrication of Bulk Heterojunction Solar Cells and In Situ Morphology Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. scite.ai [scite.ai]
- 10. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 11. ossila.com [ossila.com]
- 12. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Pyrido[2,3-b]pyrazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of substituted pyrido[2,3-b]pyrazines, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including potential as antitumor agents.[1][2] The protocols outlined below are based on established and modern synthetic methodologies, including classical condensation reactions, multicomponent reactions, and palladium-catalyzed cross-coupling reactions.
Introduction
Pyrido[2,3-b]pyrazines are bicyclic heteroaromatic compounds containing a pyridine ring fused to a pyrazine ring. This scaffold is present in numerous molecules with a wide range of biological properties, such as kinase inhibition and activity against drug-resistant cancer cell lines.[2] The synthetic versatility of this system allows for the introduction of various substituents, enabling the fine-tuning of its physicochemical and pharmacological properties. This document details several reliable methods for the synthesis of substituted pyrido[2,3-b]pyrazines, complete with experimental protocols, quantitative data, and workflow diagrams.
Synthetic Methodologies
Three primary methods for the synthesis of substituted pyrido[2,3-b]pyrazines are presented:
-
Protocol 1: Condensation of Arylglyoxals with 2,3-Diaminopyridine. A direct and efficient method for the formation of the pyrido[2,3-b]pyrazine core.
-
Protocol 2: Multicomponent Synthesis of Indeno[2',1':5,6]pyrido[2,3-b]pyrazines. A one-pot reaction that allows for the rapid assembly of complex derivatives.
-
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of Donor-Acceptor-Donor Type Dyes. A modern cross-coupling method to introduce amine substituents, leading to materials with interesting photophysical properties.
Protocol 1: Synthesis via Condensation Reaction
This protocol describes the synthesis of 2-aryl-pyrido[2,3-b]pyrazines through the condensation of an arylglyoxal with 2,3-diaminopyridine.
Experimental Protocol
Materials:
-
Substituted arylglyoxal hydrate
-
2,3-Diaminopyridine
-
Dimethylformamide (DMF)
-
Ethanol (EtOH)
Procedure:
-
In a round-bottom flask, dissolve the arylglyoxal (1.0 mmol) in a mixture of dimethylformamide (5 mL) and ethanol (5 mL).
-
Add 2,3-diaminopyridine (1.0 mmol) to the solution.
-
Heat the reaction mixture at 90 °C and stir for the time indicated in Table 1.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted pyrido[2,3-b]pyrazine.
Quantitative Data
| Entry | Arylglyoxal Substituent | Reaction Time (h) | Yield (%) |
| 1 | 4-H | 3 | 92 |
| 2 | 4-CH₃ | 3 | 95 |
| 3 | 4-OCH₃ | 3.5 | 94 |
| 4 | 4-Cl | 2.5 | 96 |
| 5 | 4-Br | 2.5 | 97 |
| 6 | 4-NO₂ | 4 | 89 |
Table 1: Synthesis of various 2-aryl-pyrido[2,3-b]pyrazines via condensation reaction.
Reaction Scheme
Caption: Condensation of an arylglyoxal and 2,3-diaminopyridine.
Protocol 2: Multicomponent Synthesis of Indeno[2',1':5,6]pyrido[2,3-b]pyrazines
This protocol details a one-pot, three-component synthesis of indeno-fused pyrido[2,3-b]pyrazines.[3]
Experimental Protocol
Materials:
-
Substituted aromatic aldehyde
-
Indane-1,3-dione
-
2-Aminopyrazine
-
p-Toluenesulfonic acid (p-TSA)
-
Ethanol (EtOH)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add the substituted aromatic aldehyde (0.684 mmol), indane-1,3-dione (0.1 g, 0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-TSA (20 mol%).[3]
-
Add 10 mL of ethanol to the flask and equip it with a magnetic stirrer and a reflux condenser.[3]
-
Reflux the mixture for approximately 8-9 hours.[3]
-
Monitor the reaction completion by TLC using a solvent mixture of 70% petroleum ether and 30% ethyl acetate.[3]
-
After completion, allow the solution to cool to room temperature, which will result in the formation of a yellowish solid precipitate.[3]
-
Filter the precipitate and wash it with water and then with cold ethanol.[3]
-
Recrystallize the product from ethyl acetate and dry it under vacuum overnight at room temperature to obtain the pure product.[3]
Quantitative Data
| Entry | Aldehyde Substituent | Yield (%) |
| 1 | 4-OCH₃ | 89 |
| 2 | 4-Cl | 85 |
| 3 | 4-Br | 82 |
| 4 | 4-NO₂ | 87 |
Table 2: Yields of indeno[2',1':5,6]pyrido[2,3-b]pyrazine derivatives.[3]
Reaction Scheme
Caption: Three-component synthesis of indeno-fused pyrido[2,3-b]pyrazines.
Protocol 3: Synthesis of Donor-Acceptor-Donor Dyes via Buchwald-Hartwig Amination
This protocol describes the synthesis of D-A-D structured dyes with a pyrido[2,3-b]pyrazine acceptor core and various diarylamine/heterocyclic amine donor groups using a Buchwald-Hartwig coupling reaction.[4]
Experimental Protocol
Materials:
-
Brominated pyrido[2,3-b]pyrazine precursor (e.g., 7-bromo-2,3-bis(4-bromophenyl)pyrido[2,3-b]pyrazine)
-
Diarylamine or heterocyclic amine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOᵗBu)
-
Dry toluene
Procedure:
-
In an oven-dried Schlenk tube, add the brominated pyrido[2,3-b]pyrazine precursor (1.0 equiv), the amine (3.3 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.1 equiv), and NaOᵗBu (4.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add dry toluene via syringe.
-
Heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and wash with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., n-hexane/chloroform) to afford the desired product.[4]
Quantitative Data
| Entry | Amine Donor | Yield (%) |
| 1 | Diphenylamine | 97 |
| 2 | Carbazole | 85 |
| 3 | Phenoxazine | 70 |
| 4 | Phenothiazine | 41 |
Table 3: Yields for the Buchwald-Hartwig amination to form D-A-D dyes.[4]
General Workflow
Caption: General workflow for the Buchwald-Hartwig amination protocol.
Conclusion
The protocols described provide versatile and effective methods for the synthesis of a variety of substituted pyrido[2,3-b]pyrazines. These compounds serve as valuable scaffolds in drug discovery and materials science. The choice of synthetic route will depend on the desired substitution pattern and the available starting materials. For further functionalization, other modern synthetic methods like deprotometalation-trapping followed by cross-coupling can also be employed.[5] Researchers are encouraged to adapt and optimize these protocols to suit their specific research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Pyridopyrazines in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridopyrazines, a class of nitrogen-containing heterocyclic compounds, have emerged as a privileged scaffold in medicinal chemistry. Their unique structural features and synthetic tractability have led to the discovery of numerous derivatives with a wide range of biological activities. These compounds have shown significant promise as therapeutic agents, particularly in the fields of oncology, inflammation, and infectious diseases. This document provides a comprehensive overview of the applications of pyridopyrazines, with a focus on their role as kinase inhibitors, along with detailed experimental protocols and data to facilitate further research and drug development.
Data Presentation: Biological Activity of Pyridopyrazine Derivatives
The following tables summarize the quantitative data for various pyridopyrazine derivatives, highlighting their potency against different biological targets.
Table 1: Inhibitory Activity of Pyridopyrazine-Based Kinase Inhibitors
| Compound Name/Code | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Gilteritinib | FLT3 | 0.29 | [1] |
| AXL | 0.73 | [1] | |
| Upadacitinib | JAK1 | 47 | [1] |
| JAK2 | >282 (60-fold selective for JAK1) | [1] | |
| JAK3 | >4700 (100-fold selective for JAK1) | [1] | |
| Erdafitinib | FGFR1 | 1.2 | [1] |
| FGFR2 | 2.5 | [1] | |
| FGFR3 | 3.0 | [1] | |
| FGFR4 | 5.7 | [1] | |
| Compound 9e | p38α MAP Kinase | 38 | |
| Pyridopyrazolo-triazine 5a | VEGFR-2 | 0.08 µM | |
| Pyridopyrazolo-triazine 5a | HER-2 | 0.12 µM | |
| Pyridopyrazolo-triazine 6a | VEGFR-2 | 0.11 µM | |
| Pyridopyrazolo-triazine 6a | HER-2 | 0.15 µM |
Table 2: Anticancer Activity of Pyridopyrazine Derivatives in Cell-Based Assays
| Compound Code | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Pyridopyrazolo-triazine 5a | MCF-7 (Breast) | 3.89 | [2] |
| Pyridopyrazolo-triazine 6a | HCT-116 (Colon) | 12.58 | [2] |
| Pyridopyrazolo-triazine 6a | MCF-7 (Breast) | 11.71 | [2] |
| Pyridopyrazolo-triazine 7 | HepG2 (Liver) | 8.42 | [2] |
| Cyanopyridone 5a | MCF-7 (Breast) | 1.77 | [3] |
| Cyanopyridone 5a | HepG2 (Liver) | 2.71 | [3] |
| Cyanopyridone 5e | MCF-7 (Breast) | 1.39 | [3] |
| Pyridopyrimidine 7b | MCF-7 (Breast) | 6.22 | [3] |
Table 3: Antimicrobial Activity of Pyridopyrazine Derivatives
| Compound Code | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| P3 | E. coli | 50 | [4] |
| P4 | E. coli | 50 | [4] |
| P4 | C. albicans | 3.125 | [4] |
| P6 | P. aeruginosa | 25 | [4] |
| P7 | E. coli | 50 | [4] |
| P7 | P. aeruginosa | 25 | [4] |
| P9 | E. coli | 50 | [4] |
| P9 | P. aeruginosa | 25 | [4] |
| P10 | P. aeruginosa | 25 | [4] |
| P10 | C. albicans | 3.125 | [4] |
| 1a | S. aureus | 32-64 | [5] |
| 1f | S. aureus | 32-64 | [5] |
| 1i | S. aureus | 32-64 | [5] |
| 2c | S. aureus | 32-64 | [5] |
| 2e | S. aureus | 32 | [5] |
| 2e | E. coli | 16 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of pyridopyrazines in medicinal chemistry.
Protocol 1: Synthesis of a Pyrido[2,3-b]pyrazine Core
This protocol describes a general method for the synthesis of a pyrido[2,3-b]pyrazine core via condensation of a diamine and a diketone.
Materials:
-
5-Bromo-2,3-diaminopyridine
-
4,4'-Dibromobenzil
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification (e.g., beakers, separatory funnel, column chromatography setup)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, combine 5-bromo-2,3-diaminopyridine (1.0 equivalent) and 4,4'-dibromobenzil (1.0 equivalent).
-
Add a sufficient amount of glacial acetic acid to dissolve the reactants.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker of cold distilled water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude solid by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 7-bromo-2,3-bis(4-bromophenyl)pyrido[2,3-b]pyrazine.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a pyridopyrazine compound against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified recombinant kinase (e.g., JAK1, p38α)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (specific to the kinase)
-
Test pyridopyrazine compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes or automated liquid handler
-
Plate shaker
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test pyridopyrazine compound in DMSO. A 10-point, 3-fold serial dilution is common, starting from a high concentration (e.g., 100 µM). Include a DMSO-only control (vehicle) and a known inhibitor as a positive control.
-
Assay Plate Setup: Add 1 µL of each diluted compound concentration, vehicle control, and positive control to the appropriate wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase assay buffer.
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized for different kinases.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a "no kinase" or high concentration inhibitor control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic or anti-proliferative effects of pyridopyrazine compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test pyridopyrazine compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridopyrazine compound in complete medium. A typical concentration range might be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the test compounds) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. . Mix gently on a plate shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by pyridopyrazine-based kinase inhibitors.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives [mdpi.com]
Troubleshooting & Optimization
Troubleshooting low yield in Pyrido[2,3-b]pyrazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrido[2,3-b]pyrazines.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing pyrido[2,3-b]pyrazines?
A1: The most prevalent and classical method for synthesizing the pyrido[2,3-b]pyrazine core is the condensation reaction between a substituted 2,3-diaminopyridine and a 1,2-dicarbonyl compound (an α-dicarbonyl compound).[1] This reaction typically proceeds by forming a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrido[2,3-b]pyrazine.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in pyrido[2,3-b]pyrazine synthesis can be attributed to several factors:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical and can significantly impact the reaction outcome.[2][3]
-
Purity of Starting Materials: Impurities in the 2,3-diaminopyridine or the dicarbonyl compound can lead to unwanted side reactions and the formation of byproducts, thereby reducing the yield of the desired product.[2]
-
Incomplete Reaction: The condensation or cyclization steps may not be proceeding to completion. This can be addressed by extending the reaction time or increasing the temperature.[3]
-
Side Reactions: The formation of undesired products can consume the starting materials, thus lowering the yield of the target molecule.[3]
-
Product Degradation: Pyrido[2,3-b]pyrazine derivatives can be sensitive to harsh reaction or workup conditions. It is advisable to use milder reagents and conditions when possible.[3]
Q3: How can I minimize the formation of regioisomers when using an unsymmetrical dicarbonyl compound?
A3: The formation of regioisomers is a common challenge with unsymmetrical dicarbonyl compounds. To enhance regioselectivity, consider the following adjustments:
-
Lower Reaction Temperature: Increased regioselectivity has been observed at lower temperatures.[1]
-
Acidic Solvents: The use of acidic solvents, such as acetic acid or trifluoroacetic acid, can favor the formation of one regioisomer over the other.[1] For instance, replacing dimethylformamide (DMF) with trifluoroacetic acid at a lower temperature has been shown to significantly reduce the formation of the undesired isomer to less than 2%.[1]
Q4: What are some common side products I should be aware of?
A4: While specific side products will depend on the reactants and conditions, potential side reactions include self-condensation of the dicarbonyl compound, incomplete cyclization leading to the isolation of intermediates, and over-oxidation or degradation of the product under harsh conditions.
Q5: What are the recommended purification techniques for pyrido[2,3-b]pyrazines?
A5: The purification strategy will depend on the physical properties of the synthesized compound. Common methods include:
-
Recrystallization: For solid products, recrystallization from a suitable solvent is an effective method to obtain highly pure compounds. A common procedure involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form crystals.[4]
-
Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from impurities. The choice of eluent is crucial for achieving good separation.[2][3]
-
Washing: Precipitated products can often be purified by washing with appropriate solvents to remove unreacted starting materials and soluble impurities.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst or incorrect catalyst loading. | Verify the activity of the catalyst and optimize its concentration. For example, using 20 mol% of p-TSA has been shown to be effective in some cases.[4] |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. | |
| Inappropriate solvent. | Screen a range of solvents with different polarities (e.g., ethanol, methanol, chloroform, DMF, acetic acid).[1][4][5] | |
| Formation of a Complex Mixture of Products | Impure starting materials. | Purify the 2,3-diaminopyridine and dicarbonyl compound before use. Recrystallization or distillation are common purification methods for starting materials.[2] |
| Reaction temperature is too high, leading to degradation. | Lower the reaction temperature. | |
| Incorrect stoichiometry of reactants. | Ensure the accurate measurement of all reactants. | |
| Difficulty in Product Isolation | Product is highly soluble in the reaction solvent. | After the reaction is complete, try to precipitate the product by adding a non-solvent or by concentrating the reaction mixture under reduced pressure. |
| Product is an oil. | Attempt to crystallize the oil by trituration with a suitable solvent or by purification using column chromatography. | |
| Product is Contaminated with Starting Material | Incomplete reaction. | Increase the reaction time or temperature. Consider adding a fresh portion of the limiting reagent. |
| Inefficient purification. | Optimize the recrystallization solvent or the eluent system for column chromatography. |
Data on Reaction Condition Optimization
The following table summarizes the effect of different solvents and catalysts on the yield of a model pyrido[2,3-b]pyrazine synthesis.
| Entry | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | H₂O | p-TSA (20 mol%) | 9 | Low |
| 2 | DCM | p-TSA (20 mol%) | 9 | Moderate |
| 3 | THF | p-TSA (20 mol%) | 9 | Moderate |
| 4 | CH₃CN | p-TSA (20 mol%) | 9 | Good |
| 5 | DMF | p-TSA (20 mol%) | 9 | Good |
| 6 | Ethanol | None | 12 | Low |
| 7 | Ethanol | p-TSA (10 mol%) | 9 | Good |
| 8 | Ethanol | p-TSA (20 mol%) | 9 | 89[4][6] |
Note: This data is compiled from a study on a specific multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives and may not be directly applicable to all syntheses.[4]
Experimental Protocols
General Procedure for the Synthesis of Pyrido[2,3-b]pyrazines via Condensation
This protocol describes a general method for the condensation of a 2,3-diaminopyridine with a 1,2-dicarbonyl compound.
Materials:
-
2,3-Diaminopyridine derivative (1.0 equiv)
-
1,2-Dicarbonyl compound (1.0 equiv)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Catalyst (e.g., p-Toluenesulfonic acid, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plate and chamber
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2,3-diaminopyridine derivative (1.0 equiv) and the 1,2-dicarbonyl compound (1.0 equiv).
-
Add the chosen solvent to the flask. The concentration of the reactants will depend on their solubility.
-
If a catalyst is used, add it to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and stir vigorously.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash it with a small amount of cold solvent.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing low yield in Pyrido[2,3-b]pyrazine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Pyridopyrazine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of pyridopyrazine derivatives. Here, you will find troubleshooting guides in a question-and-answer format and detailed experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyridopyrazines?
A1: The most prevalent and classical method for synthesizing pyridopyrazine derivatives is the condensation reaction between a diaminopyridine and a 1,2-dicarbonyl compound.[1][2] This reaction typically proceeds through the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyridopyrazine.[1]
Q2: My pyridopyrazine synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?
A2: Low yields in pyridopyrazine synthesis can arise from several factors. Common issues include incomplete reactions, suboptimal reaction conditions, and the formation of side products. To improve the yield, consider the following:
-
Reaction Time and Temperature: Extending the reaction time or increasing the temperature can help drive the reaction to completion.[3]
-
Solvent and Catalyst: The choice of solvent and catalyst is crucial. Screening different solvents and catalysts can significantly impact the yield. For instance, microwave-assisted synthesis in water has been shown to produce high yields (71–92%).[2]
-
Purity of Starting Materials: Impurities in the diaminopyridine or dicarbonyl compound can lead to unwanted side reactions. Ensure high purity of your starting materials.
Q3: I am observing the formation of unexpected byproducts in my reaction. How can I minimize them?
A3: Side product formation is a common issue that can be minimized by optimizing reaction conditions. A systematic approach to adjusting parameters such as temperature, catalyst, and reaction time can improve the selectivity towards the desired pyridopyrazine derivative. Additionally, ensuring the purity of your starting materials is critical to prevent side reactions.
Q4: What are the best practices for purifying pyridopyrazine derivatives?
A4: The primary methods for purifying pyridopyrazine compounds are silica gel column chromatography and recrystallization.[4][5]
-
Column Chromatography: This technique is effective for separating the target compound from impurities. The choice of eluent is critical and should be determined using thin-layer chromatography (TLC) to achieve good separation.[4][6]
-
Recrystallization: For solid pyridopyrazine derivatives, recrystallization can yield a highly pure product. The key is to select a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[4][7][8]
Troubleshooting Guides
Problem: Low Reaction Yield
| Potential Cause | Troubleshooting Strategy |
| Incomplete Reaction | - Extend the reaction time. - Increase the reaction temperature.[3] - Ensure efficient mixing. |
| Suboptimal Reaction Conditions | - Screen different solvents to find the optimal one for your specific substrates.[9][10][11] - Test a variety of catalysts (e.g., acid, base, or metal catalysts) to improve reaction rate and selectivity.[2] |
| Side Reactions | - Analyze the reaction mixture by TLC or LC-MS to identify potential side products. - Adjust reaction conditions (temperature, concentration) to disfavor the formation of byproducts. |
| Degradation of Product | - Use milder reaction conditions if the product is sensitive to heat or pH. - Employ a workup procedure that avoids harsh acidic or basic conditions. |
Problem: Difficulty with Product Purification
| Potential Cause | Troubleshooting Strategy |
| Poor Separation in Column Chromatography | - Optimize the eluent system using TLC to achieve a target Rf value of 0.3-0.4 for the desired compound.[12] - Consider using a different stationary phase, such as alumina or reverse-phase silica. - Employ gradient elution to improve separation of compounds with different polarities. |
| Inefficient Recrystallization | - Carefully select the recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold.[7][8] - Ensure the solution is fully saturated before cooling. - Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities.[13] - If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[14] |
| Presence of Persistent Impurities | - If impurities have similar polarity to the product, consider derivatization to alter its polarity for easier separation. - For complex mixtures, multiple purification techniques (e.g., chromatography followed by recrystallization) may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of Pyrido[2,3-b]pyrazine via Condensation
This protocol describes a general procedure for the synthesis of pyrido[2,3-b]pyrazine derivatives by the condensation of a 2,3-diaminopyridine with a 1,2-dicarbonyl compound.[2]
Materials:
-
2,3-Diaminopyridine derivative
-
1,2-Dicarbonyl compound (e.g., an arylglyoxal)
-
Solvent (e.g., methanol, ethanol, or dimethylformamide)
-
Catalyst (optional, e.g., saccharin)[2]
Procedure:
-
Dissolve the 2,3-diaminopyridine derivative (1 mmol) in the chosen solvent (10 mL) in a round-bottom flask.
-
Add the 1,2-dicarbonyl compound (1 mmol) to the solution.
-
If using a catalyst, add it at this stage (e.g., saccharin, catalytic amount).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 90 °C) and monitor the progress by TLC.[2]
-
Upon completion, remove the solvent under reduced pressure.
-
If the product precipitates upon addition of water, it can be isolated by filtration and dried.[2]
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol provides a general workflow for the purification of a crude pyridopyrazine product using silica gel chromatography.[4]
Materials:
-
Crude pyridopyrazine product
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol)[6]
-
Glass column, collection tubes, TLC plates, and UV lamp
Procedure:
-
Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude product in various solvent mixtures. The ideal eluent should give an Rf value of approximately 0.3-0.4 for the target compound.[12]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyridopyrazine.
Visualizations
Caption: Generalized workflow for pyridopyrazine synthesis.
Caption: Troubleshooting decision tree for pyridopyrazine synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. edu.rsc.org [edu.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. m.youtube.com [m.youtube.com]
Common side reactions in the synthesis of pyridopyrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of pyridopyrazines.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of pyridopyrazines, presented in a question-and-answer format.
Issue 1: Formation of Multiple Products (Regioisomers) with Unsymmetrical Starting Materials
Q1: I am using an unsymmetrical diaminopyridine (e.g., 2,3-diaminopyridine) and an unsymmetrical 1,2-dicarbonyl compound (e.g., phenylglyoxal), and I am obtaining a mixture of two isomeric products. Why is this happening and how can I control the selectivity?
A1: The formation of two regioisomers is a common side reaction when using unsymmetrical reactants. The reaction proceeds through the condensation of one of the amino groups of the diaminopyridine with one of the carbonyl groups of the dicarbonyl compound, followed by cyclization and oxidation. The initial point of attack determines the final substitution pattern on the pyridopyrazine ring.
For instance, in the reaction of 2,3-diaminopyridine with an arylglyoxal, the amino group at the 3-position is generally more nucleophilic than the one at the 2-position. This leads to a preferential initial attack of the 3-amino group on the more electrophilic formyl group of the glyoxal.[1] This regioselectivity, however, is not always absolute and can be influenced by reaction conditions.
Troubleshooting and Optimization:
-
Temperature: Lowering the reaction temperature can increase the regioselectivity of the reaction. One study demonstrated that conducting the condensation at a lower temperature in an acidic solvent favored the formation of the desired isomer.[2]
-
Catalysis: The choice of an acidic or basic catalyst can influence the ratio of the regioisomers. It is recommended to screen different catalysts to find the optimal conditions for your specific substrates.
-
Solvent: The polarity of the solvent can affect the relative reactivity of the amino groups and carbonyl groups, thereby influencing the isomeric ratio. Experimenting with a range of solvents from polar protic (e.g., ethanol) to non-polar aprotic (e.g., toluene) can help in optimizing the selectivity.
-
Order of Addition: While less commonly reported for this specific synthesis, in some condensation reactions, the order of reagent addition can be critical in minimizing side reactions.[3]
| Parameter | Condition | Effect on Regioselectivity |
| Temperature | Low Temperature | Increased regioselectivity |
| Catalysis | Acidic or Basic | Can be optimized to favor one isomer |
| Solvent | Varied Polarity | Can influence the isomeric ratio |
Q2: How can I confirm the structure of the major and minor regioisomers?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between regioisomers.[4] Specifically, 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish the connectivity and spatial relationships between protons and carbons in the molecule, allowing for unambiguous structure determination. Additionally, single-crystal X-ray diffraction can provide definitive structural proof if suitable crystals can be obtained.[2]
Issue 2: Low Yield and Incomplete Reactions
Q3: My pyridopyrazine synthesis is resulting in a low yield, and TLC analysis indicates the presence of unreacted starting materials. What are the potential causes and how can I improve the conversion?
A3: Low yields in pyridopyrazine synthesis can often be attributed to incomplete reaction, suboptimal reaction conditions, or degradation of the product.[5][6]
Troubleshooting and Optimization:
-
Reaction Time and Temperature: The condensation reaction may require more time or a higher temperature to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.[5]
-
Purity of Starting Materials: Impurities in the diaminopyridine or dicarbonyl compound can interfere with the reaction and lead to the formation of byproducts.[6] It is advisable to purify the starting materials before use.
-
Incomplete Oxidation: The initial condensation forms a dihydropyridopyrazine intermediate, which needs to be oxidized to the final aromatic product. If the oxidation step is incomplete, the final product will be a mixture, leading to a lower yield of the desired pyridopyrazine. Ensure an appropriate oxidizing agent is used and that the reaction conditions are suitable for complete aromatization. Often, air oxidation is sufficient, but in some cases, other oxidizing agents may be required.
-
Solvent and Catalyst Optimization: The choice of solvent and catalyst is crucial. Screening different solvents and catalysts (both acidic and basic) can significantly impact the reaction rate and yield.[5]
Issue 3: Formation of Other Byproducts
Q4: Besides regioisomers, I am observing other spots on my TLC plate that do not correspond to my starting materials or the desired product. What could these byproducts be?
A4: While the formation of regioisomers is the most commonly reported side reaction, other byproducts can also form under certain conditions.
-
Self-Condensation of the 1,2-Dicarbonyl Compound: Symmetrical 1,2-dicarbonyl compounds can potentially undergo self-condensation reactions, especially under basic conditions, leading to complex mixtures.
-
Self-Condensation of Diaminopyridine: Although less common, diaminopyridines could potentially undergo self-condensation or polymerization, particularly at high temperatures or in the presence of certain catalysts.
-
Degradation of Product: Pyridopyrazine derivatives can be sensitive to harsh reaction or workup conditions, such as strong acids or bases, which could lead to decomposition.[5]
Troubleshooting and Optimization:
-
Control of Stoichiometry: Ensure the correct stoichiometry of the reactants is used to minimize self-condensation of either starting material.
-
Milder Reaction Conditions: Employing milder reaction conditions (e.g., lower temperature, weaker acid or base) can help to prevent the degradation of the starting materials and the final product.[5]
-
Inert Atmosphere: If oxidation-sensitive impurities or intermediates are a concern, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrido[2,3-b]pyrazines
This protocol describes a general method for the condensation of 2,3-diaminopyridine with a 1,2-dicarbonyl compound.
Materials:
-
2,3-Diaminopyridine
-
1,2-Dicarbonyl compound (e.g., benzil, phenylglyoxal)
-
Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
-
Dissolve 2,3-diaminopyridine (1 equivalent) in ethanol in a round-bottom flask.
-
Add the 1,2-dicarbonyl compound (1 equivalent) to the solution.
-
If using a catalyst, add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Visualizations
Caption: Formation of regioisomers in pyridopyrazine synthesis.
Caption: Troubleshooting workflow for pyridopyrazine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Pyrido[2,3-b]pyrazin-6-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Pyrido[2,3-b]pyrazin-6-amine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized from the condensation of a diamine and a diketone?
A1: Common impurities include unreacted starting materials such as the diamine (e.g., 2,3-diaminopyridine derivatives) and the diketone. Additionally, byproducts from incomplete cyclization or side-reactions of the reactive starting materials can also be present. The polarity of these impurities will vary, influencing the choice of purification strategy.
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification techniques for this compound are column chromatography, recrystallization, and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q3: What is a good starting point for a solvent system in column chromatography?
A3: A good starting point for normal-phase column chromatography is a solvent system of n-hexane and chloroform.[1] The ratio can be optimized based on the polarity of the crude mixture, as determined by Thin Layer Chromatography (TLC). For more polar impurities, the polarity of the eluent can be gradually increased by adding a more polar solvent like ethyl acetate or methanol.
Q4: What are suitable solvents for the recrystallization of this compound?
A4: For polar, heterocyclic amines like this compound, suitable recrystallization solvents are often polar. Good starting points include ethanol, methanol, or a mixture of solvents such as ethanol/water or acetone/hexane. In some cases, for basic compounds that are difficult to recrystallize, using a small amount of an organic acid like acetic acid in the solvent mixture can be beneficial.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of your sample can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for detecting and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also provide information about the presence of impurities. Thin Layer Chromatography (TLC) is a quick and effective way to qualitatively assess purity and monitor the progress of a purification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a solvent system containing a small percentage of methanol in dichloromethane, sometimes with a trace of ammonium hydroxide, can be effective. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a silica TLC plate. If it decomposes, consider using a different stationary phase like alumina or a deactivated silica gel. | |
| Product co-elutes with impurities | The solvent system does not provide adequate separation. | Optimize the solvent system using TLC. A shallower gradient or isocratic elution with a finely tuned solvent mixture may be necessary. |
| The column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. A general rule is to use 50-100 times the weight of silica gel to the weight of the crude sample. | |
| Streaking or tailing of the product band | The compound is very polar and is interacting strongly with the silica gel. | Add a small amount of a modifier to the eluent. For basic compounds like this compound, adding a small percentage (0.1-1%) of triethylamine or ammonium hydroxide can improve peak shape. |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the sample in a minimal amount of solvent, preferably the eluent, before loading. Alternatively, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel before adding it to the top of the column. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | The solution is not saturated (too much solvent was added). | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound. | |
| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling solvent. |
| The rate of cooling is too fast, or the solution is too concentrated. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. | |
| Low recovery of purified product | Too much solvent was used for recrystallization or washing. | Use the minimum amount of hot solvent to dissolve the compound. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath to minimize solubility. If recovery is still low, consider a different solvent or a two-solvent recrystallization system. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound using normal-phase column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or methanol).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate using different solvent systems (e.g., varying ratios of n-hexane:chloroform, chloroform:ethyl acetate, or dichloromethane:methanol) to find a system that gives the target compound an Rf value of approximately 0.2-0.3 and good separation from impurities.
-
-
Column Preparation:
-
Select an appropriately sized glass column and securely clamp it in a vertical position.
-
Prepare a slurry of silica gel in the initial, least polar eluent identified from the TLC analysis.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Allow the excess solvent to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Allow the sample to absorb onto the silica by draining the solvent until the liquid level is just at the top of the silica.
-
Carefully add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a starting method for the analysis of this compound purity by reverse-phase HPLC. Optimization may be required.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the sample in the initial mobile phase or a mixture of water and acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Improving the stability of Pyrido[2,3-b]pyrazin-6-amine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of maintaining the stability of Pyrido[2,3-b]pyrazin-6-amine in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. As a heterocyclic amine, it is susceptible to degradation under harsh acidic or alkaline conditions, photodegradation, and oxidation.[1]
Q2: What are the likely degradation pathways for this compound?
A2: Based on the general behavior of pyrazine derivatives and heterocyclic amines, the likely degradation pathways include:
-
Hydrolysis: The pyrazine ring may undergo hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening.
-
Oxidation: The nitrogen atoms in the pyrazine and pyridine rings, as well as the exocyclic amine group, are susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[1]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products. Photo-oxidation is a potential degradation pathway for pyrido[2,3-b]pyrazines.
Q3: What are the initial signs of degradation of a this compound solution?
A3: Initial signs of degradation can include a change in the color or clarity of the solution, a shift in the pH, or the appearance of new peaks in your analytical chromatogram (e.g., HPLC).
Q4: How can I proactively improve the stability of my this compound solutions?
A4: To enhance stability, consider the following preventative measures:
-
pH Control: Maintain the pH of the solution within a neutral range (pH 6-8), as heterocyclic amines are generally more stable under these conditions.
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8°C) to slow down potential degradation reactions.
-
Use of Antioxidants: For solutions prone to oxidation, the addition of antioxidants may be beneficial. However, compatibility and potential interference with your experiments must be evaluated.
-
Inert Atmosphere: For highly sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
-
Symptom: Appearance of one or more new peaks in the HPLC chromatogram of a this compound solution that were not present in the freshly prepared sample.
-
Possible Cause: Degradation of the compound.
-
Troubleshooting Steps:
-
Confirm Degradation: Re-analyze a freshly prepared standard solution to ensure the analytical method is performing correctly.
-
Investigate the Cause: Review the storage and handling conditions of the degraded sample. Were there any deviations from the recommended protocol (e.g., exposure to light, elevated temperature, incorrect pH)?
-
Perform Forced Degradation Studies: To identify the nature of the degradants, perform forced degradation studies under controlled stress conditions (acidic, basic, oxidative, photolytic, thermal). This will help in understanding the degradation profile of the molecule.
-
Optimize Storage Conditions: Based on the results of the forced degradation studies, adjust the storage conditions (e.g., buffer composition, pH, light protection, temperature) to minimize degradation.
-
Issue 2: Loss of Potency or Activity in Biological Assays
-
Symptom: A this compound solution shows lower than expected biological activity.
-
Possible Cause: Degradation of the active compound.
-
Troubleshooting Steps:
-
Verify Solution Integrity: Analyze the solution using a stability-indicating HPLC method to determine the concentration of the intact this compound.
-
Review Solution Preparation and Storage: Ensure that the solvent and any excipients used are compatible with the compound and that the solution has been stored under appropriate conditions (see Q4 in FAQs).
-
Prepare Fresh Solutions: If degradation is confirmed or suspected, prepare fresh solutions immediately before use in biological assays.
-
Data Presentation
The following table summarizes illustrative quantitative data from a hypothetical forced degradation study on this compound. These values are for demonstration purposes to guide researchers in their experimental design.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation (Illustrative) | No. of Degradation Products (Illustrative) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 15% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | 25% | 3 |
| Oxidation | 3% H₂O₂ | 24 | 25 | 30% | 4 |
| Thermal | Dry Heat | 48 | 80 | 10% | 1 |
| Photolytic | UV Light (254 nm) | 24 | 25 | 40% | >5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies on this compound to understand its stability profile.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in a hot air oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., 254 nm or a more specific wavelength).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.
Visualizations
Caption: Workflow for a forced degradation study.
References
Overcoming solubility issues of Pyrido[2,3-b]pyrazine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals working with Pyrido[2,3-b]pyrazine derivatives.
Frequently Asked Questions (FAQs) - Troubleshooting Solubility Issues
Q1: My Pyrido[2,3-b]pyrazine derivative has very low solubility in aqueous buffers. What are the initial steps I should take?
A1: Low aqueous solubility is a common challenge with heterocyclic compounds like Pyrido[2,3-b]pyrazines. Here’s a logical approach to begin troubleshooting:
-
pH Modification: Determine the pKa of your derivative. If it has ionizable groups, adjusting the pH of the buffer can significantly increase solubility. For basic derivatives, lowering the pH will lead to protonation and increased solubility. Conversely, for acidic derivatives, increasing the pH will result in salt formation and improved solubility.
-
Co-solvents: Introduce a water-miscible organic co-solvent to your aqueous buffer. Common choices include DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG). Start with a small percentage (e.g., 1-5%) and incrementally increase it, monitoring for precipitation.
-
Temperature: Gently warming the solution can sometimes improve solubility. However, be cautious as this can also accelerate degradation of thermally sensitive compounds. Always assess compound stability at elevated temperatures.
Q2: I've tried adjusting the pH and using co-solvents, but the solubility of my compound is still insufficient for my in vitro assays. What advanced techniques can I explore?
A2: If basic methods are not sufficient, you can explore more advanced formulation strategies. These techniques aim to alter the solid-state properties of the compound or create a more favorable microenvironment for dissolution.
-
Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility.
-
Nanosuspension: Reducing the particle size to the nanometer range dramatically increases the surface area, leading to a higher dissolution velocity.
-
Cyclodextrin Complexation: Encapsulating the lipophilic Pyrido[2,3-b]pyrazine derivative within the hydrophobic core of a cyclodextrin molecule can significantly improve its aqueous solubility.
-
Co-crystallization: Forming a co-crystal with a highly soluble co-former can modify the crystal lattice and improve the overall solubility of the active pharmaceutical ingredient (API).
Q3: Are there any structural modifications I can make to my Pyrido[2,3-b]pyrazine derivative to improve its intrinsic solubility?
A3: Yes, medicinal chemistry strategies can be employed to enhance intrinsic solubility. One documented approach for Pyrido[2,3-b]pyrazine derivatives is the introduction of polar functional groups. For instance, adding polar groups to a 2-imidazolinone ring attached to the core structure has been shown to improve aqueous solubility[1]. Consider incorporating groups such as hydroxyls (-OH), amines (-NH2), or short polyethylene glycol (PEG) chains. However, any structural modification must be carefully evaluated to ensure it does not negatively impact the compound's pharmacological activity.
Q4: How do I choose the most suitable solubility enhancement technique for my specific Pyrido[2,3-b]pyrazine derivative?
A4: The choice of technique depends on several factors:
-
Physicochemical Properties of the Compound: Lipophilicity, melting point, and the presence of hydrogen bond donors/acceptors will influence the success of different methods.
-
Desired Application: The requirements for an in vitro assay are different from those for an in vivo formulation. For example, the types and concentrations of excipients must be biocompatible for in vivo use.
-
Available Equipment: Techniques like nanosuspension preparation may require specialized equipment such as high-pressure homogenizers or sonicators.
-
Scalability: If you anticipate needing larger quantities of your solubilized compound, the scalability of the chosen method is an important consideration.
The following logical workflow can guide your decision-making process:
Quantitative Data Summary
The following tables provide illustrative quantitative data on the solubility of a hypothetical Pyrido[2,3-b]pyrazine derivative ("Compound X") in various solvents and with different enhancement techniques. These values are representative and will vary depending on the specific derivative.
Table 1: Solubility of Compound X in Common Solvents at 25°C
| Solvent | Solubility (µg/mL) |
| Water (pH 7.4) | < 1 |
| Ethanol | 50 |
| DMSO | > 10,000 |
| Propylene Glycol | 150 |
| PEG 400 | 300 |
Table 2: Effect of Co-solvents on Aqueous Solubility of Compound X at 25°C
| Aqueous System (pH 7.4) | Solubility (µg/mL) | Fold Increase |
| 5% DMSO in Water | 10 | 10 |
| 10% Ethanol in Water | 5 | 5 |
| 20% PEG 400 in Water | 25 | 25 |
Table 3: Apparent Solubility of Compound X with Advanced Enhancement Techniques
| Formulation | Apparent Solubility (µg/mL) | Fold Increase (vs. Water) |
| Solid Dispersion (1:10 ratio with PVP K30) | 150 | 150 |
| Nanosuspension (200 nm particle size) | 80 | 80 |
| Cyclodextrin Complex (with HP-β-CD) | 250 | 250 |
Detailed Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for thermally stable compounds and involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent.
Materials:
-
Pyrido[2,3-b]pyrazine derivative
-
Polyvinylpyrrolidone (PVP K30) or other suitable polymer (e.g., Soluplus®, HPMC)
-
Methanol or other suitable volatile solvent
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh 100 mg of the Pyrido[2,3-b]pyrazine derivative and 1000 mg of PVP K30 (1:10 drug-to-carrier ratio).
-
Dissolve both components in a minimal amount of methanol (e.g., 20-30 mL) in a round-bottom flask by gentle stirring or sonication until a clear solution is obtained.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Once the solvent is fully removed, a thin film will form on the flask wall.
-
Scrape the solid dispersion from the flask.
-
Dry the resulting solid under vacuum at 40°C for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be gently ground into a fine powder for further characterization and dissolution studies.
Protocol 2: Nanosuspension Preparation by Anti-Solvent Precipitation
This "bottom-up" approach involves dissolving the drug in a solvent and then introducing this solution into an anti-solvent, causing the drug to precipitate as nanoparticles.
Materials:
-
Pyrido[2,3-b]pyrazine derivative
-
A suitable solvent (e.g., DMSO, acetone)
-
An anti-solvent (typically water)
-
A stabilizer (e.g., Poloxamer 188, Tween 80)
-
High-speed homogenizer or magnetic stirrer
Procedure:
-
Prepare the organic phase: Dissolve 50 mg of the Pyrido[2,3-b]pyrazine derivative in 5 mL of DMSO.
-
Prepare the aqueous anti-solvent phase: Dissolve a stabilizer (e.g., 0.5% w/v Poloxamer 188) in 50 mL of purified water.
-
Under high-speed homogenization (e.g., 10,000 rpm) or vigorous magnetic stirring, inject the organic phase into the aqueous anti-solvent phase using a syringe with a fine needle.
-
Maintain stirring for an additional 30 minutes to allow for nanoparticle formation and stabilization.
-
The resulting nanosuspension can be further processed to remove the organic solvent, for example, by dialysis or diafiltration.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 3: Cyclodextrin Complexation by Kneading Method
This method involves the formation of an inclusion complex by intimately mixing the drug and cyclodextrin with a small amount of liquid to form a paste.
Materials:
-
Pyrido[2,3-b]pyrazine derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Water-ethanol mixture (e.g., 1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Place the Pyrido[2,3-b]pyrazine derivative and HP-β-CD in a 1:2 molar ratio in a mortar.
-
Slowly add a small volume of the water-ethanol mixture to the powder to form a thick, kneadable paste.
-
Knead the paste thoroughly for 30-45 minutes.
-
Spread the paste on a tray and dry it in a vacuum oven at 50°C until a constant weight is achieved.
-
The dried complex is then pulverized and sieved to obtain a fine powder.
Relevant Signaling Pathways
Pyrido[2,3-b]pyrazine derivatives are often investigated for their potential as inhibitors of various kinases involved in cancer and inflammatory signaling. Understanding these pathways is crucial for elucidating their mechanism of action.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR signaling is a key regulator of cell growth, proliferation, and survival.[1][2][3][4] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway
The VEGFR pathway is central to angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[5][6][7][8][9]
Tumor Necrosis Factor-alpha (TNF-α) Signaling Pathway
TNF-α is a pro-inflammatory cytokine that plays a crucial role in immunity and inflammation. Its signaling can lead to either cell survival and inflammation or apoptosis.[10][11][12][13][14]
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorbyt.com [biorbyt.com]
- 7. cusabio.com [cusabio.com]
- 8. VEGF Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
- 12. Tumor Necrosis Factor Alpha Signaling and Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 14. cusabio.com [cusabio.com]
Technical Support Center: Industrial Synthesis of Pyridopyrazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of pyridopyrazines.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of pyridopyrazine synthesis, focusing on a common synthetic route: the cyclocondensation of a diaminopyridine with a 1,2-dicarbonyl compound.
| Problem ID | Question | Potential Causes & Solutions |
| PYP-TS-001 | Low reaction yield after scaling up from lab to pilot plant. | 1. Inefficient Mixing & Mass Transfer: - Cause: Inadequate mixing in a larger reactor can lead to localized concentration gradients and reduced reaction rates. - Solution: Increase agitation speed, or consider a different impeller design for better homogenization. For heterogeneous reactions, ensure efficient solid suspension.2. Poor Temperature Control: - Cause: Exothermic reactions can create localized hotspots in large reactors, leading to side product formation and degradation of starting materials or product.[1] - Solution: Improve heat removal by adjusting the jacket temperature, using a reactor with a better surface area to volume ratio, or implementing controlled, slow addition of one of the reactants.[1]3. Raw Material Quality: - Cause: Variations in the purity of starting materials between lab- and industrial-scale batches can introduce impurities that interfere with the reaction.[2] - Solution: Implement stringent quality control on incoming raw materials, including purity assays and identification of potential catalytic poisons.[2] |
| PYP-TS-002 | Increased levels of a specific process-related impurity in the crude product. | 1. Side Reactions due to Longer Reaction Times or Higher Temperatures: - Cause: Slower heating and cooling rates in larger reactors can lead to prolonged exposure of the reaction mixture to elevated temperatures, promoting side reactions. - Solution: Optimize the heating and cooling profiles for the larger scale. Consider a "quench" step to rapidly cool the reaction once complete.2. Incomplete Reaction: - Cause: Unreacted starting materials can be a major source of impurities. - Solution: Re-evaluate the stoichiometry of the reactants for the larger scale. Increase the reaction time or temperature cautiously, while monitoring impurity formation.3. Change in Reaction Pathway: - Cause: The reaction mechanism may be sensitive to concentration or temperature, favoring an alternative pathway at scale. - Solution: Conduct kinetic studies to better understand the reaction mechanism and identify critical process parameters that influence impurity formation. |
| PYP-TS-003 | Product fails to meet final purity specifications after crystallization. | 1. Inefficient Impurity Rejection: - Cause: The chosen crystallization solvent may not provide adequate differentiation in solubility between the product and impurities at the concentrations seen at scale. - Solution: Screen for alternative crystallization solvents or solvent mixtures. Consider a multi-step purification process, such as a preliminary purification by column chromatography followed by crystallization.2. Polymorphism: - Cause: Different crystalline forms (polymorphs) of the product may have different properties, including solubility and impurity uptake. - Solution: Conduct a polymorph screen to identify the most stable crystalline form and develop a crystallization process that consistently produces it.3. Agglomeration: - Cause: Crystal agglomeration can trap impurities within the bulk solid. - Solution: Optimize the agitation rate and cooling profile during crystallization to promote the growth of individual crystals. |
| PYP-TS-004 | Difficulties with filtration and drying of the final product. | 1. Small Particle Size: - Cause: Rapid crystallization can lead to the formation of fine particles that clog filter media and are difficult to dry. - Solution: Control the rate of crystallization through slow cooling or anti-solvent addition to encourage the growth of larger crystals.2. Product Instability: - Cause: The product may be thermally labile, leading to degradation during drying. - Solution: Use vacuum drying at a lower temperature. Conduct thermal analysis (e.g., TGA, DSC) to determine the thermal stability of the product. |
| PYP-TS-005 | Catalyst deactivation or lower than expected catalytic activity. | 1. Catalyst Poisoning: - Cause: Impurities in the starting materials or solvents can irreversibly bind to the active sites of the catalyst.[3][4][5] - Solution: Purify starting materials and solvents to remove known catalyst poisons. Consider the use of a guard bed to remove impurities before the reactants come into contact with the main catalyst bed.[3][4][5]2. Coking or Fouling: - Cause: Carbonaceous deposits can form on the catalyst surface, blocking active sites.[6][7] - Solution: Optimize reaction conditions (temperature, pressure, reactant ratios) to minimize coke formation. Implement a catalyst regeneration procedure, if applicable.[6][7]3. Sintering: - Cause: High reaction temperatures can cause the small metal particles of a supported catalyst to agglomerate, reducing the active surface area.[3][4][5] - Solution: Operate at the lowest effective temperature. Select a catalyst with a more thermally stable support.[3][4][5] |
Frequently Asked Questions (FAQs)
1. What are the most critical parameters to consider when scaling up a pyridopyrazine synthesis?
The most critical parameters typically include:
-
Heat Transfer: Exothermic reactions require careful management to avoid runaway reactions and the formation of impurities. The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging.
-
Mixing: Ensuring homogeneity of reactants and temperature throughout the reactor is crucial for consistent product quality and yield.
-
Raw Material Purity: The impact of impurities in starting materials is often magnified at a larger scale.
-
Product Isolation and Purification: Crystallization and filtration processes need to be robust and scalable to handle larger volumes and ensure consistent product quality.
2. How can I predict the exothermicity of my reaction at an industrial scale?
Reaction calorimetry is the most reliable method to measure the heat of reaction and determine the maximum temperature of a synthesis reaction (MTSR). This data is crucial for designing a safe and effective cooling system for the industrial-scale reactor.
3. What are the common safety hazards associated with pyridopyrazine synthesis?
-
Flammable Solvents: Many organic solvents used in synthesis are flammable.[8][9] Ensure proper grounding of equipment to prevent static discharge and use inert atmospheres (e.g., nitrogen) to prevent the formation of explosive mixtures.[10]
-
Corrosive Reagents: Some reagents may be corrosive. Use appropriate personal protective equipment (PPE) and materials of construction for the reactor and associated equipment.
-
Toxic Compounds: Pyridine and its derivatives can be toxic.[8][11] Handle these materials in well-ventilated areas or closed systems to minimize exposure.[8][12]
-
Runaway Reactions: As mentioned, exothermic reactions can pose a significant hazard if not properly controlled.
4. What are the best practices for solvent selection during scale-up?
-
Safety: Prioritize solvents with higher flash points and lower toxicity.
-
Environmental Impact: Consider the environmental fate of the solvent and the feasibility of solvent recovery and recycling.[1][13][14][15]
-
Process Compatibility: The solvent should provide good solubility for the reactants and allow for easy product isolation.
-
Cost: The cost of the solvent becomes a significant factor at an industrial scale.
5. How can I control the particle size distribution of my final pyridopyrazine product?
The particle size distribution is primarily controlled during the crystallization step. Key parameters to control include:
-
Cooling Rate: A slower cooling rate generally leads to larger crystals.
-
Agitation: The agitation speed and impeller design can influence nucleation and crystal growth.
-
Supersaturation: Controlling the level of supersaturation is critical. This can be achieved through controlled cooling, anti-solvent addition, or evaporation.
-
Seeding: Introducing seed crystals can help control the final particle size and polymorphic form.
Data Presentation
Table 1: Illustrative Comparison of Lab-Scale vs. Industrial-Scale Synthesis Parameters
| Parameter | Lab-Scale (1 L) | Industrial-Scale (1000 L) | Key Scale-Up Consideration |
| Batch Size | 50 g | 50 kg | 1000x increase |
| Reaction Time | 4 hours | 8-10 hours | Slower heat and mass transfer |
| Yield | 85% | 75-80% | Potential for increased side reactions and handling losses |
| Solvent Volume | 500 mL | 500 L | Cost, safety, and recovery |
| Agitator Speed | 300 RPM | 80-120 RPM | Tip speed and power per unit volume are key |
| Heating/Cooling | Mantle/Ice Bath | Jacket Fluid | Reduced surface area to volume ratio |
| Impurity Profile | Total Impurities: <1% | Total Impurities: 1.5-2.5% | Potential for new impurities due to longer reaction times |
Note: The data in this table is for illustrative purposes only and will vary depending on the specific reaction.
Experimental Protocols
Key Experiment: Industrial-Scale Synthesis of a Hypothetical Pyridopyrazine Derivative
This protocol describes the synthesis of "Pyrido[2,3-b]pyrazin-2-amine, 6-phenyl-" as a representative example.
1. Reactor Preparation and Inerting:
- Ensure the 1000 L glass-lined reactor is clean and dry.
- Inert the reactor by purging with nitrogen to reduce the oxygen level to below 2%.
2. Reagent Charging:
- Charge 3,4-diaminopyridine (e.g., 55 kg) into the reactor through a powder transfer system to minimize dust exposure.[10]
- Add the reaction solvent, such as ethanol (e.g., 400 L).
- Start agitation to ensure the solid is well-suspended.
3. Reaction:
- Slowly add a solution of phenylglyoxal (e.g., 70 kg) in ethanol (e.g., 100 L) to the reactor over a period of 2-3 hours.
- Monitor the internal temperature and maintain it below 40°C using jacket cooling.
- After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and hold for 4-6 hours.
- Monitor the reaction progress by HPLC until the starting material is consumed (<1%).
4. Product Isolation and Purification:
- Cool the reaction mixture to 0-5°C over 3-4 hours to induce crystallization.
- Hold at 0-5°C for at least 2 hours to ensure complete precipitation.
- Filter the slurry using a centrifuge or filter dryer.
- Wash the filter cake with cold ethanol (e.g., 2 x 50 L).
- Dry the product under vacuum at 50-60°C until the solvent content is within the specified limit.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
Experimental Workflow for Industrial Synthesis
Caption: Step-by-step workflow for industrial pyridopyrazine synthesis.
References
- 1. Solvent Recovery – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 2. Role of raw materials in biopharmaceutical manufacturing: risk analysis and fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Heterogeneous Catalyst Deactivation and Regeneration: A Review [ouci.dntb.gov.ua]
- 6. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00015G [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ddpsinc.com [ddpsinc.com]
- 11. carlroth.com [carlroth.com]
- 12. angenechemical.com [angenechemical.com]
- 13. baronblakeslee.net [baronblakeslee.net]
- 14. Solvent Recovery: The Key to Sustainable Manufacturing [solventwasher.com]
- 15. Essential Guide to Solvent Recovery Systems - Venwiz [venwiz.com]
Minimizing byproduct formation in Buchwald-Hartwig amination
Welcome to the technical support center for Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in this critical C-N bond-forming reaction.
Troubleshooting Guides
This section provides solutions to common issues encountered during Buchwald-Hartwig amination, focusing on the formation of specific byproducts.
Issue 1: Significant Hydrodehalogenation of the Aryl Halide
Q: My reaction shows a significant amount of the hydrodehalogenated arene byproduct. What are the likely causes and how can I minimize it?
A: Hydrodehalogenation, the replacement of the halide on your aryl starting material with a hydrogen atom, is a common side reaction. It typically arises from β-hydride elimination from the palladium-amido complex, which competes with the desired reductive elimination step to form the C-N bond.[1]
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can accelerate reductive elimination, outcompeting β-hydride elimination.[2] Consider switching to ligands specifically designed to minimize this side reaction. For primary aliphatic amines, sterically demanding bidentate (e.g., JosiPhos) or monodentate (e.g., BippyPhos) phosphine ligands have been developed to suppress hydrodehalogenation.
-
Base Selection: The base plays a crucial role. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes promote side reactions. If you are observing significant hydrodehalogenation, consider using a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may require higher reaction temperatures.[3]
-
Temperature Optimization: Lowering the reaction temperature can sometimes disfavor the pathway leading to hydrodehalogenation. However, this needs to be balanced with achieving a reasonable reaction rate.
-
Amine Stoichiometry: Using a slight excess of the amine can sometimes help to favor the desired amination pathway.
Experimental Protocol to Minimize Hydrodehalogenation:
This protocol is a general starting point for coupling an aryl bromide with a primary amine, using a ligand designed to suppress hydrodehalogenation.
-
Reagents:
-
Aryl bromide (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., tBuXPhos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
-
Procedure:
-
In a glovebox, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Add the aryl bromide and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Issue 2: Formation of Diaryl Ether Byproduct
Q: I am attempting to couple a phenol with an aryl halide, but I am observing significant formation of the diaryl ether byproduct from the amination of my intended amine coupling partner. How can I improve the selectivity for C-N bond formation?
A: The formation of diaryl ethers is a known side reaction when using phenols as coupling partners, as the Buchwald-Hartwig conditions can also facilitate C-O bond formation.[1]
Troubleshooting Steps:
-
Ligand and Catalyst System: The choice of ligand is paramount. Certain ligands are known to favor C-O coupling. For C-N coupling in the presence of a phenolic group, it is crucial to select a ligand that preferentially promotes amination. Bulky, electron-rich biaryl phosphine ligands are often a good starting point.[4]
-
Base Selection: The choice of base can significantly influence the selectivity. Stronger bases may deprotonate the phenol, increasing the rate of C-O coupling. Consider using a milder base that is sufficient for the amination but less likely to activate the phenol for O-arylation.
-
Protecting Groups: If possible, protecting the phenol's hydroxyl group is the most straightforward way to prevent diaryl ether formation. A suitable protecting group that is stable to the reaction conditions and can be easily removed later should be chosen.
Experimental Protocol for Selective Amination in the Presence of a Phenol:
This protocol provides a general method for the selective amination of an aryl halide in the presence of a phenolic hydroxyl group.
-
Reagents:
-
Aryl halide with a phenolic OH (1.0 equiv)
-
Amine (1.1 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst, ligand, and base.
-
Add the aryl halide and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS, paying close attention to the formation of both the desired product and the diaryl ether byproduct.
-
Once the starting material is consumed or the desired product/byproduct ratio is reached, cool the reaction to room temperature.
-
Work up the reaction as described in the previous protocol.
-
Purify the product via column chromatography.
-
Frequently Asked Questions (FAQs)
Q: What is the general order of reactivity for aryl halides in Buchwald-Hartwig amination?
A: The general order of reactivity is Ar-I > Ar-Br > Ar-Cl. However, with the development of modern ligands, aryl chlorides have become viable substrates.[5]
Q: Can I run the reaction open to the air?
A: While some modern palladium precatalysts are air-stable, the reaction is generally sensitive to oxygen, which can lead to catalyst deactivation. For reproducible results, it is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using degassed solvents.
Q: My reaction is not going to completion. What should I try?
A: If your reaction has stalled, consider the following:
-
Catalyst Deactivation: Ensure your reagents and solvent are anhydrous and that the reaction is maintained under an inert atmosphere.
-
Insufficiently Active Catalyst: You may need to switch to a more active ligand or precatalyst.
-
Reaction Temperature: Increasing the temperature may drive the reaction to completion, but be mindful of potential increases in byproduct formation.
-
Base Strength: The base may not be strong enough to deprotonate the amine effectively. Consider switching to a stronger base if your substrate is tolerant.
Data Presentation
The following tables summarize the performance of different ligands and bases in minimizing byproduct formation.
Table 1: Ligand Performance in the Amination of Bromobenzene with Various Amines
| Ligand | Amine | Yield (%) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) |
| XPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| XPhos | Phenoxazine | >99 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| XPhos | Carbazole | 92 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| RuPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| RuPhos | Phenoxazine | >99 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| RuPhos | Carbazole | 29 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
Data adapted from a comparative study and is intended for illustrative purposes. Actual yields may vary.[6]
Table 2: Effect of Base on the Buchwald-Hartwig Coupling of 4-Methylumbelliferone Nonaflate with Amides
| Entry | Base | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 24 | 45 |
| 2 | K₂CO₃ | 24 | 60 |
| 3 | Cs₂CO₃ | 16 | 94 |
| 4 | NaOtBu | 24 | 72 |
| 5 | LiOtBu | 24 | 65 |
| 6 | KOtBu | 24 | 81 |
Reaction conditions: 4-methylumbelliferone nonaflate (1 equiv), amide (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.1 equiv), base (2 equiv), 1,4-dioxane, 100 °C. Data is illustrative.[7]
Visualizations
The following diagrams illustrate key pathways in the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Competing pathways leading to amination vs. hydrodehalogenation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Characterization of impurities in Pyrido[2,3-b]pyrazin-6-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrido[2,3-b]pyrazin-6-amine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing the pyrido[2,3-b]pyrazine core is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. For this compound, a common approach involves the reaction of 2,3,6-triaminopyridine with glyoxal.
Q2: What are the typical starting materials and reagents required?
A2: The key starting materials are 2,3-diaminopyridine derivatives and a 1,2-dicarbonyl compound like glyoxal. The reaction is often carried out in a suitable solvent such as ethanol or acetic acid. Depending on the specific protocol, a catalyst may or may not be required.
Q3: What are the critical parameters to control during the synthesis?
A3: Key parameters to control include reaction temperature, reaction time, and the purity of starting materials. Suboptimal conditions can lead to low yields and the formation of impurities. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.
Q4: What are the common analytical techniques used to characterize this compound and its impurities?
A4: A combination of chromatographic and spectroscopic techniques is essential for comprehensive characterization. These include:
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of impurities by providing molecular weight information.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product and any isolated impurities.[3][4][5]
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Extend the reaction time or increase the reaction temperature. Ensure efficient stirring. |
| Suboptimal reaction conditions. | Screen different solvents and catalyst systems. Optimize the reaction temperature and concentration. | |
| Purity of starting materials. | Ensure the purity of 2,3-diaminopyridine and the dicarbonyl compound. Impurities can lead to side reactions. | |
| Degradation of the product. | Use milder reaction and work-up conditions. Avoid strongly acidic or basic conditions if the product is sensitive. | |
| Multiple Spots on TLC (Presence of Impurities) | Side reactions. | Adjust reaction conditions (temperature, solvent, catalyst) to minimize the formation of byproducts. Consider changing the order of reagent addition. |
| Incomplete reaction. | As mentioned above, ensure the reaction goes to completion by extending the reaction time or adjusting the temperature. | |
| Degradation of starting materials or product. | Check the stability of your starting materials under the reaction conditions. Use fresh, purified reagents. | |
| Difficulty in Product Purification | Similar polarity of product and impurities. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase. |
| Product is a solid that is difficult to crystallize. | Screen various solvent systems for recrystallization. If direct crystallization is challenging, consider converting the product to a salt for purification and then neutralizing it back to the free base. | |
| Tailing on silica gel chromatography. | The basic nature of the amine can cause tailing. Add a small amount of a basic modifier like triethylamine to the eluent. | |
| Unexpected NMR Spectrum | Presence of regioisomers. | If unsymmetrical starting materials are used, the formation of regioisomers is possible. Careful analysis of 2D NMR spectra (COSY, HMBC) can help in structure elucidation. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. The presence of characteristic solvent peaks in the NMR spectrum will confirm this. | |
| Product degradation. | Re-purify the sample and acquire the spectrum immediately. Compare with literature data if available. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the condensation of 2,3,6-triaminopyridine with glyoxal.
Materials:
-
2,3,6-Triaminopyridine
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Activated Carbon
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3,6-triaminopyridine in ethanol.
-
Slowly add an equimolar amount of 40% aqueous glyoxal solution to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for a specified time (monitor by TLC until the starting material is consumed).
-
After the reaction is complete, cool the mixture to room temperature.
-
If the solution is colored, add a small amount of activated carbon and stir for 15-20 minutes.
-
Filter the mixture to remove the activated carbon.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
HPLC Method for Purity Analysis
This method provides a starting point for the analysis of this compound and can be optimized for specific impurity profiles.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 5-95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the parent compound and expected impurities have significant absorbance (e.g., 254 nm or 270 nm). |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: General troubleshooting workflow for synthesis issues.
Caption: Workflow for impurity characterization and analysis.
References
- 1. Synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids via a one-pot coupling/cyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Pyrido[2,3-b]pyrazine Derivatives Emerge as Potent Contenders Against Resistant EGFR-Mutated Cancers
A new class of Pyrido[2,3-b]pyrazine derivatives is demonstrating significant promise in overcoming resistance to existing Epidermal Growth Factor Receptor (EGFR) inhibitors in non-small cell lung cancer (NSCLC). Preclinical data reveals that these novel compounds maintain potent activity against cancer cell lines harboring mutations that render first, second, and even third-generation EGFR inhibitors ineffective.
The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of NSCLC for patients with activating EGFR mutations. However, the initial success of drugs like gefitinib and erlotinib is often curtailed by the emergence of acquired resistance, most commonly through a secondary T790M mutation in the EGFR kinase domain.[1][2] While third-generation inhibitors like osimertinib were specifically designed to target this T790M mutation, further resistance mechanisms, including the C797S mutation, inevitably arise, creating a pressing need for fourth-generation inhibitors.[3][4][5]
Recent studies have highlighted Pyrido[2,3-b]pyrazine and structurally related pyridopyrimidine scaffolds as a fertile ground for the development of these next-generation EGFR inhibitors. These compounds have shown potent inhibitory activity against both EGFR-sensitizing mutations and the key T790M resistance mutation.
Comparative Efficacy Against Resistant Cell Lines
In vitro studies demonstrate that novel Pyrido[2,3-b]pyrazine derivatives can be highly effective against cancer cells that are resistant to other treatments. For instance, a series of these compounds were tested on erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines. One lead compound, designated 7n, exhibited potent activity against both, with IC50 values of 0.09 μM in PC9 cells and 0.15 μM in the resistant PC9-ER line, suggesting its potential to overcome erlotinib resistance.[6]
Another study focused on a class of pyrido[2,3-b][6][7]oxazine-based inhibitors, identifying a compound (7f) with efficacy comparable to the clinically approved osimertinib.[8][9] This compound displayed strong anti-proliferative effects against the H1975 cell line, which harbors the L858R/T790M double mutation, with an IC50 value of 0.89 μM.[8][9] This is particularly significant as the T790M mutation is the primary cause of resistance to first-generation EGFR inhibitors.[2]
The table below summarizes the half-maximal inhibitory concentration (IC50) values for representative Pyrido[2,3-b]pyrazine derivatives compared to established EGFR inhibitors across various NSCLC cell lines.
| Compound Class | Specific Compound | Cell Line | EGFR Mutation Status | IC50 (μM) | Reference |
| Pyrido[2,3-b]pyrazine | Compound 7n | PC9 | Exon 19 Del (Sensitive) | 0.09 | [6] |
| Compound 7n | PC9-ER | Erlotinib-Resistant | 0.15 | [6] | |
| Pyrido[2,3-b][6][7]oxazine | Compound 7f | HCC827 | Exon 19 Del | 0.09 | [8][9] |
| Compound 7f | H1975 | L858R / T790M | 0.89 | [8][9] | |
| Compound 7f | A549 | WT-EGFR Overexpression | 1.10 | [8][9] | |
| Pyrido[2,3-d]pyrimidine | Compound B1 | H1975 | L858R / T790M | 0.087 | [10] |
| Compound 8a | (Enzymatic Assay) | EGFRT790M | 0.123 | [7][11] | |
| Third-Gen TKI | Osimertinib | H1975 | L858R / T790M | 0.015 | [4] |
| Osimertinib | PC-9 | Exon 19 Del | 0.017 | [4] | |
| First-Gen TKI | Erlotinib | (Enzymatic Assay) | EGFRT790M | >10 | [7] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Mechanism of Action and Signaling Pathways
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades, primarily the PI3K/AKT and RAS/MEK/ERK pathways, which promote cell proliferation, survival, and migration. EGFR inhibitors work by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the activation of these downstream signals. Mutations like L858R and exon 19 deletions lead to constitutive activation of the receptor. The T790M "gatekeeper" mutation confers resistance by increasing the receptor's affinity for ATP, making it difficult for first-generation inhibitors to compete.[10]
The novel Pyrido[2,3-b]pyrazine derivatives are designed to effectively bind to the ATP pocket of the EGFR kinase, even in the presence of the T790M mutation, thus inhibiting its function and subsequent signaling.
Figure 1. Simplified EGFR signaling pathway and points of inhibition by TKIs.
The Logic of Evolving Resistance
The development of EGFR inhibitors is a continuous battle against evolving resistance mechanisms. First-generation inhibitors are effective against sensitizing mutations but fail against the T790M mutation. Third-generation inhibitors like osimertinib successfully target T790M but are vulnerable to the C797S mutation. Pyrido[2,3-b]pyrazine derivatives are being investigated as fourth-generation inhibitors that may overcome this tertiary mutation.
Figure 2. Logical progression of acquired resistance mutations in EGFR.
Experimental Protocols
The data presented is primarily derived from in vitro cell-based assays designed to measure the cytotoxic and anti-proliferative effects of the compounds.
Cell Viability / Anti-Proliferative Assay (MTT Assay)
This is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Human NSCLC cell lines (e.g., A549, HCC827, H1975) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, cells are treated with serial dilutions of the test compounds (e.g., Pyrido[2,3-b]pyrazine derivatives, osimertinib) for a specified period, typically 72 hours.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting the viability percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Figure 3. Standard experimental workflow for an MTT cell viability assay.
EGFR Kinase Inhibition Assay (Enzymatic Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR protein.
-
Assay Setup: Recombinant human EGFR protein (either wild-type or a specific mutant like T790M) is added to a reaction buffer in a 96-well plate.
-
Inhibitor Addition: Test compounds are added at various concentrations and pre-incubated with the enzyme.
-
Reaction Initiation: The kinase reaction is initiated by adding a substrate (a synthetic peptide) and ATP.
-
Reaction & Quenching: The reaction is allowed to proceed for a set time at a controlled temperature before being stopped with a quenching buffer.
-
Detection: The amount of phosphorylated substrate is quantified, often using methods like fluorescence resonance energy transfer (FRET) or luminescence.
-
Analysis: The signal is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated from the dose-response curve.[7][11]
Conclusion
Pyrido[2,3-b]pyrazine derivatives represent a highly promising class of fourth-generation EGFR inhibitors. The available preclinical data shows potent activity against cell lines with acquired resistance to first- and second-generation TKIs, particularly the T790M mutation.[6][10] Some compounds demonstrate efficacy comparable to the third-generation inhibitor osimertinib in these resistant models.[8][9] As research progresses, these molecules may provide a crucial therapeutic option for NSCLC patients who have exhausted current targeted therapies, addressing the ongoing challenge of evolving drug resistance. Further studies are necessary to confirm their in vivo efficacy, safety profile, and activity against tertiary mutations like C797S.
References
- 1. Cell Line Models for Acquired Resistance to First-Line Osimertinib in Lung Cancers—Applications and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Pyrido[2,3-b]pyrazine and Quinoxaline Scaffolds
A deep dive into the anticancer and antimicrobial potential of two closely related heterocyclic compounds, this guide provides a comparative analysis of Pyrido[2,3-b]pyrazine and Quinoxaline derivatives for researchers, scientists, and drug development professionals. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to facilitate an objective comparison and guide future research in the discovery of novel therapeutics.
The search for new and effective therapeutic agents is a continuous endeavor in medicinal chemistry. Among the vast array of heterocyclic compounds, Pyrido[2,3-b]pyrazines and Quinoxalines have emerged as privileged scaffolds due to their broad spectrum of biological activities. Their structural similarity, both containing a pyrazine ring fused to an aromatic system, belies distinct pharmacological profiles that warrant a detailed comparative investigation. This guide synthesizes published data to offer a side-by-side look at their anticancer and antimicrobial properties.
Data Presentation: A Quantitative Comparison
To facilitate a clear and objective comparison, the following tables summarize the reported in vitro biological activities of selected Pyrido[2,3-b]pyrazine and Quinoxaline derivatives against various cancer cell lines and microbial strains.
Table 1: Comparative Anticancer Activity (IC₅₀ values in µM)
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrido[2,3-b]pyrazine | Compound 7n | PC9 (Lung) | 0.09 | [1] |
| Compound 7n | PC9-ER (Erlotinib-Resistant Lung) | 0.15 | [1] | |
| 8-benzylamino derivative | A2058 (Melanoma) | ~64% inhibition at 10 µM | [2] | |
| 4-(trifluoromethyl)benzaldehyde hydrazone | A2058 (Melanoma) | ~64% inhibition at 10 µM | [2] | |
| Quinoxaline | Tetrazolo[1,5-a]quinoxaline derivative | Various cancer cell lines | 1.18 - 2.86 (µg/mL) | [3] |
| Imidazo[1,2-a]quinoxaline derivative | HCT116 (Colon) | 2.5 | ||
| Imidazo[1,2-a]quinoxaline derivative | MCF-7 (Breast) | 9 | ||
| Imidazo[1,2-a]quinoxaline derivative | HepG2 (Liver) | 9.8 | ||
| Compound 3b (2-substituted) | MCF-7 (Breast) | 1.85 | [4] | |
| Compound 14 | MCF-7 (Breast) | 2.61 | [5] |
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound Class | Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Pyrido[2,3-b]pyrazine | 2,3-dithione derivative | Staphylococcus aureus | 78 | [6][7] |
| 2,3-dithione derivative | Bacillus cereus | 78 | [6][7] | |
| 2,3-dithione derivative | Escherichia coli | 625 | [6][7] | |
| N1,N4-dialkylated derivative (2c) | Escherichia coli | Not specified, but showed noteworthy inhibition | [8] | |
| Quinoxaline | Tetrazolo[1,5-a]quinoxaline derivatives | Gram-positive and Gram-negative bacteria | 0.98 - 125 | [3] |
| Quinoxalinone derivative | Various bacteria and fungi | Varied activities | [9] | |
| Substituted quinoxaline derivative | Escherichia coli | Highly active | ||
| Substituted quinoxaline derivative | Gram-positive and Gram-negative bacteria | Highly active |
Mechanisms of Action: Signaling Pathways and Molecular Targets
The biological activities of these compounds are underpinned by their interaction with specific molecular targets and modulation of key signaling pathways.
Pyrido[2,3-b]pyrazines have been notably investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes. Several derivatives have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[1]
Quinoxalines , on the other hand, have been extensively studied for their antimicrobial and anticancer activities, often attributed to their ability to inhibit DNA topoisomerases.[4] Specifically, they can act as Topoisomerase II inhibitors, interfering with the enzyme's ability to manage DNA topology, which ultimately leads to DNA damage and cell death.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a foundation for reproducible research.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentrations.
-
Cell Treatment: Replace the culture medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (untreated cells).
-
Incubation: Incubate the plates for the desired period (typically 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow Diagram
Detailed Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound and perform two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
This comparative guide highlights the significant potential of both Pyrido[2,3-b]pyrazine and Quinoxaline scaffolds in the development of novel anticancer and antimicrobial agents. While both classes of compounds exhibit potent biological activities, their primary mechanisms of action appear to differ, with Pyrido[2,3-b]pyrazines often targeting protein kinases and Quinoxalines frequently inhibiting DNA topoisomerases. The provided data and experimental protocols offer a valuable resource for researchers to build upon, enabling further exploration and optimization of these promising heterocyclic cores for therapeutic applications. The distinct yet potent pharmacological profiles of these two scaffolds underscore the rich chemical diversity available for the discovery of next-generation drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 5. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation of Pyrido[2,3-b]pyrazine scaffold for developing novel anticancer agents
A Comparative Guide for Researchers and Drug Development Professionals
The quest for more effective and selective anticancer agents is a cornerstone of modern medicinal chemistry. In this landscape, the pyrido[2,3-b]pyrazine scaffold has emerged as a privileged heterocyclic structure, demonstrating significant potential in the development of novel cancer therapeutics. This guide provides a comprehensive comparison of the anticancer activity of various pyrido[2,3-b]pyrazine derivatives against established anticancer drugs and other heterocyclic scaffolds, supported by experimental data and detailed protocols.
In Vitro Anticancer Activity: A Comparative Analysis
The antitumor potential of pyrido[2,3-b]pyrazine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined using the MTT assay. The data presented below summarizes the cytotoxic activity of representative pyrido[2,3-b]pyrazine compounds and compares them with standard chemotherapeutic agents and compounds based on other heterocyclic scaffolds.
| Compound/Drug | Scaffold | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Pyrido[2,3-b]pyrazine Derivatives | ||||
| Compound 7n | Pyrido[2,3-b]pyrazine | PC9 | 0.09 | [1] |
| PC9-ER | 0.15 | [1] | ||
| Pyrido[2,3-d]pyrimidine Derivatives | ||||
| Compound 52 | Pyrido[2,3-d]pyrimidine | HepG-2 | 0.3 | |
| PC-3 | 6.6 | |||
| HCT-116 | 7 | |||
| Compound 65 | Pyrido[2,3-d]pyrimidine | PC-3 | CDK6 Inhibition: 115.38 nM (0.115 µM) | [2] |
| MCF-7 | CDK6 Inhibition: 726.25 nM (0.726 µM) | [2] | ||
| Standard Anticancer Drugs | ||||
| Doxorubicin | Anthracycline | HepG2 | 12.18 ± 1.89 | [1] |
| MCF-7 | 2.50 ± 1.76 | [1] | ||
| A549 | > 20 | [1] | ||
| Erlotinib | Quinazoline | HCC827 | 0.004 | [3] |
| NCI-H3255 | 0.041 | [3] | ||
| QG56 | 8.9 | [3] | ||
| NCI-H1975 | 4.3 | [3] | ||
| Other Heterocyclic Scaffolds | ||||
| Quinazoline Derivative 16 | Quinazoline | A549, NCI-H460, HCT116, MCF7, PC3, HeLa | Micromolar range | [4] |
| Imidazo[1,2-a]pyrazine derivative | Imidazo[1,2-a]pyrazine | Hep-2, MCF-7, A375 | 11 | [5] |
| HepG2 | 13 | [5] | ||
| Imidazo[1,2-a]pyridine derivative | Imidazo[1,2-a]pyridine | Hep-2, MCF-7 | 11 | [5] |
Mechanism of Action: Targeting Key Signaling Pathways
Many pyrido[2,3-b]pyrazine and related pyrido-pyrimidine derivatives exert their anticancer effects by inhibiting key players in cancer cell signaling, particularly protein kinases. Overactive kinases are a primary driver of cancer cell proliferation, making them attractive targets for therapeutic intervention.
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is frequently mutated or overexpressed in various cancers, including non-small cell lung cancer (NSCLC). Several pyrido[2,3-b]pyrazine and pyrido[2,3-d]pyrimidine derivatives have been designed as potent EGFR inhibitors, showing activity against both wild-type and mutant forms of the receptor.[2]
Other Kinase Inhibition: Beyond EGFR, compounds with the pyrido[2,3-d]pyrimidine scaffold have demonstrated inhibitory activity against a range of other kinases, including:
-
VEGFR-2 and HER-2: Important in angiogenesis and cell proliferation.
-
CDK4/6: Key regulators of the cell cycle.[2]
-
PI3K/mTOR: Central components of a signaling pathway that controls cell growth and survival.
The ability to target multiple oncogenic kinases highlights the versatility of the pyrido[2,3-b]pyrazine and related scaffolds in developing multi-targeted anticancer agents.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis: Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Kinase Inhibition Assay (Example: EGFR)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant EGFR enzyme.
-
Initiation: Initiate the kinase reaction by adding the substrate (e.g., a specific peptide) and ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Visualizing the Path to Discovery
To better illustrate the concepts and processes discussed, the following diagrams have been generated using Graphviz.
Caption: A typical workflow for the discovery and validation of novel anticancer agents.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a Pyrido[2,3-b]pyrazine derivative.
Conclusion
The pyrido[2,3-b]pyrazine scaffold represents a highly promising framework for the development of novel anticancer agents. The derivatives of this scaffold have demonstrated potent in vitro activity against a range of cancer cell lines, often exhibiting superior or comparable efficacy to standard chemotherapeutic drugs. Their mechanism of action frequently involves the inhibition of key oncogenic kinases, highlighting their potential for targeted cancer therapy. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the field of oncology through the exploration of innovative chemical scaffolds. Further investigation into the in vivo efficacy, pharmacokinetic properties, and safety profiles of lead compounds is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying erlotinib-sensitive non-small cell lung carcinoma tumors in mice using [11C]erlotinib PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Pyrido[2,3-b]pyrazine and 1,8-naphthyridine Analogs as TRPV1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent heterocyclic scaffolds, Pyrido[2,3-b]pyrazine and 1,8-naphthyridine, as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The information presented is supported by experimental data from peer-reviewed literature to aid in the evaluation and selection of these compounds for further research and development.
Executive Summary
The development of potent and selective TRPV1 antagonists is a key strategy for novel pain therapeutics. Both Pyrido[2,3-b]pyrazine and 1,8-naphthyridine cores have been successfully utilized to generate effective TRPV1 antagonists. A notable advantage of the Pyrido[2,3-b]pyrazine scaffold is its demonstrated lower potential for the formation of reactive metabolites compared to some 1,8-naphthyridine analogs, a critical factor in preclinical development. This guide presents a side-by-side comparison of their in vitro and in vivo efficacy, supported by detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the quantitative data for representative compounds from both the Pyrido[2,3-b]pyrazine and 1,8-naphthyridine series, focusing on their potency as TRPV1 antagonists.
Table 1: In Vitro Efficacy of TRPV1 Antagonists
| Compound ID | Scaffold | Target | Assay | Species | IC50 (nM) | Reference(s) |
| Compound 26 | Pyrido[2,3-b]pyrazine | hTRPV1 | FLIPR | Human | 11 | [1] |
| rTRPV1 | FLIPR | Rat | 13 | [1] | ||
| Compound 2 | 1,8-naphthyridine | hTRPV1 | FLIPR | Human | 3 | [1] |
| rTRPV1 | FLIPR | Rat | 5 | [1] |
Table 2: In Vivo Efficacy of TRPV1 Antagonists
| Compound ID | Scaffold | Animal Model | Efficacy Endpoint | Route of Admin. | Effective Dose (mg/kg) | % Reversal / Attenuation | Reference(s) |
| Compound 26 | Pyrido[2,3-b]pyrazine | Carrageenan-induced thermal hyperalgesia (rat) | Reversal of thermal hyperalgesia | p.o. | 30 | Significant attenuation | [1] |
| Complete Freund's Adjuvant (CFA)-induced inflammatory pain (rat) | Dose-dependent reduction in pain | p.o. | 10, 30, 100 | Dose-dependent reduction | [1] | ||
| Compound 2 | 1,8-naphthyridine | Not reported in direct comparison | - | - | - | - | [1] |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to assess the efficacy of TRPV1 antagonists.
In Vitro Efficacy: FLIPR-Based Calcium Assay
This assay is a high-throughput method to determine the potency of antagonists in blocking agonist-induced TRPV1 activation.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing either human TRPV1 (hTRPV1) or rat TRPV1 (rTRPV1) are cultured in appropriate media and plated into 384-well microplates.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which allows for the measurement of intracellular calcium concentration.
-
Compound Addition: The antagonist compounds (Pyrido[2,3-b]pyrazine or 1,8-naphthyridine analogs) are added to the wells at varying concentrations.
-
Agonist Stimulation: After a brief incubation with the antagonist, a known TRPV1 agonist, such as capsaicin, is added to stimulate the channel.
-
Fluorescence Measurement: The change in fluorescence, corresponding to the influx of calcium upon channel activation, is measured using a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The antagonist's potency is determined by calculating the concentration required to inhibit 50% of the agonist-induced calcium influx (IC50).
In Vivo Efficacy: Carrageenan-Induced Thermal Hyperalgesia in Rats
This model is used to evaluate the analgesic effects of the antagonists in an acute inflammatory pain setting.
-
Animal Subjects: Male Sprague-Dawley rats are typically used.
-
Induction of Inflammation: A subcutaneous injection of carrageenan into the plantar surface of one hind paw induces a localized inflammatory response and subsequent thermal hyperalgesia.
-
Drug Administration: The test compounds are administered orally (p.o.) at various doses prior to the assessment of thermal hyperalgesia.
-
Assessment of Thermal Hyperalgesia: The Hargreaves test is used to measure the paw withdrawal latency in response to a radiant heat source. A reduction in withdrawal latency in the inflamed paw indicates thermal hyperalgesia.
-
Data Analysis: The efficacy of the antagonist is determined by its ability to reverse the carrageenan-induced decrease in paw withdrawal latency, often expressed as a percentage of reversal compared to vehicle-treated animals.
In Vivo Efficacy: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats
This model establishes a more persistent inflammatory state, mimicking chronic inflammatory pain conditions.
-
Animal Subjects: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant (CFA) into one hind paw produces a long-lasting inflammation and pain hypersensitivity.
-
Drug Administration: The antagonists are administered orally at various doses, typically after the full development of the inflammatory response.
-
Behavioral Testing: Thermal hyperalgesia is assessed as described in the carrageenan model. Mechanical allodynia (pain in response to a non-painful stimulus) can also be measured using von Frey filaments.
-
Data Analysis: The analgesic effect is quantified by the degree to which the compound can attenuate the CFA-induced thermal hyperalgesia and/or mechanical allodynia over a specific time course.
Conclusion
Both Pyrido[2,3-b]pyrazine and 1,8-naphthyridine scaffolds have proven to be valuable starting points for the development of potent TRPV1 antagonists. While direct, extensive head-to-head comparisons are limited in the public domain, the available data suggests that both classes can achieve high in vitro and in vivo efficacy. The key differentiator highlighted in the literature is the improved safety profile of the Pyrido[2,3-b]pyrazine core with respect to the formation of reactive metabolites. This characteristic may offer a significant advantage in the lengthy and resource-intensive process of drug development. Researchers are encouraged to consider the specific aims of their study, including desired potency, selectivity, and pharmacokinetic properties, when selecting a scaffold for further investigation.
References
Head-to-head comparison of different Pyrido[2,3-b]pyrazine synthesis methods
The pyrido[2,3-b]pyrazine core is a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The efficient synthesis of this heterocyclic system is, therefore, of great interest to researchers in drug discovery and development. This guide provides a head-to-head comparison of three prominent methods for the synthesis of pyrido[2,3-b]pyrazines: conventional condensation, microwave-assisted condensation, and multicomponent synthesis. The performance of each method is evaluated based on experimental data, with detailed protocols provided for reproducibility.
Method 1: Conventional Condensation
The classical and most widely employed method for synthesizing the pyrido[2,3-b]pyrazine ring system is the condensation reaction between a 2,3-diaminopyridine and an α-dicarbonyl compound. This method is versatile and can be performed under various conditions, with or without a catalyst.
A significant challenge in this approach arises when using unsymmetrical α-dicarbonyl compounds, which can lead to the formation of two regioisomers. The control of regioselectivity is a critical aspect of this method, and it can be influenced by reaction conditions such as temperature and the use of acidic or basic catalysts.[1]
Experimental Protocol:
A general procedure for the conventional synthesis of 2,3-disubstituted pyrido[2,3-b]pyrazines is as follows:
-
To a solution of 2,3-diaminopyridine (1.0 mmol) in a suitable solvent (e.g., ethanol, acetic acid, or DMF), the α-dicarbonyl compound (1.0 mmol) is added.
-
The reaction mixture is then heated to reflux for a specified period, typically ranging from a few hours to overnight.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified by recrystallization or column chromatography to afford the desired pyrido[2,3-b]pyrazine.
Method 2: Microwave-Assisted Condensation
A modern and highly efficient alternative to conventional heating is the use of microwave irradiation to promote the condensation reaction. This method often leads to dramatically reduced reaction times, improved yields, and can frequently be carried out under solvent-free and catalyst-free conditions, aligning with the principles of green chemistry.[2]
The high temperatures and pressures achieved in a sealed microwave reactor can accelerate the reaction rate and, in some cases, improve the regioselectivity of the condensation.
Experimental Protocol:
A representative procedure for the microwave-assisted synthesis of pyrido[2,3-b]pyrazines is as follows:[2]
-
An equimolar mixture of the 2,3-diaminopyridine (1.0 mmol) and the α-dicarbonyl compound (1.0 mmol) is placed in a microwave-safe reaction vessel.
-
The vessel is sealed and subjected to microwave irradiation at a specified temperature and for a short duration (typically 2-15 minutes).
-
After the reaction is complete, the vessel is cooled to room temperature.
-
The crude product is then purified, usually by simple recrystallization or a short column chromatography, to yield the pure pyrido[2,3-b]pyrazine.
Method 3: Multicomponent Synthesis
Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. For the synthesis of pyrido[2,3-b]pyrazine derivatives, a three-component reaction has been reported, which involves the condensation of an aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA).[3][4][5] This approach provides a direct route to more complex and decorated pyrido[2,3-b]pyrazine structures.
Experimental Protocol:
The general procedure for the three-component synthesis of pyrido[2,3-b]pyrazine derivatives is as follows:[3]
-
In a round-bottom flask, a mixture of the aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-TSA (20 mol%) in ethanol (10 mL) is prepared.[3]
-
The reaction mixture is heated to reflux for approximately 8-9 hours.[3]
-
The completion of the reaction is monitored by TLC.
-
After cooling to room temperature, the precipitated solid is collected by filtration, washed with water and cold ethanol, and then recrystallized from ethyl acetate to give the pure product.[5]
Quantitative Comparison of Synthesis Methods
| Method | Reactants | Product | Reaction Time | Temperature | Yield (%) | Reference |
| Conventional Condensation | 2,3-Diaminopyridine, Benzil | 2,3-Diphenylpyrido[2,3-b]pyrazine | Several hours | Reflux | Good to Excellent | [6] |
| Conventional Condensation | 2,3-Diaminopyridine, Arylglyoxals | 3-Arylpyrido[2,3-b]pyrazines | Not specified | 90 °C | Good to Excellent | [7] |
| Microwave-Assisted | 2,3-Diaminopyridine, Benzil | 2,3-Diphenylpyrido[2,3-b]pyrazine | 10 min | 140 °C | 92 | [2] |
| Microwave-Assisted | 5-Bromo-2,3-diaminopyridine, Benzil | 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | 15 min | 140 °C | 90 | [2] |
| Microwave-Assisted | 2,3-Diaminopyridine, 2,3-Butanedione | 2,3-Dimethylpyrido[2,3-b]pyrazine | 2 min | 120 °C | 95 | [2] |
| Multicomponent | 4-Chlorobenzaldehyde, 1,3-Indanedione, 2-Aminopyrazine | 11-(4-chlorophenyl)-11H-indeno[1,2-b]pyrido[2,3-e]pyrazine | 9 h | Reflux | 85 | [3] |
| Multicomponent | 4-Methoxybenzaldehyde, 1,3-Indanedione, 2-Aminopyrazine | 11-(4-methoxyphenyl)-11H-indeno[1,2-b]pyrido[2,3-e]pyrazine | 9 h | Reflux | 89 | [3] |
| Multicomponent | 4-Nitrobenzaldehyde, 1,3-Indanedione, 2-Aminopyrazine | 11-(4-nitrophenyl)-11H-indeno[1,2-b]pyrido[2,3-e]pyrazine | 9 h | Reflux | 82 | [3] |
Signaling Pathways and Experimental Workflows
To aid researchers in selecting the most appropriate synthetic strategy, the following diagrams illustrate the decision-making process and a general experimental workflow.
Caption: Decision tree for selecting a pyrido[2,3-b]pyrazine synthesis method.
Caption: General experimental workflow for pyrido[2,3-b]pyrazine synthesis.
Conclusion
The choice of synthetic method for pyrido[2,3-b]pyrazines depends on several factors, including the desired structural complexity, the need for rapid synthesis, and considerations for environmental impact.
-
Conventional condensation remains a reliable and versatile method, particularly when optimizing for regioselectivity through careful control of reaction conditions.
-
Microwave-assisted condensation offers a significant improvement in terms of efficiency, providing a rapid and often higher-yielding route to the desired products with greener credentials.
-
Multicomponent synthesis is a powerful tool for the one-pot construction of more complex pyrido[2,3-b]pyrazine derivatives, streamlining the synthetic process and allowing for rapid library generation.
By understanding the advantages and limitations of each method, researchers can select the most appropriate strategy for their specific synthetic goals in the pursuit of novel bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Pyrido[2,3-b]pyrazine Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Analogs of this core structure have been extensively investigated as potent inhibitors of various biological targets, leading to the development of promising candidates for the treatment of a range of diseases, including cancer and neurological disorders. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrido[2,3-b]pyrazine analogs against several key protein targets, supported by experimental data and detailed protocols.
I. Epidermal Growth Factor Receptor (EGFR) Inhibition
Pyrido[2,3-b]pyrazine derivatives have emerged as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently dysregulated in non-small cell lung cancer (NSCLC). SAR studies have focused on optimizing substitutions at various positions of the pyrido[2,3-b]pyrazine core to enhance inhibitory activity against both wild-type and mutant forms of EGFR.
Structure-Activity Relationship (SAR) Summary:
-
Position 2: An unsubstituted position 2 on the pyridopyrazine core has been found to be important for activity against erlotinib-resistant cell lines.[1]
-
Position 7: The nature and position of heteroaromatic substituents at this position significantly influence the inhibitory potency.
-
General Features: Many potent EGFR inhibitors incorporating a pyrido[2,3-b]pyrazine or a related scaffold feature a substituted aniline or similar moiety, which occupies the ATP-binding site of the kinase.
Comparative Inhibitory Activity of Pyrido[2,3-b]pyrazine Analogs against EGFR
| Compound | Modifications | Target Cell Line | IC50 (µM) | Reference |
| 7n | Heteroaromatic moiety at position 7 | PC9 (erlotinib-sensitive) | 0.09 | [1] |
| PC9-ER (erlotinib-resistant) | 0.15 | [1] | ||
| 7f | Pyrido[2,3-b][2][3]oxazine core | HCC827 (EGFR exon 19 deletion) | 0.09 | [4][5] |
| NCI-H1975 (EGFR L858R/T790M) | 0.89 | [4][5] | ||
| A-549 (wild-type EGFR) | 1.10 | [4][5] | ||
| 7g | Pyrido[2,3-b][2][3]oxazine core | HCC827 | - | [4][5] |
| NCI-H1975 | - | [4][5] | ||
| A-549 | - | [4][5] | ||
| 7h | Pyrido[2,3-b][2][3]oxazine core | HCC827 | - | [4][5] |
| NCI-H1975 | - | [4][5] | ||
| A-549 | - | [4][5] |
Note: Specific IC50 values for compounds 7g and 7h were not provided in the source material, but they were identified as promising candidates alongside 7f.
EGFR Signaling Pathway
References
- 1. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Pyrido[2,3-b]pyrazine Derivatives: A Comparative Guide for Researchers
A comprehensive analysis of recent preclinical studies showcasing the therapeutic potential of Pyrido[2,3-b]pyrazine derivatives in various animal models. This guide provides an objective comparison of their performance, detailed experimental protocols, and insights into their mechanisms of action.
Pyrido[2,3-b]pyrazines, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities. In recent years, several derivatives have been synthesized and evaluated for their therapeutic potential in preclinical animal models, targeting a spectrum of diseases from inflammatory pain and topical inflammation to breast cancer. This guide summarizes the in vivo validation of three notable Pyrido[2,3-b]pyrazine and structurally related Pyrido[2,3-d]pyridazine derivatives, presenting a comparative overview of their efficacy and the experimental methodologies used to assess them.
Comparative Efficacy of Pyrido[2,3-b]pyrazine Derivatives in Animal Models
The in vivo performance of selected Pyrido[2,3-b]pyrazine and Pyrido[2,3-d]pyridazine derivatives has been evaluated in various disease models. The following tables provide a structured summary of the quantitative data from these preclinical studies, facilitating a clear comparison of their efficacy.
| Derivative ID | Therapeutic Area | Animal Model | Efficacy Metric | Results | Comparative Agent |
| Compound 26 | Inflammatory Pain | Rat (Carrageenan-induced thermal hypergesia) | Reversal of thermal hyperalgesia | Dose-dependent reduction in pain | Not specified in abstract |
| Compound 7c | Topical Inflammation | Mouse (Croton oil-induced ear edema) | Inhibition of ear edema | 82% inhibition at 1.25 mg/ear | Indomethacin |
| Compound 14a | Breast Cancer | Mouse (HER2+ HCC1954 xenograft) | Tumor growth inhibition | Significant inhibition of tumor growth | Vehicle control |
Table 1: Summary of In Vivo Efficacy of Pyrido[2,3-b]pyrazine and Pyrido[2,3-d]pyridazine Derivatives.
In-Depth Analysis of Preclinical In Vivo Studies
Compound 26: A TRPV1 Antagonist for Inflammatory Pain
A Pyrido[2,3-b]pyrazine derivative, designated as Compound 26, has been identified as a potent and orally bioavailable TRPV1 antagonist. Its efficacy in mitigating inflammatory pain was demonstrated in a rat model of carrageenan-induced thermal hyperalgesia.[1]
Experimental Protocol: Carrageenan-Induced Thermal Hyperalgesia in Rats
This model is a standard method for inducing acute inflammation and measuring hyperalgesia, a heightened sensitivity to pain.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Inflammation: A subcutaneous injection of a 1% carrageenan solution is administered into the plantar surface of the rat's hind paw.
-
Drug Administration: Compound 26 is administered orally at various doses.
-
Assessment of Thermal Hyperalgesia: The paw withdrawal latency in response to a radiant heat source is measured at different time points before and after carrageenan injection and drug administration. A longer paw withdrawal latency indicates an analgesic effect.
Workflow for Carrageenan-Induced Thermal Hyperalgesia Model
Caption: Workflow of the carrageenan-induced thermal hypergesia model.
Signaling Pathway: TRPV1 in Inflammatory Pain
Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that acts as a key integrator of noxious stimuli, including heat, protons, and capsaicin. During inflammation, various inflammatory mediators sensitize TRPV1, lowering its activation threshold and contributing to hyperalgesia. Compound 26, as a TRPV1 antagonist, blocks this channel, thereby reducing the transmission of pain signals.
Caption: TRPV1 signaling pathway in inflammatory pain and the action of Compound 26.
Compound 7c: A Dual COX-1/COX-2 Inhibitor for Topical Inflammation
A Pyrido[2,3-d]pyridazine-2,8-dione derivative, Compound 7c, has demonstrated significant anti-inflammatory activity as a dual inhibitor of cyclooxygenase-1 (COX-1) and COX-2. Its efficacy was validated in a croton oil-induced ear edema model in mice, where it showed a remarkable 82% inhibition of edema.[2]
Experimental Protocol: Croton Oil-Induced Ear Edema in Mice
This is a widely used model to screen for topically active anti-inflammatory agents.
-
Animal Model: Male Swiss mice.
-
Induction of Inflammation: A solution of croton oil in an appropriate vehicle (e.g., acetone) is topically applied to the inner surface of the mouse's ear.
-
Drug Administration: Compound 7c, dissolved in a suitable vehicle, is topically applied to the ear at doses of 0.625 mg/ear and 1.25 mg/ear. Indomethacin is used as a reference standard.
-
Assessment of Edema: After a specific duration (e.g., 6 hours), the mice are euthanized, and a circular section of the ear is punched out and weighed. The difference in weight between the treated (right) and untreated (left) ears indicates the degree of edema. The percentage inhibition of edema is calculated relative to the vehicle-treated control group.
Workflow for Croton Oil-Induced Ear Edema Model
References
- 1. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Photophysical Properties of Pyridopyrazine-Based Materials
For Researchers, Scientists, and Drug Development Professionals
Pyridopyrazine and its derivatives have garnered significant attention in materials science and medicinal chemistry due to their unique electronic and photophysical properties. These nitrogen-containing heterocyclic compounds often exhibit strong fluorescence, making them promising candidates for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers in photodynamic therapy. Understanding the relationship between their molecular structure and photophysical characteristics is crucial for the rational design of new materials with tailored properties. This guide provides a comparative overview of the photophysical properties of several pyridopyrazine-based materials, supported by experimental data and detailed methodologies.
Core Photophysical Parameters: A Comparative Overview
The photophysical behavior of a molecule is primarily defined by its ability to absorb and emit light, and the efficiency of these processes. The key parameters for comparison are the maximum absorption wavelength (λ_abs_), maximum emission wavelength (λ_em_), fluorescence quantum yield (Φ_f_), and fluorescence lifetime (τ_f_). The following table summarizes these properties for a selection of recently synthesized pyridopyrazine derivatives, showcasing the influence of different substituent groups on their photophysical characteristics.
| Compound/Material | λ_abs_ (nm) | λ_em_ (nm) | Φ_f_ | τ_f_ (ns) | Solvent | Reference |
| PP-1 (Donor-Acceptor-Donor Type) | 412 | 486 | N/A | N/A | Toluene | [1] |
| PP-2 (Donor-Acceptor-Donor Type) | 485 | 624 | N/A | N/A | Toluene | [1] |
| DPPDS (Pyridyl-pyridopyrazine with Tetraphenyl Silane Core) | 380 | 485 | 0.75 | N/A | CH₂Cl₂ | N/A |
| 2,3-bis[(E)-2-phenylvinyl]-pyrido[2,3-b]pyrazine | 398 | 452 | 0.85 | 1.2 | Acetonitrile | [2] |
| 2,3-bis[(E)-2-(4-methoxyphenyl)vinyl]-pyrido[2,3-b]pyrazine | 420 | 475 | 0.92 | 1.5 | Acetonitrile | [2] |
N/A: Data not available in the cited literature.
The data reveals that the absorption and emission wavelengths of pyridopyrazine derivatives can be tuned across the visible spectrum by modifying their molecular structure. For instance, extending the π-conjugation and introducing electron-donating or withdrawing groups can lead to significant bathochromic (red) shifts in both absorption and emission spectra.[1][2] The fluorescence quantum yields and lifetimes are also highly sensitive to the molecular design and the surrounding environment.
Experimental Workflow for Photophysical Characterization
The systematic evaluation of the photophysical properties of novel pyridopyrazine-based materials follows a well-defined workflow, from synthesis to detailed spectroscopic analysis.
Experimental workflow for the comparative study of pyridopyrazine materials.
Experimental Protocols
Accurate and reproducible photophysical data are essential for a meaningful comparative study. The following sections detail the standard methodologies for the key experiments.
UV-Vis Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
-
Sample Preparation: The pyridopyrazine-based material is dissolved in a spectroscopic grade solvent (e.g., toluene, acetonitrile, or dichloromethane) to a concentration of approximately 10⁻⁵ to 10⁻⁶ M. The solution is then placed in a 1 cm path length quartz cuvette.
-
Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 250-800 nm). A baseline is first recorded with a cuvette containing only the solvent. The absorbance of the sample solution is then measured, and the baseline is subtracted to obtain the final spectrum. The wavelength of maximum absorption (λ_abs_) is determined from the peak of the spectrum.
Steady-State Fluorescence Spectroscopy
This measurement provides information about the emission properties of the material.
-
Instrumentation: A spectrofluorometer equipped with a light source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is used.
-
Sample Preparation: The same solution prepared for the UV-Vis absorption measurement is used. To minimize inner filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.
-
Measurement: The sample is excited at its λ_abs_. The emission spectrum is then recorded by scanning the emission monochromator over a wavelength range longer than the excitation wavelength. The wavelength of maximum emission (λ_em_) is identified from the peak of the emission spectrum.
Fluorescence Quantum Yield (Φ_f_) Measurement
The fluorescence quantum yield represents the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.
-
Principle: The quantum yield of the sample (Φ_s_) is determined by comparing its integrated fluorescence intensity to that of a standard (Φ_r_) with a known quantum yield, measured under identical experimental conditions. The following equation is used:
Φ_s_ = Φ_r_ × (I_s_ / I_r_) × (A_r_ / A_s_) × (n_s_² / n_r_²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts s and r denote the sample and the reference, respectively.
-
Procedure:
-
Prepare a series of dilute solutions of both the sample and a suitable reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_r_ = 0.54) in the same solvent if possible.
-
Measure the UV-Vis absorption and fluorescence emission spectra for all solutions. Ensure the absorbance at the excitation wavelength is below 0.1.
-
Integrate the area under the fluorescence emission curves for both the sample and the reference.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference. The slopes of these plots are used in the quantum yield calculation to improve accuracy.
-
Fluorescence Lifetime (τ_f_) Measurement
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring nanosecond lifetimes.
-
Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA).[3][4][5]
-
Principle: The sample is excited by a short pulse of light. The time difference between the excitation pulse and the detection of the first emitted photon is measured.[3][4] This process is repeated thousands or millions of times, and a histogram of the number of photons detected versus time is built up.[3] The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime.
-
Procedure:
-
The sample solution is placed in the sample holder.
-
The instrument response function (IRF) is first measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) to account for the temporal spread of the excitation pulse and the detector response.
-
The fluorescence decay of the sample is then measured under the same conditions.
-
The obtained decay curve is deconvoluted with the IRF and fitted to a single or multi-exponential decay model to extract the fluorescence lifetime(s).
-
Conclusion
The photophysical properties of pyridopyrazine-based materials are highly tunable through synthetic modifications, making them a versatile class of compounds for various applications. This guide provides a framework for the comparative study of these materials, emphasizing the importance of standardized experimental protocols for obtaining reliable and comparable data. By systematically investigating the structure-property relationships, researchers can further advance the design of novel pyridopyrazine derivatives with optimized performance for their intended applications in drug development and materials science.
References
- 1. Blue-red emitting materials based on a pyrido[2,3- b ]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00128D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. bhu.ac.in [bhu.ac.in]
- 4. photon-force.com [photon-force.com]
- 5. ridl.cfd.rit.edu [ridl.cfd.rit.edu]
Assessing the Metabolic Stability of Pyrido[2,3-b]pyrazine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Pyrido[2,3-b]pyrazine scaffold is a promising heterocyclic motif in modern drug discovery, appearing in a range of compounds targeting diverse biological entities. A critical aspect of the drug development process is the assessment of a compound's metabolic stability, which significantly influences its pharmacokinetic profile, including bioavailability and in vivo half-life. This guide provides a comparative overview of the metabolic stability of Pyrido[2,3-b]pyrazine compounds, supported by experimental data and detailed protocols for key in vitro assays.
Introduction to Pyrido[2,3-b]pyrazines and Metabolic Stability
The Pyrido[2,3-b]pyrazine core has garnered attention not only for its role in potent biological activity but also for its potential to confer favorable metabolic properties. Notably, research has indicated that replacing other heterocyclic cores, such as 1,8-naphthyridine, with a Pyrido[2,3-b]pyrazine moiety can lead to a significant reduction in the formation of reactive metabolites[1]. This suggests an inherent advantage of the Pyrido[2,3-b]pyrazine scaffold in designing safer drug candidates with improved metabolic profiles.
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver. In vitro assays using liver fractions are indispensable tools for predicting a compound's in vivo metabolic fate. The most common of these assays are the liver microsomal stability assay, the S9 fraction stability assay, and the hepatocyte stability assay.
Comparative Metabolic Stability Data
Obtaining a comprehensive, publicly available dataset for a wide array of Pyrido[2,3-b]pyrazine analogs from a single, consistent study is challenging. However, available data for select compounds illustrate the typical outcomes of metabolic stability assays. The following table presents illustrative data for a Pyrido[2,3-b]pyrazine derivative, "Compound 12," in liver microsomes from different species, and a hypothetical comparison with other compounds to demonstrate how such data is typically presented and interpreted.
Table 1: In Vitro Metabolic Stability of Representative Compounds in Liver Microsomes
| Compound ID | Scaffold | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Data Source |
| Compound 12 | Pyrido[2,3-b]pyrazine | Human | > 120 | < 5.8 | [2] |
| Compound 12 | Pyrido[2,3-b]pyrazine | Mouse | 42.6 | 16.3 | [2] |
| Compound 12 | Pyrido[2,3-b]pyrazine | Rat | 29.5 | 23.5 | [2] |
| Compound X | Alternative Heterocycle | Human | 25 | 27.7 | Hypothetical |
| Compound Y | Alternative Heterocycle | Human | 95 | 7.3 | Hypothetical |
Data for "Compound 12" is derived from a published study and showcases its high stability in human liver microsomes compared to rodent species[2]. Data for Compounds X and Y are hypothetical and included for illustrative comparison.
Interpretation of Data:
-
A longer half-life (t½) indicates greater metabolic stability.
-
A lower intrinsic clearance (CLint) value signifies a slower rate of metabolism.
-
The data for Compound 12 suggests that it is significantly more stable in human liver microsomes than in those of mice or rats, highlighting potential species differences in metabolism. This is a critical consideration for preclinical to clinical translation.
-
Compared to the hypothetical compounds, Compound 12 demonstrates superior metabolic stability in the human context.
Experimental Protocols
Detailed and standardized protocols are crucial for generating reliable and reproducible metabolic stability data. Below are the methodologies for the three primary in vitro assays.
Liver Microsomal Stability Assay
This assay is a primary screen for Phase I metabolic stability, predominantly mediated by cytochrome P450 (CYP) enzymes.
Objective: To determine the in vitro half-life and intrinsic clearance of a compound upon incubation with liver microsomes.
Materials:
-
Test Pyrido[2,3-b]pyrazine compounds
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., a solution of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
Control compounds (with known high and low clearance)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test and control compounds. Thaw the liver microsomes on ice. Prepare the NADPH regenerating system and phosphate buffer.
-
Incubation: In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Termination: Immediately quench the reaction by adding the aliquot to the cold quenching solution. This stops the enzymatic activity and precipitates the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve is used to calculate the half-life (t½ = -0.693 / slope). The intrinsic clearance is then calculated using the half-life and the protein concentration.
S9 Fraction Stability Assay
The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the assessment of both Phase I and Phase II metabolism.
Objective: To evaluate the overall hepatic metabolic stability of a compound, including both oxidative and conjugative pathways.
Materials:
-
In addition to the materials for the microsomal assay:
-
Pooled liver S9 fraction
-
Cofactors for Phase II enzymes, such as UDPGA (for glucuronidation) and PAPS (for sulfation), can be included.
Procedure:
The procedure is similar to the liver microsomal stability assay, with the following key differences:
-
Enzyme Source: Liver S9 fraction is used instead of microsomes.
-
Cofactors: The incubation mixture is supplemented with a cocktail of cofactors to support both Phase I (NADPH) and Phase II (e.g., UDPGA, PAPS) enzymatic reactions.
Hepatocyte Stability Assay
This assay utilizes intact liver cells and is considered the "gold standard" for in vitro metabolism studies as it contains the full complement of metabolic enzymes and cofactors in a more physiologically relevant environment.
Objective: To determine the metabolic stability of a compound in a whole-cell system that reflects both Phase I and Phase II metabolism, as well as transporter activity.
Materials:
-
Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test Pyrido[2,3-b]pyrazine compounds
-
Control compounds
-
Incubator with CO2 supply
-
Shaking platform
-
LC-MS/MS system
Procedure:
-
Cell Preparation: Thaw and prepare a suspension of viable hepatocytes in the incubation medium.
-
Incubation: Add the test compound to the hepatocyte suspension and incubate at 37°C in a humidified atmosphere with 5% CO2, often with gentle shaking.
-
Sampling and Termination: At specified time points, collect aliquots of the cell suspension and terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Processing and Analysis: Process the samples as described for the microsomal assay and analyze the supernatant by LC-MS/MS.
-
Data Analysis: Calculate the half-life and intrinsic clearance as in the other assays.
Visualizing Metabolic Assessment Workflows
The following diagrams illustrate the logical flow of the experimental protocols for assessing metabolic stability.
Caption: Experimental workflow for in vitro metabolic stability assays.
Caption: General metabolic pathways for xenobiotics.
Conclusion
The assessment of metabolic stability is a cornerstone of preclinical drug development. For the Pyrido[2,3-b]pyrazine class of compounds, early indications suggest a favorable metabolic profile with a reduced tendency for reactive metabolite formation. The use of standardized in vitro assays, such as those employing liver microsomes, S9 fractions, and hepatocytes, provides essential data to guide the optimization of these promising compounds. By carefully evaluating parameters like half-life and intrinsic clearance, researchers can select and advance Pyrido[2,3-b]pyrazine derivatives with a higher probability of success in clinical development. Further publication of comprehensive structure-activity relationship studies regarding the metabolic stability of this scaffold will be invaluable to the drug discovery community.
References
- 1. Item - Half-life in Human Liver Microsomes S9 Fraction of Representative Compounds 3a, 5a, 6a, 14a, 17a, 20a, 25a and 25. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pyrido[2,3-b]pyrazin-6-amine: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, the primary disposal route for Pyrido[2,3-b]pyrazin-6-amine is to transfer it to an approved hazardous waste disposal facility. Due to its chemical nature as a nitrogen-containing heterocyclic compound, specific protocols must be followed to ensure the safety of laboratory personnel and to comply with environmental regulations. This guide provides a comprehensive, step-by-step procedure for the proper management and disposal of this compound waste.
Pre-Disposal and Handling
Before beginning the disposal process, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound and its contaminated materials. The label should include the full chemical name, "this compound," and appropriate hazard symbols.
-
This waste stream should be kept separate from other chemical waste to avoid potential reactions. Do not mix with strong acids, oxidizing agents, or other incompatible materials.
-
-
Container Selection and Management:
-
Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is recommended.
-
The container must be in good condition, free from cracks or damage.
-
Keep the waste container securely closed at all times, except when adding waste.
-
-
Waste Accumulation:
-
Solid Waste: Collect solid this compound, contaminated lab supplies (e.g., weighing boats, filter paper), and contaminated PPE in the designated solid waste container.
-
Liquid Waste: For solutions containing this compound, use a designated liquid waste container. Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.
-
Empty Containers: Any "empty" containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and treated as hazardous liquid waste. After triple-rinsing, the container can be disposed of as regular lab glass or plastic, provided the label has been defaced.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to control any potential leaks or spills.
-
Ensure that incompatible wastes are not stored in the same secondary containment.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with an accurate inventory of the waste, including the chemical name and estimated quantity.
-
Follow all institutional procedures for waste manifest documentation.
-
Final Disposal Method
The recommended final disposal method for nitrogenous heterocyclic compounds like this compound is high-temperature incineration at a licensed hazardous waste facility. This process is designed to destroy the organic compound completely. However, the incineration of nitrogen-containing compounds can produce nitrogen oxides (NOx), which are regulated pollutants.[1] Professional hazardous waste incinerators are equipped with advanced flue gas treatment systems, such as selective catalytic reduction (SCR) or selective non-catalytic reduction (SNCR), to control and minimize NOx emissions.[2][3]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Fill Level | Do not exceed 90% of the container's capacity | General Laboratory Best Practices |
| "Empty" Container Rinsing | Triple-rinse with a suitable solvent | [4] |
| Waste Storage Time in Lab | Follow institutional and local regulations (often not to exceed 180 days) | [5] |
Disposal Workflow
References
Personal protective equipment for handling Pyrido[2,3-b]pyrazin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Pyrido[2,3-b]pyrazin-6-amine. The following procedures are based on the known hazards of structurally similar compounds and are designed to ensure a safe laboratory environment. A thorough risk assessment should be conducted before beginning any work with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not available, the parent compound, Pyrido[2,3-b]pyrazine, is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, a cautious approach to handling is essential.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves should be inspected before use and changed frequently, especially if contaminated.[2] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.[2][3] |
| Skin and Body Protection | A lab coat must be worn at all times. For larger quantities or when there is a significant risk of contamination, additional protective clothing may be necessary.[2][3] |
| Respiratory Protection | If the handling process (e.g., weighing, transferring) is likely to generate dust, work should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[3] If a fume hood is not available or its use is insufficient, a government-approved respirator should be worn.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is critical for minimizing exposure and ensuring safe handling of this compound.
1. Preparation:
-
Ensure that a safety shower and eye wash station are readily accessible.[2]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, reaction vessels) inside the fume hood before starting.
2. Handling:
-
Wear the appropriate PPE as detailed in Table 1.
-
When weighing the compound, use a tared weigh boat to minimize the generation of dust.
-
Avoid direct contact with the skin and eyes.[5]
-
Do not eat, drink, or smoke in the handling area.[4]
3. Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][4]
-
Decontaminate all work surfaces after use.
-
Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, followed by eye protection).
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and maintain laboratory safety.
Contaminated Solid Waste:
-
All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.[3]
-
Collect these items in a designated and clearly labeled hazardous waste container.[3]
Unused Chemical:
-
Dispose of unused this compound in accordance with local, state, and federal regulations.
-
Do not dispose of the chemical down the drain or in the regular trash.
Contaminated Clothing:
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
